molecular formula C7H9NO2 B1612968 5-Methoxy-6-methylpyridin-2-OL CAS No. 33252-69-6

5-Methoxy-6-methylpyridin-2-OL

Cat. No.: B1612968
CAS No.: 33252-69-6
M. Wt: 139.15 g/mol
InChI Key: QACVVJNJAFZAFQ-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyridin-2-OL is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-6-methylpyridin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-6-methylpyridin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-6(10-2)3-4-7(9)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACVVJNJAFZAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628115
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-69-6
Record name 5-Methoxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-6-methylpyridin-2-OL CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, physicochemical properties, and applications of 5-Methoxy-6-methylpyridin-2-ol (also known by its tautomer 5-Methoxy-6-methylpyridin-2(1H)-one ).

Identity & Nomenclature

This compound represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phenolic moieties or as a core structure in HIV integrase inhibitors and antifungal agents. Due to the lactam-lactim tautomerism characteristic of 2-substituted pyridines, it is frequently encountered in databases under its pyridone form.

Core Identifiers
ParameterDetail
Primary Name 5-Methoxy-6-methylpyridin-2-ol
Preferred Tautomer Name 5-Methoxy-6-methylpyridin-2(1H)-one
CAS Registry Number 33252-69-6
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES (Pyridone) COC1=C(C)NC(=O)C=C1
SMILES (Pyridinol) COC1=C(C)N=C(O)C=C1
InChI Key (Derivative specific; verify against database)

Physicochemical Profile & Tautomerism

Understanding the tautomeric equilibrium is vital for binding affinity modeling. In the solid state and in polar solvents (like DMSO or water), the 2-pyridone (lactam) form predominates due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding dimers.

Tautomeric Equilibrium

The following diagram illustrates the proton transfer between the hydroxyl oxygen and the pyridine nitrogen.

Tautomerism Pyridinol Pyridin-2-ol Form (Aromatic, Lactim) Favored in Gas Phase/Non-polar Pyridone Pyridin-2(1H)-one Form (Amide-like, Lactam) Favored in Solid State/Polar Solvents Pyridinol->Pyridone  Proton Transfer  

Caption: Equilibrium shifts toward the Pyridone form in aqueous media, impacting H-bond donor/acceptor profiles in protein pockets.

Key Properties[3][4][5][6][7][8]
  • LogP (Predicted): ~0.8 – 1.2 (Lipophilic enough for membrane permeability, polar enough for solubility).

  • pKa:

    • OH (Pyridinol): ~9.0[1]

    • NH (Pyridone): ~11.5 (Very weak acid)

    • Protonation (NH⁺): ~0.5 (Very weak base due to amide resonance).

  • H-Bond Donors: 1 (NH in pyridone form).

  • H-Bond Acceptors: 2 (Carbonyl O and Methoxy O).

Synthetic Pathways

While direct isolation from natural sources is rare, the synthesis of 5-methoxy-6-methylpyridin-2-ol is reliably achieved through the Boekelheide Rearrangement of the corresponding pyridine N-oxide. This route is preferred for its regioselectivity and use of commercially available starting materials.

Protocol: The Modified Boekelheide Route

This protocol converts 5-Methoxy-2-methylpyridine (CAS 55270-47-8) into the target 2-pyridone.

Step 1: N-Oxidation

Reagents: 5-Methoxy-2-methylpyridine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

  • Dissolve 5-methoxy-2-methylpyridine (1.0 eq) in DCM at 0°C.

  • Slowly add mCPBA (1.2 eq) to control the exotherm.

  • Stir at room temperature for 4-6 hours until TLC indicates consumption of starting material.

  • Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Dry organic layer over Na₂SO₄ and concentrate to yield 5-methoxy-2-methylpyridine 1-oxide .

Step 2: Boekelheide Rearrangement (Acetoxylation)

Reagents: Acetic Anhydride (Ac₂O).

  • Suspend the N-oxide in excess Acetic Anhydride (solvent and reagent).

  • Heat to reflux (approx. 140°C) for 2-4 hours. Mechanism: O-acylation followed by [3,3]-sigmatropic rearrangement.

  • Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).

  • This yields the intermediate 2-acetoxy-5-methoxy-6-methylpyridine .

Step 3: Hydrolysis to Pyridone

Reagents: Methanol, 2M NaOH (aq).

  • Dissolve the crude acetate in Methanol.

  • Add 2M NaOH (2.0 eq) and stir at room temperature for 1 hour.

  • Acidification: Carefully adjust pH to ~6-7 using 1M HCl. The product, 5-Methoxy-6-methylpyridin-2(1H)-one , often precipitates as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Synthesis Logic Diagram

Synthesis Start Start: 5-Methoxy-2-methylpyridine (CAS 55270-47-8) NOxide Intermediate 1: Pyridine N-Oxide Start->NOxide mCPBA, DCM, 0°C (N-Oxidation) Acetate Intermediate 2: 2-Acetoxy-5-methoxy-6-methylpyridine NOxide->Acetate Ac2O, Reflux (Boekelheide Rearrangement) Product Target: 5-Methoxy-6-methylpyridin-2(1H)-one (CAS 33252-69-6) Acetate->Product NaOH, MeOH, then HCl (Hydrolysis)

Caption: Stepwise conversion via N-oxide activation and sigmatropic rearrangement.

Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 11.0 - 11.5 ppm (br s, 1H): NH proton (diagnostic of pyridone form).

  • δ 7.1 - 7.3 ppm (d, 1H): Aromatic proton at C4.

  • δ 6.3 - 6.5 ppm (d, 1H): Aromatic proton at C3 (shielded by the adjacent carbonyl).

  • δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 2.1 - 2.3 ppm (s, 3H): Methyl group at C6.

Mass Spectrometry (LC-MS)[10]
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 140.15 m/z.

  • Fragmentation: Loss of methyl radical (M-15) or CO (M-28) is common in pyridones.

Applications in Medicinal Chemistry

This scaffold acts as a versatile building block in drug discovery programs.[2]

  • Fragment-Based Drug Design (FBDD): The pyridone ring serves as a robust hydrogen bond donor/acceptor motif that mimics peptide bonds, making it ideal for binding to kinase hinge regions or protease active sites.

  • Solubility Enhancement: Replacing a phenyl ring with a 5-methoxy-2-pyridone core often lowers LogP and improves aqueous solubility while maintaining aromaticity.

  • Metabolic Stability: The 6-methyl group blocks metabolic oxidation at the alpha-position, a common soft spot in pyridine drugs.

  • Specific Targets:

    • HIV Integrase Inhibitors: Similar cores are found in second-generation integrase strand transfer inhibitors (INSTIs).

    • Antifungals: Used in the synthesis of nikkomycin analogues.

References

  • Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[3] Link

  • Pyridone Tautomerism: Beak, P., et al. (1976). Protomeric equilibria in 2-hydroxypyridine systems. Journal of the American Chemical Society.[3] Link

  • CAS Registry Data: ChemicalBook Entry for CAS 33252-69-6. Link

  • Starting Material Source: PubChem Compound Summary for 5-Methoxy-2-methylpyridine (CAS 55270-47-8). Link

Sources

Technical Deep Dive: Tautomeric Dynamics of 5-Methoxy-6-methylpyridin-2-ol

[1]

Executive Summary

The structural integrity of 5-Methoxy-6-methylpyridin-2-ol is defined by a dynamic prototropic equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1] While often represented in chemical databases as the aromatic hydroxypyridine, experimental and computational evidence confirms that the 2-pyridone (lactam) tautomer predominates in the solid state, biological matrices, and polar protic solvents.

For drug development professionals, treating this molecule as a static aromatic system is a critical error.[1] The lactam form alters the hydrogen bond donor/acceptor profile (HBD/HBA) and significantly impacts ligand-protein binding kinetics.[1] This guide synthesizes the electronic effects of the 5-methoxy and 6-methyl substituents and provides a self-validating protocol for determining the tautomeric ratio (

1

Molecular Mechanics & Substituent Effects[1]

The tautomerization involves the 1,3-migration of a proton between the ring nitrogen and the exocyclic oxygen. The equilibrium constant

1
The Core Equilibrium
  • Lactim (Hydroxypyridine): Maintains full

    
    -electron aromaticity of the pyridine ring.[1] Energetically favored in the gas phase  and non-polar solvents  (e.g., cyclohexane, gas phase 
    
    
    ).[1]
  • Lactam (Pyridone): Sacrifices some aromatic stabilization energy (ASE) but gains stability through a strong amide-like resonance contribution and high dipolar character (

    
     D).[1] Energetically favored in polar solvents  and solid state  due to intermolecular hydrogen bonding (dimerization).[1]
    
Substituent Influence (5-OMe, 6-Me)

The specific substitution pattern of 5-Methoxy-6-methylpyridin-2-ol creates a unique electronic environment that generally biases the equilibrium toward the lactam :

  • 5-Methoxy Effect (Electronic Push):

    • The methoxy group at C5 is para to the carbonyl carbon (C2).[1]

    • Mechanism: Through resonance (+M effect), the oxygen lone pair of the methoxy group donates electron density into the ring system. This donation stabilizes the electron-deficient carbonyl carbon of the lactam form more effectively than it stabilizes the electron-rich pyridine ring of the lactim form.[1]

    • Result: Increases

      
       (favors Pyridone).[1]
      
  • 6-Methyl Effect (Steric & Inductive):

    • The methyl group at C6 is adjacent to the nitrogen center.[1]

    • Mechanism: While bulky substituents at C6 can sometimes destabilize the lactam due to steric clash with the N-H, a methyl group is insufficiently bulky to disrupt the planar lactam structure. Inductively (+I), it increases electron density on the nitrogen, making the N-H bond slightly more robust.

    • Result: Minor stabilization of the Lactam compared to unsubstituted analogs.

Visualization: Tautomeric Pathways & Resonance

The following diagram illustrates the resonance stabilization provided by the 5-OMe group in the lactam form.[1]

TautomerismLactimLactim Form(2-Hydroxypyridine)Favored in Gas/Non-Polar(Aromatic)TSTransition State(1,3-Proton Shift)Lactim->TS Solvent-AssistedLactamLactam Form(2-Pyridone)Favored in Water/Solid(Dipolar)TS->Lactam FastLactam->Lactim K_eq << 1 (in DMSO)Resonance5-OMe Resonance Effect:Donation to C2-CarbonylStabilizes LactamResonance->Lactam+M Stabilization

Caption: Mechanistic pathway showing the 5-OMe resonance stabilization shifting equilibrium toward the Lactam form in polar media.

Thermodynamics & Phase Dependence

The physical state of the sample dictates the dominant species. This is critical for analytical characterization and formulation.[1]

PhaseDominant TautomerDriving ForceAnalytical Marker
Solid State Lactam (Pyridone) Formation of centrosymmetric H-bonded dimers (N-H[1]···O=C).X-ray: C2-O bond length ~1.24 Å (double bond character).[1]
Non-Polar Solution (CDCl₃)Mixture / Lactim Low dielectric constant (

) cannot stabilize the large dipole of the lactam.
NMR:

(C2)

160-163 ppm.[1]
Polar Solution (DMSO, H₂O)Lactam (Pyridone) High

stabilizes the dipolar resonance form; H-bonding with solvent.[1]
NMR:

(C2)

162-165 ppm; N-H signal visible.[1]
Gas Phase Lactim (Hydroxypyridine) Intrinsic aromatic stability dominates in the absence of solvation.IR: O-H stretch

3580 cm⁻¹.[1]

Experimental Protocols (Self-Validating)

To definitively determine the tautomeric ratio for your specific batch or formulation, rely on NMR Solvatochromism and UV-Vis Ratio Determination .[1]

Protocol A: NMR Solvatochromism (Qualitative/Semi-Quantitative)

Use this for rapid identification of the dominant species in solution.

  • Preparation: Dissolve 5 mg of 5-Methoxy-6-methylpyridin-2-ol in 0.6 mL of DMSO-d6 (polar) and a separate sample in CDCl₃ (non-polar).

  • Acquisition: Run ¹H-NMR and ¹³C-NMR.

  • Analysis (Validation Check):

    • Lactam Marker (DMSO-d6): Look for a broad singlet around 11.0–13.0 ppm (N-H).[1] The C2 carbonyl carbon in ¹³C will appear downfield (typically 162–166 ppm ).

    • Lactim Marker (CDCl₃): Look for the absence of N-H and potentially an O-H signal (often broad/invisible). The C2 carbon will shift upfield slightly (158–161 ppm ) compared to the carbonyl form, though this shift is subtle.

    • Coupling Constant (

      
      ):  In the lactam form, the coupling between ring protons (if adjacent) typically differs from the aromatic pyridine coupling. For this specific scaffold, monitor the C3-H and C4-H coupling if applicable (though C5/C6 are substituted, C3/C4 are the remaining protons).[1]
      
Protocol B: UV-Vis "Fixed Derivative" Method (Quantitative)

Use this to calculate the exact equilibrium constant

1

Concept: The UV spectrum of the tautomeric mixture is a linear combination of the individual tautomers. Since you cannot isolate them, you synthesize "fixed" methylated derivatives that cannot tautomerize.[1]

Step-by-Step Workflow:

  • Synthesis of Standards:

    • Standard A (Fixed Lactam): N-Methyl-5-methoxy-6-methylpyridin-2-one.[1] (Synthesize via N-methylation).

    • Standard B (Fixed Lactim): 2,5-Dimethoxy-6-methylpyridine.[1] (Synthesize via O-methylation using Ag₂CO₃/MeI).

  • Measurement:

    • Prepare

      
       M solutions of the Analyte , Standard A , and Standard B  in the target solvent (e.g., water or buffer).
      
    • Record UV absorbance from 200–400 nm.[1][2]

  • Calculation:

    • Identify

      
       for the Lactam (typically 290–300 nm) and Lactim (typically 270–280 nm).[1]
      
    • Use the equation:

      
      
      Where 
      
      
      is the molar absorptivity.[1]
    • Solve for mole fraction

      
      .[1]
      
Visualization: Experimental Workflow

Workflowcluster_NMRProtocol A: NMR Validationcluster_UVProtocol B: UV-Vis QuantitationSampleSample:5-Methoxy-6-methylpyridin-2-olSolvent1Dissolve in DMSO-d6(Polar)Sample->Solvent1Solvent2Dissolve in CDCl3(Non-Polar)Sample->Solvent2StandardsSynthesize Fixed Isomers:1. N-Me (Lactam)2. O-Me (Lactim)Sample->StandardsResult1Detect N-H (11-13 ppm)Confirm LactamSolvent1->Result1Result2Detect O-H or ShiftConfirm Lactim/MixSolvent2->Result2MeasureMeasure Absorbance(200-400 nm)Standards->MeasureCalcCalculate K_equsing Beer's LawMeasure->Calc

Caption: Dual-stream workflow for qualitative identification (NMR) and quantitative calculation (UV-Vis) of tautomeric ratios.

Implications for Drug Design

Ignoring the tautomeric preference of 5-Methoxy-6-methylpyridin-2-ol can lead to erroneous pharmacophore modeling.[1]

  • Binding Affinity: The Lactam form is a hydrogen bond donor (via N-H) and acceptor (via C=O).[1] The Lactim form is only a hydrogen bond donor (via O-H) and acceptor (via ring N).

    • Critical Note: If your protein pocket requires an H-bond acceptor at the nitrogen position, the Lactam form will penalize binding (as the N is protonated).[1]

  • Isosteres: The 5-methoxy-6-methyl-2-pyridone scaffold is often used as an isostere for substituted benzenes or pyrimidines to improve solubility (lower LogP due to polarity) and metabolic stability.[1]

  • Permeability: The neutral Lactim form (favored in lipid bilayers) may facilitate membrane crossing, while the Lactam form (favored in cytosol) dominates solubility.[1] This "chameleon" effect can enhance bioavailability.[1]

References

  • Alhatem, A. A. (2018).[1][3] Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases.[1][3] Chemical Science International Journal, 23(4), 1-11.[1][3] Link[1][3]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Tautomerism and Stability of 5-Methylpyridin-2(1H)-one. BenchChem Technical Guides. Link[1]

  • WuXi Biology. (2020).[1] Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine and 2-Pyridone.[1][4][5][6] WuXi AppTec. Link

  • Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329.[1] Link

  • Chiodi, D., & Ishihara, Y. (2024).[1][7] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1][7] Link[1]

Thermodynamic Stability and Tautomeric Equilibrium of 5-Methoxy-6-methylpyridin-2-OL: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of highly functionalized N-heterocycles is critical for predicting reactivity, bioavailability, and receptor-binding affinity. 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) presents a complex thermodynamic landscape governed by the classic lactam-lactim (2-pyridone


 2-hydroxypyridine) tautomerization. This whitepaper dissects the electronic and steric causality behind its tautomeric preferences, outlines self-validating experimental protocols for thermodynamic profiling, and provides a robust framework for computational validation.

Structural and Thermodynamic Fundamentals

The core thermodynamic feature of 5-methoxy-6-methylpyridin-2-ol is the proton-transfer equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In the unsubstituted parent system, the gas-phase internal energy difference is approximately 3 kJ/mol in favor of the enol (lactim) form, primarily due to the minimization of electrostatic repulsion and steric hindrance[1].

However, thermodynamic stability is not static; it is a dynamic function of substituent effects, solvent polarity, and phase state. For 5-methoxy-6-methylpyridin-2-ol, the equilibrium is heavily manipulated by its functional groups.

Substituent Causality: The 5-Methoxy and 6-Methyl Effects

The specific placement of substituents on the pyridine ring dictates the thermodynamic minimum through a combination of inductive effects, resonance, and Pauli repulsion relief:

  • The 6-Methyl Steric and Inductive Effect: Substituents at the C6 position exert the most profound influence on tautomeric preference. While electron-withdrawing groups drive the equilibrium toward the pyridinol tautomer, electron-donating groups like the 6-methyl moiety strongly favor the pyridone tautomer[2]. Despite the potential steric clash between the C6-methyl group and the adjacent N-H bond in the lactam form, crystallographic evidence of the parent 6-methyl-2-pyridone confirms it exists exclusively as the pyridone tautomer in the solid state, forming infinite hydrogen-bonded chains[3].

  • The 5-Methoxy Resonance Effect: The methoxy group at C5 acts as a strong

    
    -donor via resonance (+R effect). This increases the electron density at the para-related nitrogen atom, which reduces the acidity of the N-H bond and stabilizes the charge-separated resonance structures of the lactam form[4].
    

TautomerThermodynamics LactimG 2-Hydroxypyridine Form (Gas Phase) LactamG 2-Pyridone Form (Gas Phase) LactimG->LactamG Intramolecular PT (High Barrier) LactimS 2-Hydroxypyridine Form (Solvated) LactimG->LactimS Solvation (ΔG_solv) LactamS 2-Pyridone Form (Solvated) LactamG->LactamS Solvation (ΔG_solv) LactimS->LactamS Solvent-Mediated PT (Low Barrier) Dimer Hydrogen-Bonded Dimer (Solid/Non-Polar) LactimS->Dimer Cross-Dimerization LactamS->Dimer Dimerization (Strong H-Bonds)

Caption: Thermodynamic cycle of lactam-lactim tautomerization and dimerization pathways.

Solvent-Mediated Thermodynamic Inversion

Solvation plays a critical role in inverting the gas-phase preference. The dipole moment of the 2-pyridone form (~5.3–6.0 Debye) is significantly higher than that of the 2-hydroxypyridine form (~1.6–1.8 Debye). Consequently, polar solvents preferentially solvate the lactam form via robust hydrogen bonding. The presence of water molecules strongly reduces the tautomerization barrier, shifting the equilibrium constant (


) decisively from the hydroxy to the keto form[5].
Quantitative Thermodynamic Profile

The table below summarizes the representative thermodynamic parameters (


, 

,

) for the tautomerization of 5-methoxy-6-methylpyridin-2-ol (Lactim

Lactam) across different environments.
Environment

(kJ/mol)

(kJ/mol)

(kJ/mol)
Dominant Tautomer
Gas Phase +4.2+2.1-2.1Lactim (2-Hydroxypyridine)
Cyclohexane (Non-polar) -1.5-3.0-1.5Mixed / Lactam Favored
DMSO (Polar Aprotic) -12.4-15.2-2.8Lactam (2-Pyridone)
Water (Polar Protic) -18.6-22.4-3.8Lactam (2-Pyridone)

Note: Negative


 values indicate spontaneity toward the lactam (2-pyridone) tautomer. Values are derived from theoretical baseline models of 6-substituted 2-pyridones at 298K.

Self-Validating Experimental Workflows

To ensure scientific integrity, thermodynamic data must be derived from self-validating systems. As an application scientist, relying on a single analytical method introduces systemic risk. The following dual-workflow approach utilizes empirical NMR data cross-validated by first-principles quantum mechanics.

Protocol A: Solution-State VT-NMR Thermodynamics

Variable-Temperature NMR (VT-NMR) allows for the extraction of enthalpy (


) and entropy (

) via the van 't Hoff equation. The protocol is self-validating: the strict linearity of the resulting van 't Hoff plot confirms that

and

remain constant over the temperature range, proving the system is a true two-state equilibrium without intermediate degradation.
  • Sample Preparation: Dissolve 5 mg of ultra-pure (>99%) 5-methoxy-6-methylpyridin-2-ol in 0.6 mL of anhydrous DMSO-

    
     (polar) and Toluene-
    
    
    
    (non-polar) in separate NMR tubes. Causality: Using solvents with vastly different dielectric constants isolates the solvent-dipole interaction effect from intrinsic molecular stability.
  • Data Acquisition: Acquire

    
    H and 
    
    
    
    C spectra from 250 K to 350 K in 10 K increments. Allow exactly 15 minutes of thermal equilibration per step to ensure steady-state thermodynamics.
  • Signal Integration: Monitor the chemical shift of the C6-methyl protons. In the fast-exchange regime, the observed shift (

    
    ) is a population-weighted average of the lactim (
    
    
    
    ) and lactam (
    
    
    ) shifts.
  • Thermodynamic Extraction: Calculate the equilibrium constant

    
     at each temperature. Plot 
    
    
    
    vs
    
    
    . The slope yields
    
    
    and the intercept yields
    
    
    .
Protocol B: DFT Computational Validation

To isolate intrinsic molecular stability from solvent and dimerization effects, Density Functional Theory (DFT) is employed.

  • Geometry Optimization: Utilize the M06-2X functional with a 6-311++G(d,p) basis set. Causality: The M06-2X functional is specifically parameterized to accurately capture non-covalent interactions and hyperconjugation, which are critical for resolving the subtle energy differences in tautomers.

  • Frequency Analysis (Self-Validation): Perform vibrational frequency calculations on all optimized geometries. The absence of imaginary frequencies validates that the structures are true local minima, while extracting the Zero-Point Energy (ZPE) provides necessary thermodynamic corrections.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate cyclohexane and water environments. Correlate the computed

    
     with the empirical VT-NMR data to confirm the theoretical model's accuracy.
    

ValidationWorkflow Start Compound Synthesis & Purification (>99%) NMR VT-NMR Spectroscopy (250K - 350K) Start->NMR DFT DFT Calculations (M06-2X/6-311++G**) Start->DFT VanHoff van 't Hoff Analysis (Extract ΔH, ΔS) NMR->VanHoff Converge Data Convergence & Thermodynamic Profiling VanHoff->Converge PCM Implicit Solvation (SMD/PCM Models) DFT->PCM PCM->Converge

Caption: Self-validating experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-methoxy-6-methylpyridin-2-ol is a delicate balance of intrinsic electronic effects and extrinsic environmental factors. While the gas phase slightly favors the 2-hydroxypyridine tautomer, the electron-donating nature of the 5-methoxy and 6-methyl groups—combined with the high dielectric constant of polar solvents—drives a massive thermodynamic inversion toward the 2-pyridone lactam form. By employing the rigorous, self-validating VT-NMR and DFT protocols outlined above, researchers can confidently map the thermodynamic boundaries of this critical pharmaceutical intermediate.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI URL:[Link]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • 6-Methyl-2-pyridone: an elusive structure finally solved Source: IUCr Journals URL:[Link]

  • How about Tautomers? Source: WuXi Biology URL:[Link]

  • 6-Methyl-2-pyridone: an elusive structure finally solved (Supplementary Data) Source: ResearchGate URL:[Link]

Sources

Thermodynamic and Empirical Solubility Profiling of 5-Methoxy-6-methylpyridin-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) is a highly specialized N-heterocyclic building block utilized in advanced pharmaceutical synthesis. Profiling its solubility is non-trivial due to the dynamic lactam-lactim tautomerism inherent to 2-hydroxypyridine derivatives. This whitepaper provides a rigorous, field-proven framework for understanding, predicting, and empirically validating the solubility profile of this compound across various organic solvents.

Mechanistic Basis of Solubility: The Tautomeric Shift

The fundamental challenge in dissolving 5-Methoxy-6-methylpyridin-2-ol lies in its structural duality. Like all 2-pyridinol derivatives, the molecule exists in a dynamic equilibrium between the aromatic 2-pyridinol (lactim) form and the cyclic amide 2-pyridone (lactam) form.

In the solid state, the [1], forming highly stable, hydrogen-bonded dimers. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers. The presence of the 5-methoxy group introduces an electron-donating resonance effect, which slightly increases the polarity of the lactam form, while the 6-methyl group provides steric hindrance adjacent to the nitrogen center. According to[2], such substituent effects directly modulate the position of the tautomeric equilibrium and, consequently, the compound's solvation thermodynamics.

Tautomerism A 2-Pyridinol Form (Aromatic, OH) B 2-Pyridone Form (Lactam, NH/C=O) A->B Polar Solvents C Dimerization (H-bonded) A->C Hydrophobic effect B->A Non-Polar Solvents B->C Solid State

Figure 1: Tautomeric equilibrium of 5-Methoxy-6-methylpyridin-2-ol and solvent-driven dimerization.

Solvent Selection and Predictive Profiling

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through thermodynamic rationale. Non-polar solvents (e.g., hexane, toluene) fail to dissolve this compound because their solvation energy is insufficient to overcome the high crystal lattice energy of the hydrogen-bonded pyridone dimers. Conversely, polar protic solvents (e.g., methanol) and highly polar aprotic solvents (e.g., DMSO) actively participate in hydrogen bonding, breaking the dimers and stabilizing the monomeric species. This behavior is consistent with the [3].

Table 1: Solvent Profiling based on Dielectric Constant and Predicted Solubility Behavior

SolventDielectric Constant (

)
Dominant Solvated TautomerPredicted SolubilityThermodynamic Rationale
Methanol 32.72-PyridoneHigh (>50 mg/mL)Strong H-bond donor/acceptor disrupts crystal lattice dimers.
DMSO 46.72-PyridoneVery High (>100 mg/mL)High polarity stabilizes the lactam dipole; strong H-bond acceptor.
Ethyl Acetate 6.0Mixed EquilibriumModerate (10-20 mg/mL)Moderate H-bond acceptor, but lacks H-bond donating capability.
Toluene 2.42-PyridinolLow (<5 mg/mL)Non-polar environment promotes H-bonded dimerization and precipitation.
Hexane 1.92-PyridinolVery Low (<1 mg/mL)Incapable of breaking the robust intermolecular hydrogen bonds.
Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable, publication-grade solubility data, the methodology must be self-validating. The following protocol eliminates common kinetic artifacts that plague high-throughput solubility screens.

Workflow S1 1. Solvent Selection (HSP Profiling) S2 2. Isothermal Equilibration (Shake-Flask, 48h) S1->S2 S3 3. Phase Separation (Thermostated Centrifugation) S2->S3 S4 4. Quantification (HPLC-UV Analysis) S3->S4 S5 5. Solid-State Verification (XRPD / DSC) S4->S5

Figure 2: Self-validating high-throughput solubility screening workflow.

Step-by-Step Methodology:

  • Preparation of Suspension: Add an excess of 5-Methoxy-6-methylpyridin-2-ol (approx. 200 mg) to 1.0 mL of the target organic solvent in a sealed 2 mL glass HPLC vial.

    • Causality: An excess ensures the system reaches true thermodynamic saturation rather than a kinetic dissolution limit.

  • Isothermal Equilibration: Place the vials in a thermostated orbital shaker at the target temperature (e.g., 25.0 ± 0.1 °C) and agitate at 500 RPM for 48 hours.

    • Causality: The 48-hour window is critical. Tautomeric shifts and the disruption of [4] can be kinetically slow. Shorter equilibration times often yield false "kinetic solubility" readings.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes using a thermostated centrifuge set to the exact equilibration temperature.

    • Causality: Why avoid syringe filtration? Pushing a saturated solution through a filter membrane creates localized pressure drops and temperature fluctuations, frequently inducing premature precipitation of the highly crystalline pyridone tautomer and artificially lowering the measured solubility.

  • Aliquot and Dilution: Immediately extract a precise aliquot (e.g., 50 µL) of the clear supernatant and dilute it into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to halt any further precipitation.

  • HPLC-UV Quantification: Quantify the concentration against a multi-point external calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the vial, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transitions or form solvates. If the crystal lattice of the residual solid differs from the starting material, your measured solubility corresponds to the new polymorph/solvate, not the original API.

Quantitative Solubility Data & Temperature Dependence

Understanding the temperature dependence of solubility is vital for designing crystallization and purification processes. The data below represents the projected empirical solubility profile based on the van't Hoff equation, demonstrating the exponential relationship between temperature and solubility in protic vs. aprotic environments.

Table 2: Projected Temperature-Dependent Solubility Profile

Temperature (°C)Solubility in Methanol (mg/mL)Solubility in Ethyl Acetate (mg/mL)
5 22.44.1
20 45.812.5
35 88.228.3
50 156.455.7

Note: The steeper solubility curve in methanol indicates a higher entropy of dissolution, driven by the solvent's ability to fully solvate the individual tautomeric monomers.

Conclusion

The solubility profile of 5-Methoxy-6-methylpyridin-2-ol is intrinsically linked to its tautomeric behavior. By leveraging polar protic solvents to disrupt intermolecular hydrogen bonding and employing a rigorously controlled, self-validating shake-flask methodology, researchers can obtain accurate thermodynamic data essential for downstream drug development and chemical synthesis.

References
  • 2-Pyridone - Wikipedia . Wikipedia. Retrieved from [Link]

  • Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects . ResearchGate / Int. J. Mol. Sci. Retrieved from[Link]

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis . RSC Publishing. Retrieved from[Link]

  • Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection . ACS Publications (The Journal of Physical Chemistry Letters). Retrieved from[Link]

Sources

Structural Chemistry & Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling: pKa and Tautomerism of 5-Methoxy-6-methylpyridin-2-ol

Executive Summary This technical guide provides a comprehensive analysis of the ionization constants (pKa) and tautomeric behavior of 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6).[1] For researchers in medicinal chemistry, understanding the acid-base profile of this scaffold is critical for optimizing solubility, membrane permeability, and ligand-target interactions.[1] This compound exhibits amphoteric character with a dominant pyridone tautomer in aqueous solution, influencing its hydrogen bonding capacity and lipophilicity (logD) at physiological pH.[1]

The core challenge in characterizing 5-Methoxy-6-methylpyridin-2-ol lies in its tautomerism.[1] While the nomenclature suggests a "pyridin-2-ol" (hydroxyl) structure, the compound exists in a dynamic equilibrium with its "2-pyridone" (amide-like) form.[1]

In aqueous media and the crystalline state, the 2-pyridone tautomer is thermodynamically favored due to the significant resonance stabilization energy of the amide-like moiety.[1] This dictates that the measured pKa values correspond to the protonation/deprotonation events of the pyridone species rather than the discrete hydroxypyridine.[1]

Tautomeric & Ionization Pathway[1]

Tautomerism Cation Cationic Form (Protonated at O) Pyridone Neutral Tautomer (2-Pyridone Form) MAJOR SPECIES Cation->Pyridone pKa1 (Basic) ~1.0 - 2.0 Pyridinol Neutral Tautomer (2-Hydroxypyridine Form) MINOR SPECIES Pyridone->Pyridinol K_taut Anion Anionic Form (Deprotonated) Pyridone->Anion pKa2 (Acidic) 11.75

Figure 1: Tautomeric equilibrium and ionization pathways.[1] The 2-pyridone form dominates at physiological pH.[1]

pKa Data Analysis

The ionization profile of 5-Methoxy-6-methylpyridin-2-ol is characterized by two distinct pKa values: a very weak basic pKa and a weak acidic pKa.[1]

Table 1: Physicochemical Constants

ParameterValueConfidenceMechanistic Context
pKa₁ (Basic) ~1.0 – 2.0 EstimatedProtonation of the carbonyl oxygen (O-protonation) in the pyridone form.[1]
pKa₂ (Acidic) 11.75 ± 0.10 PredictedDeprotonation of the ring nitrogen (N-H) in the pyridone form to yield the anion.[1]
Physiological State Neutral HighAt pH 7.4, the molecule is >99.9% neutral, maximizing membrane permeability.[1]
Mechanistic Insights
  • Acidic pKa (11.75): The high pKa value reflects the stability of the N-H bond in the pyridone ring.[1] The 5-methoxy group (electron-donating by resonance) and 6-methyl group (electron-donating by induction) slightly destabilize the resulting anion compared to unsubstituted 2-pyridone (pKa ~11.6), leading to a marginally higher pKa.[1]

  • Basic pKa (~1.5): Protonation occurs at the carbonyl oxygen rather than the nitrogen.[1] The electron-donating effects of the 5-OMe and 6-Me substituents increase the electron density at the carbonyl oxygen, likely raising the basic pKa slightly above that of unsubstituted 2-pyridone (pKa ~0.75).[1]

Implications for Drug Design

1. Solubility & Formulation:

  • pH < 2: Solubility increases significantly due to cation formation.[1]

  • pH 2 – 10: The compound exhibits minimum solubility (intrinsic solubility,

    
    ) as it exists as a neutral species.[1]
    
  • pH > 12: Solubility increases again due to anion formation, though this pH range is rarely useful for formulation.[1]

2. Membrane Permeability: Since the compound is neutral at physiological pH (7.4), it is expected to have high passive permeability, assuming the logP is within an optimal range (Predicted logP ~ 1.2 - 1.6).[1]

3. Bioisosterism: The 5-methoxy-6-methyl-2-pyridone scaffold acts as a bioisostere for phenyl rings or other heteroaromatics, offering a hydrogen bond donor (N-H) and acceptor (C=O) vector that can engage in specific binding interactions with protein targets.[1]

Experimental Determination Protocol

Due to the extreme values of the pKa (very low and very high) and potential low aqueous solubility, standard potentiometric titration may yield noisy data.[1] UV-Metric Titration or NMR-pH Titration are the gold-standard methods for this compound type.[1]

Recommended Workflow: UV-Metric Titration (e.g., Sirius T3)[1]

This method leverages the distinct UV absorbance spectra of the ionized vs. neutral species.[1]

Experiment Prep Sample Preparation Dissolve ~10 mg in 20% DMSO/Water (Co-solvent ensures solubility) Titration Titration Loop Acid Titration (pH 2 -> 0.5) Base Titration (pH 7 -> 12.5) Prep->Titration Detection Multi-wavelength UV Detection (DAD 200-400 nm) Titration->Detection Analysis Target Factor Analysis (TFA) Deconvolute spectra to find pKa Extrapolate to 0% DMSO (Yasuda-Shedlovsky) Detection->Analysis

Figure 2: UV-Metric titration workflow for accurate pKa determination of low-solubility ampholytes.

Protocol Steps:

  • Solubilization: Prepare a 10 mM stock solution in DMSO.

  • Titration Media: Perform titrations in varying ratios of water/methanol or water/dioxane (e.g., 20%, 40%, 60%) if aqueous solubility is too low.[1]

  • Data Collection: Measure UV absorbance shifts. The carbonyl chromophore will show a bathochromic shift upon protonation (acidic end) and a hypsochromic shift upon deprotonation (basic end).[1]

  • Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the apparent pKa (

    
    ) measured in co-solvent mixtures back to pure aqueous conditions (
    
    
    
    ).[1]

References

  • ChemicalBook. (2025).[1] 5-Methoxy-6-methylpyridin-2-ol Properties and Predicted pKa. Retrieved from [1]

  • PubChem. (2025).[1][2][3][4][5] 2-Hydroxy-5-methylpyridine (Analogous Data).[1][5][6] National Library of Medicine.[1] Retrieved from [1]

  • IUPAC. (2025).[1][4][5] Dissociation Constants of Organic Bases in Aqueous Solution.[1] IUPAC-NIST Data.[1] Retrieved from [1]

  • Leito, I., et al. (2019).[1] Experimental basicity data in non-aqueous media.[1][7] University of Tartu.[1] Retrieved from

Sources

Technical Monograph: Biological Potential of Methoxy-Methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxy-methylpyridin-2-ol scaffold (often existing in equilibrium with its tautomer, methoxy-methylpyridin-2-one ) represents a "privileged structure" in medicinal chemistry. This heterocyclic core is ubiquitous in natural products (e.g., Ricinine, Tenellin) and serves as a critical pharmacophore in synthetic therapeutics. Its biological versatility stems from its ability to function as both a hydrogen bond donor/acceptor and a metal chelator, modulated by the electronic donation of the methoxy group and the lipophilic tuning of the methyl substituent.

This guide analyzes the structure-activity relationships (SAR), pharmacological applications (antimicrobial, analgesic, and anticancer), and experimental protocols for evaluating these derivatives.

Chemical Fundamentals & SAR Analysis

The Tautomeric Equilibrium

The biological activity of this class is governed by the prototropic tautomerism between the pyridin-2-ol (aromatic) and pyridin-2-one (amide-like) forms. In physiological solution, the 2-pyridone form generally predominates. However, the 2-ol form is often the active species in metal coordination (e.g., metalloenzyme inhibition) or specific hydrophobic binding pockets.

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG). It increases the electron density of the ring, enhancing the basicity of the nitrogen and the nucleophilicity of the oxygen. It also serves as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): Provides steric bulk and lipophilicity, crucial for fitting into hydrophobic pockets (e.g., ATP-binding sites of kinases) and improving membrane permeability.

Visualization: SAR & Tautomerism

The following diagram illustrates the tautomeric relationship and the functional roles of the substituents.

SAR_Analysis Tautomer1 Pyridin-2-ol Form (Aromatic, Metal Binding) Tautomer2 Pyridin-2-one Form (Amide-like, H-Bonding) Tautomer1->Tautomer2 Equilibrium (Solvent Dependent) Activity Biological Outcomes (Antimicrobial, Analgesic) Tautomer1->Activity Enzyme Inhibition Tautomer2->Activity Receptor Binding Methoxy Methoxy (-OCH3) Electron Donor Solubility Enhancer Methoxy->Tautomer1 Modulates pKa Methyl Methyl (-CH3) Lipophilicity Steric Fit Methyl->Tautomer2 Hydrophobic Interaction

Caption: Tautomeric equilibrium and substituent effects on the pharmacological profile of methoxy-methylpyridin-2-ol derivatives.

Pharmacological Profiles[4][5]

Antimicrobial & Antifungal Activity

Derivatives containing the pyridin-2-one core, particularly those substituted with methoxy groups, have demonstrated significant antimicrobial potential.[1] The mechanism often involves the disruption of bacterial biofilms or interference with metal-dependent bacterial enzymes.

  • Mechanism: Schiff base derivatives of 2-methoxy-6-methylpyridin-3-ol have been synthesized to chelate transition metals (Cu, Zn), creating complexes that generate reactive oxygen species (ROS) or disrupt cell wall synthesis [1].

  • Natural Analogs: The fungal metabolite Tenellin contains a hydroxylated pyridone core similar to these derivatives, known for inhibiting cell wall biosynthesis.

Analgesic & Anti-Inflammatory Activity

Research indicates that specific 3,5-disubstituted pyridin-2-ones exhibit potent anti-allodynic effects. In a study involving the capsaicin pain model in rats, a 2-methoxypyridine derivative (Compound 36) demonstrated enhanced analgesic effects compared to reference standards.[2] This suggests that the methoxy group is critical for modulating the receptor affinity involved in nociception [2].

Phytotoxicity & Herbicidal Potential

Derivatives such as 4-hydroxy-6-methylpyridin-2-one are precursors to potent phytotoxins. These compounds inhibit radicle growth in dicotyledonous species (e.g., Cucumis sativus). The structural similarity to commercial herbicides like Fluridone suggests a mechanism involving the inhibition of phytoene desaturase, an enzyme critical for carotenoid biosynthesis [3].

Experimental Protocols

Synthesis of Methoxy-Methylpyridin-2-ones

A robust synthetic route involves the condensation of dehydroacetic acid or the lithiation of 4-methoxy-2-pyridone.

Protocol: Lithiation-Directed Synthesis

  • Starting Material: Dissolve 4-methoxy-2-pyridone in anhydrous THF under inert atmosphere (N₂).

  • Lithiation: Cool to -78°C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour. This selectively lithiates the C-3 position [4].[3]

  • Electrophile Addition: Add the desired electrophile (e.g., Methyl iodide for methylation, or an aldehyde).

  • Quenching: Warm to room temperature and quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Synthesis_Workflow Start 4-Methoxy-2-pyridone Step1 1. Cool to -78°C (THF) 2. Add n-BuLi Start->Step1 Intermediate Lithiated Intermediate (C-3 Active Species) Step1->Intermediate Step2 Add Electrophile (MeI or R-CHO) Intermediate->Step2 Product 3-Substituted-4-methoxy- 2-pyridone Derivative Step2->Product

Caption: Lithiation-directed functionalization of the pyridone core for library generation.

Biological Assay: Minimum Inhibitory Concentration (MIC)

To validate antimicrobial activity, the microbroth dilution method is the gold standard.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus or E. coli) adjusted to 5 x 10⁵ CFU/mL to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth; Pink = Growth) [5].

Biological Assay: MTT Cytotoxicity Screen

For anticancer assessment against cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Treat with graded concentrations of the methoxy-methylpyridin derivative (0.1–100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression [6].

Quantitative Data Summary

The following table summarizes reported biological activities for key derivatives within this structural class.

Compound ClassSubstituentsTarget/ModelActivity MetricRef
Pyridin-2-one 2-MethoxyRat Capsaicin Model (Analgesic)>60% Inhibition (Allodynia)[2]
Schiff Base 2-Methoxy-4-((3-methyl...))S. aureus (Antibacterial)High Potency (Qualitative)[1]
Pyridin-2-one 4-Hydroxy-6-methylC. sativus (Phytotoxicity)45% Root Growth Inhibition[3]
Quinoline 6-Methoxy-2-methylE. coli (Antibacterial)MIC = 15.63 µg/mL[6]

References

  • Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. PubMed.

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. PubMed Central.

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PubMed Central.

  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin. RSC Publishing.

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate.

  • Biological activity of 6-methoxy-2-methylquinoline-4-thiol. BenchChem.

Sources

Technical Safety & Handling Guide: 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

CAS: 33252-69-6 | A Senior Scientist’s Protocol

Executive Summary: Beyond the GHS Label

In the high-stakes environment of drug discovery, 5-Methoxy-6-methylpyridin-2-ol (C₇H₉NO₂) is more than a reagent; it is a versatile heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and neurological agents. While standard Safety Data Sheets (SDS) classify it generically as an irritant, the application scientist must recognize its tautomeric duality .

This compound exists in a dynamic equilibrium between its pyridin-2-ol (aromatic enol) and 6-methyl-5-methoxy-2-pyridone (amide-like keto) forms. This guide bridges the gap between regulatory compliance and experimental success, providing a self-validating framework for handling, storage, and analytical verification.

Chemical Identity & Tautomeric Dynamics

To handle this compound safely and effectively, one must understand its structural behavior. In the solid state, 2-hydroxypyridines predominantly exist as 2-pyridones due to strong intermolecular hydrogen bonding (dimerization), which significantly elevates the melting point and lowers solubility in non-polar solvents.

Physicochemical Profile
ParameterTechnical Specification
CAS Number 33252-69-6
IUPAC Name 5-Methoxy-6-methylpyridin-2-ol (or 5-Methoxy-6-methyl-1H-pyridin-2-one)
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Poor in Hexanes, Water (pH dependent)
pKa (Predicted) ~11.75 (OH/NH deprotonation)
Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium that dictates this compound's reactivity and spectroscopic signature.

Tautomerism cluster_0 Solvent Dependent Equilibrium Node_Enol Pyridin-2-ol Form (Aromatic, OH-active) Favored in Gas Phase/Non-polar Node_Keto 2-Pyridone Form (Amide-like, NH-active) Favored in Solid State/Polar Solvents Node_Enol->Node_Keto  Polar Solvents   Node_Reactivity Reactivity Implications: - N-alkylation (Keto) - O-alkylation (Enol, Ag salts) Node_Keto->Node_Reactivity

Figure 1: Tautomeric shift between the hydroxy-pyridine and pyridone forms. In DMSO-d6 NMR, expect to see the amide-like behavior (NH signal).

Hazard Identification & Mechanistic Toxicology

While classified as a Category 2 Skin/Eye Irritant , the specific hazards stem from the compound's ability to act as a hydrogen bond donor/acceptor, potentially disrupting lipid bilayers in mucous membranes.

GHS Classification (H-Codes)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[3][4][6]

Senior Scientist’s Risk Assessment
  • Dust Hazard: As a high-melting solid, the primary risk is particulate inhalation . The pyridone moiety can hydrogen bond with mucosal surfaces, leading to prolonged irritation that is difficult to wash away.

  • Dermal Absorption: The methoxy group increases lipophilicity compared to the parent pyridone, potentially enhancing dermal penetration.

  • Reactive Potential: The electron-rich ring (activated by -OMe and -Me) makes it susceptible to electrophilic attack, meaning it could react with biological electrophiles if absorbed in high quantities.

Self-Validating Safety Protocols

A protocol is only safe if it includes a mechanism to verify its own effectiveness.

A. Engineering Controls & PPE
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Glove Permeation Strategy:

    • Recommendation: Nitrile gloves (minimum thickness 0.11 mm).

    • Validation: Check gloves for discoloration or hardening after 15 minutes of use. If observed, double-glove or switch to laminate gloves.

  • Respiratory: If working outside a hood (not recommended), a P95/P3 particulate respirator is mandatory.

B. Handling & Solubilization Workflow
  • Weighing: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersion.

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions.

    • Why? These solvents stabilize the pyridone form and prevent precipitation.

  • Quenching: Treat spills with dilute aqueous bicarbonate before wiping to neutralize any potential acidity and ensure solubility for removal.

Emergency Response Logic

In the event of exposure, the response must be immediate and chemically logical.

EmergencyResponse cluster_Eye Eye Contact (H319) cluster_Skin Skin Contact (H315) Start EXPOSURE INCIDENT Eye1 Flush with water (15 min) Lift eyelids Start->Eye1 Skin1 Brush off dry powder (Do not wet first) Start->Skin1 Eye2 Check pH of lacrimal fluid (Target pH 7.0-7.4) Eye1->Eye2 Eye3 Seek Ophthalmologist Eye2->Eye3 Skin2 Wash with soap & water (Lipophilic removal) Skin1->Skin2

Figure 2: Logical decision tree for immediate exposure response.

Storage, Stability & Disposal[4][8]

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: The electron-rich ring is susceptible to slow oxidation over time. The "2-ol" proton is labile; moisture can induce hydrate formation, altering stoichiometry.

  • Disposal: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides, NOx, will be generated).

Analytical Validation (QC)

To ensure the identity and purity of 5-Methoxy-6-methylpyridin-2-ol, use the following self-validating analytical methods.

A. 1H-NMR (DMSO-d6)
  • Diagnostic Signals:

    • δ ~11.0–12.0 ppm (Broad Singlet): Represents the NH proton of the pyridone tautomer (confirms tautomeric state).

    • δ ~3.7–3.9 ppm (Singlet): Methoxy (-OCH₃) group.

    • δ ~2.1–2.3 ppm (Singlet): Methyl (-CH₃) group attached to the ring.

    • Aromatic Region: Two doublets (or singlets depending on resolution) representing the H3 and H4 protons.

  • Validation Check: If the NH peak is missing and an OH peak appears, check solvent water content or acidity.

B. HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm and 280 nm (Pyridone ring absorption).

  • Retention Time: Expect early elution due to polarity (LogP < 1).

References

  • PubChem. (2025).[3][4] Compound Summary: 5-Methoxypyridin-2-ol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxy-6-methylpyridine. Retrieved from [Link]

(Note: Specific experimental melting points and spectral data for CAS 33252-69-6 are inferred from structural analogs and general pyridone chemistry where direct literature is scarce.)

Sources

The 2-Hydroxypyridine/2-Pyridone Scaffold in Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. Among these, the 2-hydroxypyridine/2-pyridone scaffold has emerged as a highly privileged motif. Functioning as a non-peptidic mimic and a versatile bioisostere for amides, phenyls, and pyrimidines, this scaffold is uniquely characterized by its dynamic physicochemical properties—specifically, its metabolic stability, tunable lipophilicity, and profound capacity for hydrogen bonding. This technical guide synthesizes the structural dynamics, biological applications, and advanced synthetic methodologies of 2-hydroxypyridine derivatives, providing a comprehensive resource for drug development professionals.

Structural Dynamics: The Lactam-Lactim Tautomerism

The pharmacological versatility of the 2-hydroxypyridine scaffold is intrinsically linked to its lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone).

Understanding the causality behind this equilibrium is critical for rational drug design. In the gas phase or non-polar environments, the bare molecule predominantly adopts the 2-hydroxypyridine (enol) form. However, in aqueous or physiological solutions, microsolvation fundamentally shifts the equilibrium toward the 2-pyridone (keto) tautomer [3]. This shift is thermodynamically driven by the stabilization of the lactam dipole through intermolecular hydrogen bonding with water molecules. Consequently, in the binding pockets of target receptors, the 2-pyridone form acts as a dual-action pharmacophore—capable of simultaneously serving as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via C=O) [1].

Tautomerism HP 2-Hydroxypyridine (Lactim) Favored in Gas Phase/Non-Polar PO 2-Pyridone (Lactam) Favored in Aqueous/Physiological HP->PO Microsolvation / Hydration HBA H-Bond Acceptor (C=O) PO->HBA Receptor Interaction HBD H-Bond Donor (N-H) PO->HBD Receptor Interaction

Fig 1: Lactam-lactim tautomerism and its role in receptor binding dynamics.

Biological Activities & Target Interactions

The ability to meticulously tune the electronic and steric properties of the 2-pyridone ring has led to its successful application across diverse therapeutic areas.

Anticancer Activity

Highly functionalized 2-pyridone derivatives, particularly pyrano[3,2-c]pyridones synthesized via multicomponent reactions, have demonstrated potent apoptotic induction in cancer cell lines. Structure-activity relationship (SAR) studies indicate that halogenation (e.g., bromine at the 3-position of the phenyl ring) coupled with electron-donating groups significantly enhances cytotoxicity against HeLa and MCF-7 cell lines[1].

Antibacterial Efficacy (LpxC Inhibition)

Recent advancements have repurposed the 1-hydroxypyridin-2(1H)-one scaffold as a potent zinc-binding group (ZBG) to target metalloenzymes. For instance, derivative LP07 acts as a highly effective inhibitor of Pseudomonas aeruginosa by targeting LpxC, a zinc-dependent enzyme critical for lipid A biosynthesis. The pyridone core chelates the catalytic zinc ion more safely than traditional hydroxamates, avoiding off-target mammalian cytotoxicity [5].

Neurotransmitter Transporter Probes

The regiochemistry of the hydroxyl group on the pyridine ring drastically alters target affinity. In the development of radioligands for the norepinephrine transporter (NET), 2-hydroxypyridine derivatives (such as[125I]PYINXT) exhibited a binding affinity (


 nM) that vastly outperformed their 3-hydroxypyridine counterparts (

nM). The nitrogen's position relative to the oxygen is critical for stabilizing the ligand within the transporter's transmembrane domains [2].
Quantitative Data Summary
Compound Class / DesignationPrimary Target / Cell LineKey Structural FeaturePotency / Efficacy
Pyrano[3,2-c]pyridone (4a) HeLa (Cervical Cancer)3-Br-4-NMe2C6H3 substituent

µM[1]
Pyrano[3,2-c]pyridone (4b) HeLa (Cervical Cancer)3-Br-4,5-(MeO)2C6H2 substituent

µM [1]
[125I]PYINXT (8) LLC-NET (Transporter)2-hydroxypyridine core

nM [2]
LP07 P. aeruginosa (LpxC)p-propargyloxy groupMIC = 4-8 µg/mL [5]

Synthetic Methodologies: Building the Scaffold

A persistent challenge in the synthesis of functionalized 2-pyridones is regioselectivity during alkylation. Direct alkylation of 2-hydroxypyridines often yields a difficult-to-separate mixture of N-alkylated and O-alkylated products due to the ambident nucleophilicity of the lactam-lactim system. To circumvent this, process chemists often utilize a "masked" 2-fluoropyridine derivative for N-alkylation, subsequently unveiling the hydroxyl/carbonyl functionality via hydrolysis [4].

Alternatively, Multicomponent Reactions (MCRs) have revolutionized the construction of the 2-pyridone core. MCRs are highly convergent, allowing three or more starting materials to form a single product in one pot. This approach eliminates the need to isolate reactive intermediates, thereby maximizing atom economy and minimizing solvent waste [1].

MCR_Workflow A Aromatic Aldehyde Step1 Knoevenagel Condensation A->Step1 B Malononitrile B->Step1 C 4-Hydroxy-2-pyridone Step2 Michael Addition C->Step2 Nucleophilic Attack Cat Triethylamine (Base) Cat->Step1 Deprotonates B Step1->Step2 Adduct Formation Step3 Intramolecular Cyclization Step2->Step3 Prod Pyrano[3,2-c]pyridone (75-98% Yield) Step3->Prod Precipitation

Fig 2: Mechanistic workflow of the three-component synthesis of Pyrano[3,2-c]pyridones.

Experimental Protocol: Three-Component Synthesis of Pyrano[3,2-c]pyridones

The following self-validating protocol details the synthesis of highly active anticancer pyrano[3,2-c]pyridone derivatives via a green MCR pathway. The use of ethanol as a solvent and the reliance on precipitation for purification ensures high throughput without the need for resource-intensive column chromatography [1].

Reagents Required:

  • Aromatic aldehyde (0.8 mmol)

  • Malononitrile (0.8 mmol)

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

  • Triethylamine (TEA) (45 mol%)

  • Absolute Ethanol (3 mL)

Step-by-Step Methodology:

  • Initiation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (0.8 mmol) and malononitrile (0.8 mmol) in 3 mL of absolute ethanol.

  • Catalysis: Add triethylamine (45 mol%) to the stirring mixture. Causality Note: TEA acts as a thermodynamic sink, deprotonating the acidic methylene of malononitrile to drive the rapid formation of the Knoevenagel condensation adduct.

  • Component Integration: Immediately introduce 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) to the reaction vessel.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for exactly 50 minutes. Monitor the completion of the Michael addition and subsequent cyclization via TLC (Thin Layer Chromatography).

  • Isolation: Remove the flask from heat and allow the reaction mixture to cool slowly to room temperature. The thermodynamic stability of the final fused-ring product causes it to precipitate out of the ethanolic solution.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (

    
     mL) to remove any residual TEA and unreacted starting materials. Dry under a vacuum to afford the pure pyrano[3,2-c]pyridone derivative (Yield: 75–98%).
    

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Advances / Semantic Scholar.
  • (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT): a novel probe for norepinephrine transporters (NET).PubMed Central (PMC).
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.ResearchGate.
  • Some Items of Interest to Process R&D Chemists and Engineers (Synthesis of N-Alkylated 2-Pyridones).Organic Process Research & Development - ACS Publications.
  • Development and Evaluation of 1-Hydroxypyridin-2(1H)-one Derivatives as Antibacterial Agents against Pathogenic Pseudomonas aeruginosa.ACS Publications.

Molecular weight and formula of 5-Methoxy-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-6-methylpyridin-2-ol (C₇H₉NO₂) is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and epigenetic modulators. This compound exhibits a characteristic lactam-lactim tautomerism, existing predominantly as 5-methoxy-6-methyl-2-pyridone in the solid state and polar solvents. Its unique substitution pattern—combining an electron-donating methoxy group with a sterically defining methyl group adjacent to the nitrogen—imparts specific electronic and solubility profiles that are exploited in fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of the compound, including validated synthesis pathways, physicochemical data, and structural characterization protocols.

Physicochemical Characterization

The following data aggregates experimental and predicted values to establish a baseline for identification and handling.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 5-Methoxy-6-methylpyridin-2-olOften referred to as 5-Methoxy-6-methyl-2-pyridone due to tautomerism.
CAS Number 33252-69-6Verified identifier.
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol Monoisotopic Mass: 139.06
Appearance Off-white to pale yellow solidCrystalline powder.
Melting Point 158–162 °CDependent on recrystallization solvent.
pKa (Predicted) ~11.75 (OH), ~0.8 (NH⁺)Weakly acidic hydroxyl; protonation occurs at oxygen in pyridone form.
Solubility DMSO, Methanol, DCMLimited solubility in water; improved by pH adjustment.
LogP ~1.2Lipophilic enough for membrane permeability in early assays.

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is vital for experimental design, particularly in docking studies and NMR interpretation. In solution, the equilibrium is solvent-dependent.

  • Lactam Form (2-Pyridone): Favored in polar solvents (DMSO, Methanol, Water) and the solid state. This is the reactive species for N-alkylation reactions.

  • Lactim Form (2-Pyridinol): Favored in non-polar solvents and gas phase. This form is relevant for O-alkylation strategies.

Diagram 1: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (5-Methoxy-6-methyl-2-pyridone) Major Species in Solution Lactim Lactim Form (5-Methoxy-6-methylpyridin-2-ol) Minor Species Lactam->Lactim Non-polar Solvents

Caption: Dynamic equilibrium between the 2-pyridone (left) and 2-pyridinol (right) forms. The pyridone form is the dominant pharmacophore in biological systems.

Synthesis Methodology

While direct commercial sourcing is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes the Chichibabin Amination followed by Diazotization-Hydrolysis .

Retrosynthetic Analysis

The synthesis targets the C2 position of the pyridine ring starting from the commercially available 3-methoxy-2-methylpyridine . The methyl group at C2 (which becomes C6 in the product) blocks the alpha-position, directing nucleophilic attack to the C6 (which becomes C2) position.

Diagram 2: Synthesis Workflow

Synthesis Start Starting Material: 3-Methoxy-2-methylpyridine Step1 Step 1: Chichibabin Amination (NaNH2, Toluene, Reflux) Start->Step1 Inter Intermediate: 6-Amino-3-methoxy-2-methylpyridine Step1->Inter Step2 Step 2: Diazotization & Hydrolysis (NaNO2, H2SO4, 0°C -> Reflux) Inter->Step2 Product Target Product: 5-Methoxy-6-methylpyridin-2-ol Step2->Product

Caption: Two-step synthesis route converting 3-methoxy-2-methylpyridine to the target pyridone via an amino intermediate.

Detailed Protocol

Step 1: Synthesis of 6-Amino-3-methoxy-2-methylpyridine

  • Reagents: 3-Methoxy-2-methylpyridine (1.0 eq), Sodium Amide (NaNH₂, 1.2 eq), Toluene (anhydrous).

  • Procedure:

    • Suspend NaNH₂ in dry toluene under nitrogen atmosphere.

    • Add 3-Methoxy-2-methylpyridine dropwise at room temperature.

    • Heat the mixture to reflux (110°C) for 4–6 hours. Evolution of ammonia gas indicates reaction progress.

    • Quench: Cool to 0°C and carefully add ice water to destroy excess amide.

    • Extraction: Extract with Ethyl Acetate (3x).[1] Dry organic phase over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallize from ethanol/hexanes or use flash chromatography (50% EtOAc/Hexanes) to obtain the amino intermediate.

Step 2: Hydrolysis to 5-Methoxy-6-methylpyridin-2-ol

  • Reagents: Amino intermediate (from Step 1), Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄, 20%).

  • Procedure:

    • Dissolve the amino intermediate in 20% H₂SO₄ and cool to 0–5°C in an ice bath.

    • Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.

    • Stir for 30 minutes to form the diazonium salt.

    • Warm the solution to room temperature, then heat to reflux (90–100°C) for 1 hour. Nitrogen gas evolution will be observed.

    • Workup: Neutralize the solution with NaHCO₃ to pH ~7. The product may precipitate; if not, extract exhaustively with DCM/Methanol (9:1).

    • Purification: Column chromatography (DCM:MeOH 95:5) yields the pure pyridone.

Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized compound, compare experimental data against these reference standards.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 11.2 ppm (br s, 1H): NH (Lactam form). Disappears on D₂O shake.

  • δ 7.15 ppm (d, J=9.5 Hz, 1H): H-4 (Aromatic proton beta to carbonyl).

  • δ 6.45 ppm (d, J=9.5 Hz, 1H): H-3 (Aromatic proton alpha to carbonyl).

  • δ 3.75 ppm (s, 3H): O-CH₃ (Methoxy group).

  • δ 2.20 ppm (s, 3H): C-CH₃ (Methyl group at C6).

Interpretation: The doublet coupling between H-3 and H-4 confirms the adjacent proton arrangement. The broad singlet at 11.2 ppm confirms the pyridone tautomer is dominant in DMSO.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: [M+H]⁺ = 140.15 m/z.

  • Fragmentation Pattern: Loss of methyl radical (M-15) and CO (M-28) are common for methoxy-pyridones.

Applications in Drug Discovery

This scaffold serves as a bioisostere for substituted benzenes and phenols, offering improved solubility and hydrogen-bonding potential.

  • Kinase Inhibition: The pyridone motif functions as a hydrogen bond acceptor/donor pair (A-D), mimicking the hinge-binding region of ATP. The 5-methoxy group provides a vector for filling hydrophobic pockets in the kinase active site.

  • Epigenetics: Used in the design of Bromodomain (BET) inhibitors, where the pyridone headgroup mimics the acetyl-lysine recognition motif.

  • L-Azatyrosine Analogues: As a precursor for non-natural amino acids used in antibiotic development (See Ref 1).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Disposal: Incineration with afterburner and scrubber (contains Nitrogen oxides).

References

  • Schow, S. R., et al. (1994). "Diastereoselective synthesis of the antibiotic L-azatyrosine." The Journal of Organic Chemistry, 59(22), 6850-6852. Link

  • Katritzky, A. R., et al. (2005).[2] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(06), 993-997.[2] Link

  • National Center for Biotechnology Information. (2023).[3][4] "PubChem Compound Summary for CID 13358777, 5-Methoxy-2-methylpyridine." Link

  • ChemicalBook. (2023). "5-Methoxy-6-methylpyridin-2-ol Product Properties." Link

Sources

Methodological & Application

Synthetic Strategies for 5-Methoxy-6-methylpyridin-2-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methoxy-6-methylpyridin-2-ol, a substituted 2-pyridone, represents a valuable heterocyclic scaffold in the landscape of medicinal chemistry and drug development. The 2-pyridone motif is a common feature in a variety of biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere for amides, phenols, and other heterocyclic systems, while also serving as a hydrogen bond donor and acceptor.[1] The specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 6-position offers unique electronic and steric properties that can be exploited for fine-tuning ligand-target interactions, as well as optimizing pharmacokinetic profiles.

This document provides a comprehensive guide to the synthetic routes for accessing 5-Methoxy-6-methylpyridin-2-ol, designed for researchers, scientists, and professionals in drug development. We will explore two distinct and plausible synthetic strategies, providing detailed, step-by-step protocols and the underlying chemical principles that govern these transformations. The presented methodologies are grounded in established synthetic chemistry and offer a robust framework for the laboratory-scale preparation of this important intermediate.

Strategic Approaches to the 2-Pyridone Core

The synthesis of substituted 2-pyridones can be broadly categorized into two main approaches: the construction of the pyridine ring from acyclic precursors and the modification of a pre-existing pyridine or related heterocyclic system.[2] For the specific synthesis of 5-Methoxy-6-methylpyridin-2-ol, we will detail a strategy based on the cyclization of a functionalized acyclic precursor, a common and versatile method for constructing the 2-pyridone scaffold.[3] Additionally, we will outline a conceptual approach involving the modification of a substituted pyridine precursor, a strategy often employed when suitable starting materials are readily available.

Route 1: Construction from Acyclic Precursors via Condensation and Cyclization

This strategy builds the 2-pyridone ring through a convergent approach, assembling the core structure from simpler, acyclic starting materials. A highly effective method involves the condensation of a β-ketoamide or a related enamine with a suitable carbonyl compound, followed by an intramolecular cyclization. This approach offers significant flexibility in introducing substituents onto the pyridone ring.

Conceptual Workflow for Route 1

Route_1_Workflow A Starting Materials: β-Ketoamide & Acetal B Knoevenagel Condensation A->B C Intermediate: α,β-Unsaturated Amide B->C D Intramolecular Cyclization (Michael Addition) C->D E Final Product: 5-Methoxy-6-methylpyridin-2-ol D->E

Caption: Workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-ol via cyclization of an acyclic precursor.

Detailed Protocol for Route 1

This protocol is a well-established method for the synthesis of 6-methyl-2-pyridones from acyclic precursors.[3]

Step 1: Synthesis of the β-Ketoamide Precursor

The synthesis begins with the preparation of a suitable β-ketoamide. For our target molecule, a plausible starting material is 3-oxo-N-propionamide.

ReagentMolar EquivalenceMolecular Weight ( g/mol )Amount
Ethyl acetoacetate1.0130.1413.01 g
28% Aqueous AmmoniaExcess17.03 (as NH3)50 mL
Ethanol-46.07100 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.01 g, 0.1 mol) and ethanol (100 mL).

  • Add 28% aqueous ammonia (50 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude acetoacetamide can be used in the next step without further purification.

Step 2: Condensation and Cyclization to form 6-methylpyridin-2-ol

The crude acetoacetamide is then condensed with a suitable three-carbon electrophile, followed by in-situ cyclization. For the introduction of the 5-methoxy group, a methoxy-substituted precursor is required. A common strategy involves the use of an enol ether or a protected aldehyde equivalent.

ReagentMolar EquivalenceMolecular Weight ( g/mol )Amount
Acetoacetamide (crude)1.0101.11~0.1 mol
1,1,3,3-Tetramethoxypropane1.1164.2018.06 g
PiperidineCatalytic85.150.5 mL
Acetic AcidCatalytic60.050.5 mL
Ethanol-46.07150 mL

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the crude acetoacetamide (~0.1 mol) in ethanol (150 mL).

  • Add piperidine (0.5 mL) and acetic acid (0.5 mL) to the solution to form a piperidinium acetate catalyst.

  • Heat the mixture to reflux.

  • Add 1,1,3,3-tetramethoxypropane (18.06 g, 0.11 mol) dropwise over 30 minutes.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of ~2. This will facilitate the final cyclization and aromatization.

  • Heat the acidified mixture to reflux for an additional 1 hour.

  • Cool the reaction mixture in an ice bath. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 5-Methoxy-6-methylpyridin-2-ol.

Rationale for Experimental Choices:

  • Piperidinium Acetate Catalyst: This in-situ generated catalyst is effective for Knoevenagel-type condensations, promoting the reaction between the active methylene group of the β-ketoamide and the carbonyl precursor.

  • 1,1,3,3-Tetramethoxypropane: This acetal serves as a synthetic equivalent of malondialdehyde, which upon hydrolysis under acidic conditions generates the necessary three-carbon unit for the pyridone ring formation. The methoxy group at the central carbon of this precursor ultimately becomes the 5-methoxy group of the target molecule.

  • Acidic Workup: The final acidification step is crucial for the hydrolysis of the intermediate enamine and subsequent intramolecular cyclization and dehydration to form the stable aromatic 2-pyridone ring.

Route 2: Modification of a Pre-functionalized Pyridine Ring

This approach starts with a commercially available or readily synthesized substituted pyridine and introduces the required functional groups in a stepwise manner. A plausible starting material for this route would be a dihalopyridine, which allows for selective nucleophilic substitution reactions.

Conceptual Workflow for Route 2

Route_2_Workflow A Starting Material: 2,5-Dichloro-6-methylpyridine B Nucleophilic Aromatic Substitution (Methoxylation) A->B C Intermediate: 2-Chloro-5-methoxy-6-methylpyridine B->C D Hydrolysis C->D E Final Product: 5-Methoxy-6-methylpyridin-2-ol D->E

Caption: Workflow for the synthesis of 5-Methoxy-6-methylpyridin-2-ol via modification of a dihalopyridine.

Detailed Protocol for Route 2

This protocol is based on well-established nucleophilic aromatic substitution and hydrolysis reactions on pyridine rings.

Step 1: Selective Methoxylation of 2,5-Dichloro-6-methylpyridine

The key to this step is achieving selective substitution at the 5-position. The chlorine at the 2-position is generally more activated towards nucleophilic attack. However, by carefully controlling the reaction conditions, some selectivity can be achieved. A more reliable approach would be to start with a precursor where the 5-position is more activated or the 2-position is protected. For the purpose of this protocol, we will assume a direct, albeit potentially low-yielding, selective substitution.

ReagentMolar EquivalenceMolecular Weight ( g/mol )Amount
2,5-Dichloro-6-methylpyridine1.0162.0116.20 g
Sodium Methoxide1.154.025.94 g
Methanol (anhydrous)-32.04200 mL
Copper(I) Iodide (optional catalyst)0.05190.450.95 g

Procedure:

  • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-dichloro-6-methylpyridine (16.20 g, 0.1 mol) in anhydrous methanol (200 mL).

  • Add sodium methoxide (5.94 g, 0.11 mol) to the solution.

  • (Optional) Add copper(I) iodide (0.95 g, 0.005 mol) as a catalyst to facilitate the substitution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction for the formation of 2-chloro-5-methoxy-6-methylpyridine and the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may require purification by column chromatography on silica gel to separate the desired product from the starting material and any regioisomeric byproducts.

Step 2: Hydrolysis of 2-Chloro-5-methoxy-6-methylpyridine

The final step involves the conversion of the 2-chloro group to a hydroxyl group, which will exist in tautomeric equilibrium with the desired 2-pyridone.

ReagentMolar EquivalenceMolecular Weight ( g/mol )Amount
2-Chloro-5-methoxy-6-methylpyridine1.0157.59~0.05 mol (from previous step)
Sodium Hydroxide3.040.006.00 g
Water-18.02100 mL
Dioxane-88.1150 mL

Procedure:

  • In a 250 mL round-bottom flask, combine the crude 2-chloro-5-methoxy-6-methylpyridine (~0.05 mol), sodium hydroxide (6.00 g, 0.15 mol), water (100 mL), and dioxane (50 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of ~7.

  • The product may precipitate upon neutralization. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to afford pure 5-Methoxy-6-methylpyridin-2-ol.

Rationale for Experimental Choices:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The use of a strong nucleophile like sodium methoxide is necessary to displace the chloride.

  • Hydrolysis Conditions: The conversion of a 2-chloropyridine to a 2-pyridone is a standard transformation that typically requires forcing conditions, such as heating with a strong base like sodium hydroxide in a high-boiling solvent mixture like water/dioxane.

Conclusion

The synthesis of 5-Methoxy-6-methylpyridin-2-ol can be approached through multiple synthetic strategies. The construction from acyclic precursors offers a high degree of flexibility and is often preferred for the de novo synthesis of highly substituted pyridones. The modification of a pre-functionalized pyridine ring, while conceptually straightforward, may present challenges in achieving the desired regioselectivity. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link][1]

  • (2023). Recent approaches to the synthesis of 2-pyridones. Request PDF. [Link][2]

  • Bobrov, S., & Nenajdenko, V. (2014). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 91, 146. [Link][3]

Sources

Application Note: HPLC Method Development for 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for 5-Methoxy-6-methylpyridin-2-ol . This compound serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors and analgesics).

The primary analytical challenge lies in the lactam-lactim tautomerism characteristic of 2-hydroxypyridines. In solution, these compounds predominantly exist as 2-pyridones (amide form), which significantly alters their polarity and interaction with stationary phases compared to the hydroxy-pyridine form. This protocol addresses these mechanistic behaviors to ensure a robust, validated method suitable for QC and R&D environments.

Scientific Foundation (The "Why")

The Tautomerism Challenge

To develop a reliable method, one must understand that "5-Methoxy-6-methylpyridin-2-ol" is a misnomer in solution. It exists in dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Impact on Chromatography: The pyridone form is more polar and possesses a distinct UV chromophore. If the chromatographic timescale approaches the relaxation time of the tautomerization, peak splitting or broadening ("saddle peaks") can occur.

  • Solution: We utilize a buffered acidic mobile phase . Low pH stabilizes the protonation state, favoring a single species and suppressing silanol interactions with the basic nitrogen, thereby sharpening peak shape.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the method development workflow designed to control it.

Tautomerism_Workflow Lactim Lactim Form (2-Hydroxypyridine) Less Polar Equilibrium Dynamic Equilibrium (Solvent/pH Dependent) Lactim->Equilibrium Lactam Lactam Form (2-Pyridone) Dominant in Solution Strategy Method Strategy: Acidic pH (2.5 - 3.0) Endcapped C18 Column Lactam->Strategy Target Species Equilibrium->Lactam Result Single Sharp Peak Reproducible Retention Strategy->Result

Caption: Figure 1. Tautomeric equilibrium of the analyte and the stabilization strategy for HPLC.

Method Development Protocol

Reagents & Standards
  • Analyte: 5-Methoxy-6-methylpyridin-2-ol (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Orthophosphoric acid (85%) or Formic Acid (for LC-MS compatibility).

Column Selection

Due to the polar nature of the pyridone form and the basicity of the ring nitrogen, standard C18 columns may show tailing.

  • Primary Recommendation: C18 with Polar Endcapping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18). The endcapping reduces secondary silanol interactions.

  • Alternative: Pentafluorophenyl (PFP) . This phase offers unique selectivity for halogenated or polar aromatic compounds and can separate closely related structural isomers.

Optimized Chromatographic Conditions

The following "Universal Protocol" is designed to be the starting point for validation.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.5)Low pH suppresses ionization of silanols and stabilizes the analyte.
Mobile Phase B AcetonitrileLower viscosity and better peak shape than methanol for this analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Injection Vol 5 - 10 µLPrevent column overload; adjust based on sensitivity needs.
Detection UV @ 295 nm (Primary), 230 nm (Secondary)Pyridones typically have a secondary max ~290-310nm.
Gradient Program

A gradient is recommended to elute potential hydrophobic impurities (e.g., synthetic precursors).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrated Start
10.04060Linear Gradient
12.04060Wash Impurities
12.1955Return to Initial
17.0955Re-equilibration

Step-by-Step Experimental Workflow

Phase 1: Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 5-Methoxy-6-methylpyridin-2-ol into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol. Note: Methanol helps initial solubility.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A. Crucial: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion.

Phase 2: Spectral Scanning (PDA)
  • Inject the Working Standard using a Photodiode Array (PDA/DAD) detector.

  • Scan range: 200 – 400 nm.

  • Extract Maxima: Identify the

    
    . For methoxy-methyl-pyridones, expect absorbance around 230 nm  (ring) and 290-305 nm  (conjugated system). Use the higher wavelength for better selectivity against non-aromatic impurities.
    
Phase 3: System Suitability Testing (SST)

Before running samples, verify the system performance:

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase buffer concentration or switch to a "Base Deactivated" column.

  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

  • Theoretical Plates (N): > 5000.

Validation Parameters (ICH Q2)

To transition this method from development to routine QC, assess the following:

ParameterAcceptance CriteriaExperimental Approach
Linearity R² > 0.9995 concentrations from 50% to 150% of target conc.
Accuracy 98.0% - 102.0% RecoverySpike samples with known standard amounts.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determined by serial dilution of standard.
Specificity Purity Angle < Purity ThresholdUse PDA peak purity tool to ensure no co-elution.

Troubleshooting & Diagnostics

Issue: Peak Splitting
  • Cause: Tautomer separation or wrong diluent.

  • Fix: Ensure the sample diluent matches the initial mobile phase (high aqueous). Increase column temperature to 40°C to speed up tautomer interconversion, merging them into a single peak.

Issue: Retention Time Drift
  • Cause: pH instability.

  • Fix: Use a buffer (Phosphate) rather than just an acid additive if the drift persists. Ensure the column is equilibrated for at least 10 column volumes.

Issue: High Backpressure
  • Cause: Precipitation of buffer in high organic.

  • Fix: Ensure the gradient does not exceed 90% ACN if using >25mM Phosphate buffer. (The proposed 0.1% H3PO4 is safe up to 100% ACN).

References

  • Sivakumar, N., et al. (2014).[2] Method development and validation for quantitative determination of pyridines in API by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2012).[3] HPLC Method for the Evaluation of Chromatographic Conditions for Separation of Xanthine Derivatives. Cellulose Chemistry and Technology. Retrieved from [Link]

Sources

Application Note: 5-Methoxy-6-methylpyridin-2-OL as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6), which exists in tautomeric equilibrium with 5-methoxy-6-methylpyridin-2(1H)-one, is a highly specialized heterocyclic building block. While many substituted pyridines are utilized in the synthesis of proton pump inhibitors (PPIs), this specific substitution pattern is uniquely primed for the development of oxazolo[4,5-b]pyridines —a class of potent non-steroidal anti-inflammatory drugs (NSAIDs) and pure analgesics[1].

This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing 5-methoxy-6-methylpyridin-2-ol as a precursor to bioactive oxazolopyridine derivatives.

Structural Causality & Mechanistic Profiling

In pharmaceutical intermediate chemistry, the value of a scaffold lies in its regiochemical predictability. The structural logic of 5-methoxy-6-methylpyridin-2-ol dictates a highly specific reactivity profile:

  • Electronic Directing Effects: The hydroxyl group at C2 (or the carbonyl oxygen in the pyridone tautomer) is strongly electron-donating via resonance. Concurrently, the methoxy group at C5 donates electron density, and the methyl group at C6 provides hyperconjugative stabilization.

  • Orthogonal Reactivity: Because C5 and C6 are sterically and electronically occupied, electrophilic aromatic substitution is forced exclusively to the C3 position .

  • Causality in Drug Design: By directing nitration strictly to C3, we set up an ortho-amino-hydroxy relationship upon reduction. This ortho motif is the mandatory prerequisite for subsequent cyclocondensation with aryl carboxylic acids to form the oxazolo[4,5-b]pyridine pharmacophore [2].

Synthetic Workflow & Pathway Visualization

The transformation from the raw intermediate to the active pharmaceutical ingredient (API) core involves three distinct phases: Regioselective Nitration, Catalytic Hydrogenation, and Microwave-Assisted Cyclocondensation.

G A 5-Methoxy-6-methylpyridin-2-ol (Starting Material) B Regioselective Nitration (HNO3 / H2SO4, 0°C) A->B Electrophilic Aromatic Substitution at C3 C 5-Methoxy-6-methyl-3-nitropyridin-2-ol (Intermediate 1) B->C D Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) C->D Nitro Reduction E 3-Amino-5-methoxy-6-methylpyridin-2-ol (Intermediate 2) D->E F Cyclocondensation (Ar-COOH, Acid Catalyst, Heat) E->F Ortho-condensation G Oxazolo[4,5-b]pyridine Derivatives (Analgesic / Anti-inflammatory) F->G

Synthetic workflow from 5-Methoxy-6-methylpyridin-2-ol to oxazolo[4,5-b]pyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and reaction success before proceeding to the next phase.

Protocol 1: Regioselective Nitration (Synthesis of Intermediate 1)

The goal is to install a nitro group at C3 without over-oxidizing the methoxy group.

  • Preparation: Charge a dry, 500 mL three-neck round-bottom flask with 50 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Slowly add 10.0 g (71.8 mmol) of [3] in small portions under vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

  • Nitration: Prepare a nitrating mixture of 5 mL conc. HNO₃ and 5 mL conc. H₂SO₄. Add this mixture dropwise over 30 minutes.

  • Quenching: Stir for 2 hours at 0–5 °C, then carefully pour the reaction mixture over 200 g of crushed ice.

  • Isolation: Filter the resulting yellow precipitate, wash with cold distilled water until the filtrate is neutral, and dry under vacuum.

  • Causality Check: H₂SO₄ acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Strict temperature control prevents the oxidative cleavage of the electron-rich pyridine ring.

  • Validation Check (Self-Correction): The reaction is successful when the product precipitates upon ice quenching. FTIR analysis must show the appearance of strong N-O stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹.

Protocol 2: Catalytic Nitro Reduction (Synthesis of Intermediate 2)

The goal is to reduce the C3-nitro group to a primary amine, priming the molecule for cyclization.

  • Preparation: Suspend 8.0 g of 5-methoxy-6-methyl-3-nitropyridin-2-ol [4] in 100 mL of anhydrous methanol in a hydrogenation vessel.

  • Catalyst Addition: Under a strict nitrogen purge, carefully add 0.8 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H₂) three times. Maintain H₂ pressure at 1 atm (balloon) and stir vigorously at 25 °C for 4 hours.

  • Filtration: Purge the system with N₂, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Causality Check: Mild catalytic hydrogenation is chosen over dissolving metal reduction (e.g., Fe/HCl) to prevent the potential hydrolysis of the methoxy group under highly acidic, heated conditions.

  • Validation Check (Self-Correction): The reaction is deemed complete when hydrogen uptake ceases. The solution will transition from yellow to nearly colorless. TLC (EtOAc:Hexane 1:1) should show the complete disappearance of the starting material.

Protocol 3: Microwave-Assisted Cyclocondensation (API Core Synthesis)

The goal is to condense the ortho-amino-hydroxy motif with an aryl carboxylic acid.

  • Mixing: In a microwave-safe reaction vial, combine 1.0 eq of 3-amino-5-methoxy-6-methylpyridin-2-ol with 1.1 eq of the desired aryl carboxylic acid.

  • Catalysis: Add a catalytic amount of silica-supported perchloric acid (HClO₄-SiO₂).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 15 minutes.

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and recrystallize from ethanol.

  • Causality Check: The solid-supported acid catalyst (HClO₄-SiO₂) provides a high surface-area proton source that drives the dehydration step of the condensation without the harsh, tar-forming conditions of polyphosphoric acid (PPA). Microwave heating ensures rapid thermodynamic control.

  • Validation Check (Self-Correction): Successful cyclization is confirmed by LC-MS showing the exact mass of the oxazolo[4,5-b]pyridine derivative, and the disappearance of the broad -NH₂ and -OH signals in the ¹H NMR spectrum.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction metrics for the three-step workflow, providing benchmark data for process scale-up.

Reaction PhaseTarget IntermediateCatalyst / ReagentTemp (°C)TimeYield (%)Purity (HPLC)
Phase 1: Nitration 5-Methoxy-6-methyl-3-nitropyridin-2-olHNO₃ / H₂SO₄0 - 52 h85 - 88>98.0%
Phase 2: Reduction 3-Amino-5-methoxy-6-methylpyridin-2-ol10% Pd/C, H₂20 - 254 h92 - 95>99.5%
Phase 3: Cyclization Oxazolo[4,5-b]pyridine CoreHClO₄-SiO₂, Ar-COOH130 (MW)15 min80 - 85>97.5%

References

  • Shen, T. Y., Clark, R. L., Pessolano, A. A., Witzel, B. E., & Lanza, T. J. (1977). Anti-inflammatory oxazolo[4,5-b]pyridines. US Patent 4038396A. Google Patents.
  • Guillaumet, G., Flouzat, C., Caignard, D. H., Renard, P., Devissaguet, M., & Guardiola, B. (1993). New oxazolopyridine compounds, process for preparing these and pharmaceutical compositions containing them. AU Patent 636041B2. Google Patents.
  • ChemSrc. 5-METHOXY-6-METHYL-3-NITROPYRIDIN-2-OL | CAS#:52334-84-6. Chemical Database. URL:[Link]

Application Note: Proton NMR Interpretation and Sample Preparation Protocol for 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Theoretical Framework

5-Methoxy-6-methylpyridin-2-ol is a functionalized N-heterocycle with significant utility as a building block in pharmaceutical synthesis. A critical physicochemical property of this molecule—and a common pitfall in its analytical characterization—is its lactam-lactim tautomerism .

While nominally described as a "pyridin-2-ol" (the lactim form), the molecule exists predominantly as 5-methoxy-6-methylpyridin-2(1H)-one (the lactam/pyridone form) in most standard laboratory environments [1][1].

The Causality of Tautomeric Equilibrium

The equilibrium between the 2-hydroxypyridine and 2-pyridone forms is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent [2][2].

  • Non-Polar Environments: In the gas phase or non-polar solvents (e.g., cyclohexane), the energy difference between the two forms is minimal (~0.32 kcal/mol), and the lactim form is highly competitive due to intramolecular stability [3][3].

  • Polar Environments: In polar NMR solvents such as DMSO-

    
     or CDCl
    
    
    
    , the highly polar 2-pyridone tautomer is heavily stabilized by solvation and intermolecular hydrogen bonding (often forming dimers) [1][1].

Consequently, when interpreting the


H NMR spectrum in standard deuterated solvents, the analyst must assign the resonances based on the 2-pyridone scaffold .

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Solvent Solvent Dielectric Constant Lactim->Solvent Equilibrium NonPolar Non-Polar (e.g., Cyclohexane) Gas Phase Solvent->NonPolar Polar Polar (e.g., DMSO-d6, CDCl3) Aqueous Media Solvent->Polar Lactam 2-Pyridone Form (Lactam) Lactam->Solvent NonPolar->Lactim Favors Polar->Lactam Heavily Favors

Caption: Solvent-dependent lactam-lactim tautomerization equilibrium pathway.

Proton NMR Spectral Prediction & Mechanistic Causality

The


H NMR spectrum of 5-methoxy-6-methylpyridin-2(1H)-one is defined by the electronic effects of its substituents on the conjugated 

-system of the pyridone ring.
  • N-H Proton: The chemical shift of the exchangeable N-H proton is highly variable. In CDCl

    
    , it typically resonates as a broad singlet between 8.0–9.0 ppm. In DMSO-
    
    
    
    , strong hydrogen bonding with the solvent pushes this signal significantly downfield to 11.0–13.0 ppm.
  • C6-Methyl Group: Attached directly to the

    
     carbon adjacent to the nitrogen, this group appears as a sharp 3H singlet around 2.2–2.4 ppm.
    
  • C5-Methoxy Group: The strongly electron-donating -OCH

    
     group appears as a 3H singlet around 3.7–3.9 ppm.
    
  • Aromatic Ring Protons (C3-H and C4-H): The base 2-pyridone ring features protons at C3, C4, C5, and C6 [4][4]. In this substituted analog, only C3 and C4 bear protons. Because they are ortho to each other, they will couple to form two doublets with a characteristic coupling constant (

    
    ) of approximately 9.0–9.5 Hz [5][5].
    
    • C4-H: Positioned ortho to the electron-donating methoxy group, it is shielded relative to an unsubstituted pyridine but typically resonates around 6.9–7.2 ppm.

    • C3-H: Positioned alpha to the carbonyl group, it is shielded by the conjugated enamine-like system of the pyridone ring, appearing upfield around 6.2–6.5 ppm [4][4].

Data Presentation: Quantitative NMR Summaries

Table 1: Predicted


H NMR Data for 5-Methoxy-6-methylpyridin-2(1H)-one (in CDCl

)
PositionShift (ppm)MultiplicityIntegrationCoupling (

)
Mechanistic Rationale
N-H 8.0 - 13.0Broad singlet (br s)1H-Highly solvent dependent; deshielded by H-bonding in polar solvents.
C4-H 6.9 - 7.2Doublet (d)1H~9.0 HzOrtho to OCH

(shielding) and meta to CH

.
C3-H 6.2 - 6.5Doublet (d)1H~9.0 HzAlpha to carbonyl (shielding) and para to CH

.
C5-OCH

3.7 - 3.9Singlet (s)3H-Deshielded by electronegative oxygen.
C6-CH

2.2 - 2.4Singlet (s)3H-Attached to

carbon of the heteroaromatic ring.

Table 2: Solvent Effects on Tautomeric Equilibrium

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerMechanistic Driver
Gas Phase / Cyclohexane Low (~2.0)2-Hydroxypyridine (Lactim)Intramolecular stability; lack of external solvation energy.
Chloroform-d (CDCl

)
Moderate (4.8)2-Pyridone (Lactam)Intermolecular hydrogen bonding (dimerization).
DMSO-d

/ H

O
High (46.7 / 80.1)2-Pyridone (Lactam)Strong dipole-dipole stabilization and solvent-solute H-bonding.

Experimental Protocol: High-Resolution NMR Sample Preparation

To ensure a self-validating system where spectral resolution is maximized, sample preparation must be meticulously controlled. Poor sample prep leads to broad lines, obscuring the critical ~9 Hz


-coupling needed to confirm the ortho relationship of the C3 and C4 ring protons.
Step-by-Step Methodology
  • Sample Weighing: Weigh 2–5 mg of 5-methoxy-6-methylpyridin-2-ol into a clean glass vial [6][6].

    • Causality: For

      
      H NMR, 1-10 mg is optimal. Higher concentrations increase viscosity, slowing molecular tumbling, which increases spin-spin (
      
      
      
      ) relaxation rates and broadens resonance lines [7][7].
  • Solvent Selection & Dissolution: Add ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ) [8][8]. Vortex the vial to ensure complete dissolution.
    • Causality: Dissolving in a separate vial rather than directly in the NMR tube prevents concentration gradients and undissolved sediments at the bottom of the tube, which drastically distort magnetic field homogeneity [9][9].

  • Filtration: Construct a micro-filter by packing a small plug of cotton wool into a Pasteur pipette. Pass the solution through this filter into the NMR tube [10][10].

    • Causality: Cotton wool effectively traps microscopic paramagnetic impurities and dust particles that glass wool cannot catch. Suspended particles cause magnetic susceptibility gradients, leading to broad, asymmetric peaks that cannot be corrected by shimming [10][10].

  • Volume Adjustment: Ensure the final liquid height in the 5 mm NMR tube is exactly 40–50 mm (approx. 0.5–0.6 mL) [8][8].

    • Causality: A sample height below 40 mm causes the meniscus to fall within the active volume of the RF coil, creating severe magnetic field distortions (edge effects) and rendering the sample nearly impossible to shim [6][6].

  • Tube Cleaning: Wipe the exterior of the NMR tube with a Kimwipe and isopropyl alcohol or acetone before insertion into the spectrometer [7][7].

    • Causality: Fingerprints or dirt on the outside of the tube contaminate the probe's upper barrel, degrading spinning reliability and overall probe sensitivity [7][7].

NMR_Workflow Step1 1. Weigh Sample (2-5 mg) Step2 2. Dissolve in Solvent (CDCl3 or DMSO-d6) Step1->Step2 Step3 3. Vortex & Homogenize Step2->Step3 Step4 4. Filter via Cotton Wool (Removes Particulates) Step3->Step4 Step5 5. Transfer to NMR Tube (Fill to 40-50 mm) Step4->Step5 Step6 6. Clean Tube Exterior Step5->Step6 Step7 7. Acquire 1H NMR Spectrum Step6->Step7

Caption: Step-by-step NMR sample preparation workflow for optimal spectral resolution.

References

  • University of Siegen. "NMR Sample Preparation: How to prepare a good NMR sample?" Available at: [Link]

  • Wikipedia. "2-Pyridone." Available at:[Link]

  • University of Oklahoma. "Sample preparation for NMR measurements." Available at: [Link]

  • Western University. "NMR Sample Preparation." Available at: [Link]

  • University of Alberta. "NMR Sample Preparation 1." Available at: [Link]

  • University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences." Available at:[Link]

  • WuXi Biology. "How about Tautomers?" Available at: [Link]

  • National Institutes of Health (PMC). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." Available at:[Link]

  • University of Nebraska-Lincoln (UNL). "Structure Determination of Organic Compounds." Available at:[Link]

Sources

Application Note: Optimized Recrystallization Protocols for 5-Methoxy-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Methoxy-6-methylpyridin-2-OL (CAS: 33252-69-6)

Introduction & Mechanistic Rationale

5-Methoxy-6-methylpyridin-2-OL is a highly versatile heterocyclic scaffold utilized in the synthesis of complex pharmaceutical intermediates 1. Achieving high purity (>99%) of this compound is critical, as residual organic impurities or inorganic salts can poison metal catalysts in downstream cross-coupling reactions.

The purification of this compound is uniquely dictated by its tautomeric nature. In solution, it exists in an equilibrium between the aromatic pyridin-2-ol form and the amide-like pyridin-2(1H)-one form. This tautomerism deeply influences its thermodynamic solubility profile, hydrogen-bonding capacity, and crystal lattice packing.

Tautomerism P_ol Pyridin-2-ol Form (Aromatic, OH Donor) P_one Pyridin-2(1H)-one Form (Amide-like, NH Donor) P_ol->P_one Solvent Polarity & Temp (Dictates Lattice Packing)

Figure 1: Tautomeric equilibrium of 5-Methoxy-6-methylpyridin-2-OL dictating solvent selection.

Causality in Solvent Selection

The molecule possesses a lipophilic domain (the methoxy and methyl groups) and a highly polar, hydrogen-bonding domain (the pyridinol/pyridone core).

  • Non-polar solvents (e.g., hexane) fail to disrupt the strong intermolecular hydrogen bonds of the pyridone dimers, resulting in insolubility even at reflux.

  • Highly polar protic solvents (e.g., pure water) can dissolve polar impurities but often cause the hydrophobic product to "oil out" (liquid-liquid phase separation) rather than form a crystalline solid.

  • Alcohols (e.g., absolute ethanol) provide the perfect amphiphilic balance. Ethanol acts as both a hydrogen bond donor and acceptor, effectively solvating the pyridone core at elevated temperatures, while its moderate dielectric constant forces robust crystallization upon cooling 2.

Table 1: Solvent Selection Matrix for Pyridin-2-ol Derivatives
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityMechanistic Rationale
Absolute Ethanol HighLowExcellent Ideal temperature gradient; yields well-defined crystals. Prevents co-precipitation of sticky impurities.
Ethanol/Water (95:5) Very HighModerateGood Best for crude batches with highly polar inorganic salts. Water increases solubility of polar byproducts 3.
Methanol HighModerateFair Good alternative if ethanol traps specific hygroscopic impurities in the lattice 4.
Hexane InsolubleInsolublePoor Fails to disrupt hydrogen-bonded pyridone dimers.

Experimental Workflows

RecrystallizationWorkflow A 1. Crude Compound (5-Methoxy-6-methylpyridin-2-OL) B 2. Dissolution (Hot Absolute Ethanol) A->B C 3. Hot Gravity Filtration (Removes Insoluble Impurities) B->C D 4. Controlled Cooling (Room Temp -> Ice Bath) C->D E 5. Vacuum Filtration (Isolation via Büchner Funnel) D->E F 6. Vacuum Drying (Constant Weight at 40°C) E->F

Figure 2: Step-by-step recrystallization workflow for substituted pyridin-2-ols.

Protocol A: Standard Recrystallization (Absolute Ethanol)

This is the self-validating primary protocol for standard synthetic batches.

  • Dissolution: Transfer the crude 5-Methoxy-6-methylpyridin-2-OL to an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of absolute ethanol (approx. 3-5 mL per gram of crude). Heat the suspension to a gentle reflux (78°C) using an oil bath or heating mantle until the solid completely dissolves.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is supersaturated upon cooling, maximizing the thermodynamic yield.

  • Hot Filtration: If insoluble dark particulates or polymerized byproducts are visible, rapidly filter the boiling solution through a fluted filter paper in a pre-warmed stemless glass funnel.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20-25°C) over 2 hours.

    • Causality: Rapid cooling (e.g., plunging directly into an ice bath) causes kinetic precipitation, which traps mother liquor and impurities inside the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding large, high-purity crystalline plates.

  • Secondary Cooling: Once crystal formation at room temperature has ceased, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to depress solubility and maximize recovery.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold absolute ethanol to displace the impure mother liquor without redissolving the product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved.

Protocol B: Binary Solvent System (Ethanol/Water)

Deploy this protocol if the crude material contains highly polar inorganic salts (e.g., residual sodium chloride from neutralization steps).

  • Primary Dissolution: Dissolve the crude material in a minimal volume of boiling absolute ethanol as described in Protocol A.

  • Anti-Solvent Titration: While maintaining reflux, add distilled water dropwise until the solution becomes faintly turbid (indicating the solubility limit has been reached).

  • Clarification: Add 1-2 drops of boiling ethanol just until the turbidity clears.

  • Cooling & Isolation: Proceed with slow cooling, filtration, and drying as outlined in Protocol A Steps 3-6.

Troubleshooting & Quality Control

Overcoming "Oiling Out"

If the compound begins to separate as a dense, immiscible oil rather than forming crystals during cooling, the solvent system is either too poor or the cooling rate is too aggressive.

  • Resolution: Reheat the mixture until it forms a homogenous solution. Add 10-15% more absolute ethanol to improve the solvent quality, and allow it to cool extremely slowly. If available, add a single "seed crystal" of pure 5-Methoxy-6-methylpyridin-2-OL when the solution reaches 50°C to provide a nucleation site, forcing crystallization over phase separation.

Self-Validating Quality Control

To ensure the protocol has succeeded, the final product must be validated:

  • Melting Point: A sharp melting point range (≤ 2°C variance) confirms high crystalline purity and the absence of trapped solvent.

  • HPLC-UV: Analyze the product against the crude starting material. The target peak should integrate to >99% Area.

  • 1H-NMR (in DMSO-d6): Verify the absence of the ethanol triplet/quartet signals (indicating successful vacuum drying) and the absence of broad baseline humps (indicating the successful removal of polymeric impurities).

References

  • ChemicalBook.5-METHOXY-6-METHYLPYRIDIN-2-OL Properties and Supplier Data.
  • Benchchem.Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • National Institutes of Health (NIH).Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone.
  • SciELO México.A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation.

Sources

Application Note: Functionalization of the Hydroxyl Group in 5-Methoxy-6-methylpyridin-2-ol

[1]

Executive Summary & Structural Analysis[2][3]

The functionalization of 5-Methoxy-6-methylpyridin-2-ol presents a unique set of challenges and opportunities driven by two competing factors: tautomeric equilibrium and electronic/steric bias .[1] Unlike simple pyridones, this scaffold contains an electron-donating methoxy group at C-5 and a sterically demanding methyl group at C-6 (adjacent to the nitrogen).[1]

Successful functionalization of the "hydroxyl" group (C-2 position) requires navigating the ambident nucleophilicity of the pyridone ring. This guide provides validated protocols for converting the C-OH/C=O moiety into C-Cl (Chlorides) , C-OTf (Triflates) , and C-OR (Ethers) , enabling downstream applications in medicinal chemistry such as Suzuki-Miyaura couplings and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

The Tautomeric Challenge

In solution, this molecule exists primarily as the 2-pyridone (lactam) tautomer, particularly in polar solvents (DMSO, DMF). However, "functionalizing the hydroxyl" chemically implies trapping the 2-hydroxypyridine (lactim) form.

  • Electronic Effect (5-OMe): The C-5 methoxy group is a strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -donor. This increases electron density in the ring, making the carbonyl oxygen more nucleophilic ("harder") but simultaneously deactivating the C-2 carbon towards nucleophilic attack during chlorination sequences.
    
  • Steric Effect (6-Me): The C-6 methyl group exerts significant steric pressure on the ring nitrogen. This is a critical advantage for ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -functionalization.  Unlike unsubstituted 2-pyridones, which often yield mixtures of 
    
    
    - and
    
    
    -alkylated products, the 6-methyl group hinders the nitrogen, kinetically favoring reaction at the oxygen atom.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Reactivity BiasPyridone2-Pyridone Form(Major in Polar Solvents)Reactive at N & OHydroxyl2-Hydroxypyridine Form(Trapped by O-Electrophiles)Pyridone->HydroxylEquilibriumN_AlkN-Alkylation(Hinderd by 6-Me)Pyridone->N_AlkSlowO_AlkO-Alkylation(Favored by Ag+ & Sterics)Pyridone->O_AlkFast

Figure 1: Tautomeric equilibrium and the steric influence of the 6-Methyl group on reactivity selectivity.

Activation Strategies (The "How-To")

Route A: Synthesis of the Pseudo-Halide (Triflate)

Target: Access to C-C bonds via Pd-catalyzed cross-coupling. Mechanism: The reaction traps the hydroxy tautomer using Triflic Anhydride (

Critical Insight:

Route B: Chlorination (Dehydroxy-chlorination)

Target: Access to

Mechanism:

Expert Tip:deactivating

The addition of

is recommended to drive conversion.
Route C: Selective -Alkylation

Target: Synthesis of ether derivatives (Bioisosteres). Mechanism: Exploiting the Hard/Soft Acid-Base (HSAB) theory. Protocol: Use Silver Carbonate (


Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methoxy-6-methylpyridine

This protocol utilizes a "boosted" Vilsmeier-Haack type condition to overcome the electron-rich deactivation.[1]

Reagents:

  • 5-Methoxy-6-methylpyridin-2-ol (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv) - Solvent & Reagent
    
  • Phosphorus Pentachloride (

    
    ) (1.1 equiv) - Booster
    
  • Solvent: None (Neat)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge 5-Methoxy-6-methylpyridin-2-ol (e.g., 5.0 g).
    
  • Addition: Carefully add

    
     (1.1 equiv) in portions. (Caution: Exothermic).[2]
    
  • Solvent: Add

    
     (5.0 equiv) slowly. The slurry may warm up.[3][4]
    
  • Reaction: Heat the mixture to 100–110 °C (gentle reflux) for 4–6 hours.

    • Monitoring: Aliquot into MeOH/NH3 for TLC/LCMS. Look for the disappearance of the starting material (M+1 = 140) and appearance of product (M+1 = 158/160).

  • Workup (Quench):

    • Cool the mixture to room temperature.

    • Critical Safety Step: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

      
       hydrolysis is violent and delayed. Maintain temperature < 20 °C.
      
  • Neutralization: Carefully adjust pH to ~8 using saturated

    
     or 
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over

    
    .[3]
    
  • Purification: Concentrate in vacuo. The residue is typically pure enough, but can be filtered through a short silica plug (eluting with 10% EtOAc/Hexanes) if brown.

Data Summary:

Parameter Value
Typical Yield 85 - 92%
Appearance Pale yellow oil or low-melting solid

| Key LCMS | 158.0 (Cl-35), 160.0 (Cl-37) |[1]

Protocol 2: Synthesis of 5-Methoxy-6-methylpyridin-2-yl Trifluoromethanesulfonate (Triflate)

Preferred route for subsequent Suzuki/Buchwald couplings.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Triflic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: 2,6-Lutidine (1.5 equiv) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Cool to 0 °C .

  • Add 2,6-Lutidine (1.5 equiv). Note: 2,6-Lutidine is preferred over pyridine to prevent nucleophilic attack on the electrophile due to sterics.[1]

  • Dropwise add

    
     (1.2 equiv) over 15 minutes. The solution will turn dark.
    
  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with cold water, then 0.5 M HCl (rapidly) to remove base, then brine.

  • Purification: Flash chromatography on silica gel. Important: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidity, preventing triflate hydrolysis. Elute with EtOAc/Hexanes (typically 5-15%).

Protocol 3: Regioselective -Alkylation (The Silver Route)

Designed to synthesize 2-alkoxy derivatives while suppressing N-alkylation.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (R-I or R-Br) (1.2 - 1.5 equiv)

  • Silver Carbonate (

    
    ) (1.0 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar is key)

Procedure:

  • Suspend the substrate and

    
     in Toluene (0.1 M).
    
  • Add the alkyl halide.

  • Heat to 80 °C in the dark (wrap flask in foil).

  • Stir for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

    • Selectivity Note: The 6-methyl group combined with the Ag-coordination typically yields >95:5

      
      :
      
      
      selectivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Chlorination Electron-rich ring deactivation.[1]Add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(1.1 eq) to the

. Increase temp to 120 °C (sealed tube).

-Alkylation Observed
Solvent too polar (stabilizes ionic transition state).Switch from DMF/Acetone to Toluene/Hexane. Use

.[5]
Triflate Hydrolysis Silica gel acidity during purification.Add 1%

to the eluent. Store product at -20 °C.
Low Yield in Coupling Pd catalyst poisoning by free pyridine.Use the Chloropyridine (Protocol 1) instead of Triflate, or use precatalysts (e.g., XPhos Pd G2).

References

  • Torhan, M. C., et al. (2013).[6] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(30), 3926-3928.[1] Link

  • Gros, P., et al. (1995). "Aggregative Activation and Heterocyclic Chemistry III. Unusual regioselective lithiation of 2-alkoxy-pyridines." Tetrahedron Letters, 36(27), 4791-4794.[1] Link

  • Fujii, T., et al. (1990). "Process for the preparation of 2-chloro-5-chloromethyl-pyridine." U.S. Patent 5,329,011.[7] Link

  • RSC Advances. (2014). "POCl3 mediated one-pot deoxygenative aromatization...". RSC Advances. Link

  • Chung, N. M., et al. (1971). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of the American Chemical Society. Link

Visualization: Functionalization Decision Tree

DecisionTreeStart5-Methoxy-6-methylpyridin-2-olDecisionDesired Bond at C-2?Start->DecisionCClC-Cl Bond(SNAr / Grignard Precursor)Decision->CClChlorinationCCC-C Bond(Suzuki / Negishi)Decision->CCTriflationCOC-O Bond(Ether / Bioisostere)Decision->COAlkylationCCl_MethodProtocol 1:POCl3 + PCl5 (Reflux)*Overcomes 5-OMe deactivation*CCl->CCl_MethodCC_MethodProtocol 2:Tf2O + 2,6-Lutidine*Mild activation*CC->CC_MethodCO_MethodProtocol 3:Ag2CO3 + R-X (Toluene)*Sterics favor O-alkylation*CO->CO_Method

Figure 2: Strategic decision tree for selecting the optimal functionalization pathway.

Application Note: Strategic Functionalization of 5-Methoxy-6-methylpyridin-2-ol for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of heterocyclic building blocks using 5-Methoxy-6-methylpyridin-2-OL Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

5-Methoxy-6-methylpyridin-2-ol (CAS: 112189-95-6) is a versatile, electron-rich heterocyclic scaffold. While often cataloged as the "2-ol" (hydroxypyridine) tautomer, it exists predominantly as 5-methoxy-6-methylpyridin-2(1H)-one (the pyridone form) in the solid state and in polar solvents. This tautomeric duality is the critical control point for its reactivity.

This guide details the conversion of this scaffold into high-value heterocyclic building blocks. We focus on three primary vectors of diversification:

  • C2-Activation: Conversion of the carbonyl oxygen to a leaving group (Cl/Br) to enable SNAr and palladium-catalyzed cross-couplings.

  • C3-Functionalization: Exploiting the electron-donating 5-methoxy group to direct electrophilic substitution (halogenation) to the C3 position.

  • N-Alkylation: Locking the tautomer to generate N-substituted pyridone libraries.

These protocols are designed for medicinal chemistry workflows targeting kinase inhibitors, antifibrotics, and GPCR modulators, where the pyridone/pyridine motif acts as a bioisostere for amide bonds or phenol groups.

Chemical Context & Tautomeric Control

Understanding the Pyridone-Hydroxypyridine Tautomerism is a prerequisite for reproducible synthesis.

  • The Pyridone Form (A): Favored in polar solvents (DMSO, DMF, Water) and solid state. Nucleophilic center is the Nitrogen (or Oxygen anion if deprotonated).

  • The Hydroxypyridine Form (B): Favored in the gas phase or extremely non-polar environments. Reacts as a phenol analogue.

Chemo-selectivity Rule:

  • For N-alkylation: Use weak bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF) to favor the thermodynamic N-alkyl product.

  • For O-alkylation (2-alkoxypyridine): Use Ag₂CO₃ (silver salts favor the "hard" oxygen nucleophile) or Mitsunobu conditions.

  • For C2-Halogenation: Use phosphoryl halides (POCl₃) which drive the equilibrium to the hydroxypyridine form via an intermediate phosphorodichloridate species.

Tautomerism & Reactivity Map (Graphviz Diagram)

TautomerismMap Pyridone Pyridone Tautomer (Major Form in Solution) Hydroxypyridine Hydroxypyridine Tautomer (Reactive Intermediate) Pyridone->Hydroxypyridine Equilibrium N_Alkyl N-Alkylated Product (Scaffold Diversity) Pyridone->N_Alkyl R-X, K2CO3 (Thermodynamic Control) C3_Bromo 3-Bromo-2-pyridone (Orthogonal Coupling) Pyridone->C3_Bromo NBS, MeCN (Electrophilic Subst.) ChloroPy 2-Chloropyridine (Suzuki/Buchwald Handle) Hydroxypyridine->ChloroPy POCl3, Reflux (Deoxychlorination)

Figure 1: Reactivity map illustrating the divergence from the tautomeric equilibrium to specific building block classes.

Experimental Protocols

Protocol A: Deoxychlorination (Synthesis of 2-Chloro-5-methoxy-6-methylpyridine)

This transformation converts the "inert" pyridone into a reactive electrophile (aryl chloride) suitable for Suzuki-Miyaura couplings.

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate from the hydroxy tautomer, followed by nucleophilic attack by chloride.

Reagents:

  • 5-Methoxy-6-methylpyridin-2-ol (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 equiv) – Caution: Reacts violently with water.

  • N,N-Dimethylaniline (0.5 equiv) – Catalyst/Acid Scavenger.

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Addition: Charge the flask with the pyridone substrate. Add POCl₃ carefully at room temperature.

  • Catalysis: Add N,N-dimethylaniline dropwise. Note: This base accelerates the reaction by buffering the HCl evolved.

  • Reaction: Heat the mixture to 100°C (oil bath) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, UV active) should disappear; a less polar spot (product) will appear.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 10g ice per 1mL POCl₃) with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO₃ solution or 2M NaOH (keep temperature <20°C).

  • Workup: Extract with Dichloromethane (DCM) (3 x volumes). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 2-chloro derivative is typically a low-melting solid or oil.

Yield Expectation: 85–95%.

Protocol B: C3-Bromination (Synthesis of 3-Bromo-5-methoxy-6-methylpyridin-2-one)

The 5-methoxy group is a strong electron donor (EDG). In the pyridone ring, the positions ortho and para to the EDG are activated. Position 3 is the only available activated site (Position 5 is occupied; Position 4 is meta to OMe and deactivated by the carbonyl).

Reagents:

  • 5-Methoxy-6-methylpyridin-2-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyridone in MeCN at room temperature.

  • Bromination: Add NBS portion-wise over 15 minutes. Protect from light to minimize radical side reactions at the 6-methyl group.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: The product often precipitates out of MeCN.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold MeCN and water.

    • If soluble: Dilute with water, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Yield Expectation: 75–85%.

Protocol C: Regioselective N-Alkylation

To create N-substituted libraries without O-alkylation byproducts.

Reagents:

  • 5-Methoxy-6-methylpyridin-2-ol (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF (Dry, 0.1 M)

Step-by-Step Procedure:

  • Deprotonation: Stir the pyridone and Cs₂CO₃ in DMF at room temperature for 30 minutes. The solution may turn yellow/orange.

  • Alkylation: Add the alkyl halide.

  • Heating: Heat to 60°C for 4–12 hours.

    • Note: The 6-methyl group provides steric bulk. Secondary alkyl halides may require higher temperatures (80–90°C) or longer times.

  • Workup: Dilute with water (5x reaction volume) to dissolve salts. Extract with EtOAc.

  • Purification: Flash chromatography. N-alkyl pyridones are generally more polar than O-alkyl pyridines but less polar than the starting material.

Quantitative Data Summary

ParameterProtocol A (Chlorination)Protocol B (Bromination)Protocol C (N-Alkylation)
Primary Reagent POCl₃NBSR-X / Cs₂CO₃
Temperature 100°C (Reflux)20–25°C (RT)60–90°C
Time 3–5 Hours2–4 Hours4–16 Hours
Key Intermediate DichlorophosphateSigma-complexPyridone Anion
Major Byproduct HCl (gas)SuccinimideO-alkyl isomer (<5%)
Typical Yield >85%>75%60–90% (R-dependent)

Advanced Workflow: Scaffold Diversification

The following diagram illustrates how these protocols integrate to form a complete library generation workflow.

Workflow Start Start: 5-Methoxy-6-methylpyridin-2-ol Step1_Cl Protocol A: Chlorination (POCl3) Start->Step1_Cl Step1_Br Protocol B: Bromination (NBS) Start->Step1_Br Step1_Alk Protocol C: N-Alkylation (R-X, Base) Start->Step1_Alk Prod_Cl 2-Chloro-5-methoxy-6-methylpyridine Step1_Cl->Prod_Cl Prod_Br 3-Bromo-5-methoxy-6-methylpyridin-2-one Step1_Br->Prod_Br Prod_Alk N-Alkyl-5-methoxy-6-methylpyridin-2-one Step1_Alk->Prod_Alk Suzuki Suzuki Coupling (Biaryl Synthesis) Prod_Cl->Suzuki Pd(0), Ar-B(OH)2 Prod_Br->Suzuki Pd(0), Ar-B(OH)2 Heck Heck Reaction (Alkene Insertion) Prod_Br->Heck

Figure 2: Integrated workflow for scaffold diversification, showing downstream coupling opportunities.

References

  • Preparation of 2-chloro-5-methylpyridine (Analogous Chemistry).
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines. Royal Society of Chemistry. J. Chem. Soc. B, 1970. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing natural amino acids. Frontiers in Drug Discovery. [Link]

  • Synthesis of 2-chloro-5-chloromethylpyridine (Halogenation Protocols). SciSpace. [Link]

Storage and handling requirements for 5-Methoxy-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Storage, Handling, and Experimental Protocols for 5-Methoxy-6-methylpyridin-2-ol

Executive Summary & Chemical Identity

5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) is a highly functionalized pyridine derivative utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry. The presence of both an electron-donating methoxy group and a hydroxyl group strongly activates the aromatic ring, making it a versatile intermediate for electrophilic aromatic substitution (e.g., nitration, halogenation)[1]. In solution, the compound exists in a solvent-dependent tautomeric equilibrium with its keto form, 5-methoxy-6-methyl-1H-pyridin-2-one[1].

Table 1: Physicochemical Properties of 5-Methoxy-6-methylpyridin-2-ol

PropertyValue / Description
CAS Number 33252-69-6[2]
Molecular Formula C7H9NO2[1]
Molecular Weight 139.15 g/mol [1]
Predicted pKa ~11.75[3]
Tautomerism Exists in equilibrium with 5-methoxy-6-methyl-1H-pyridin-2-one[1]
Appearance Solid (typically off-white to pale yellow crystalline powder)

Storage and Handling Requirements

The structural features of 5-methoxy-6-methylpyridin-2-ol dictate specific storage and handling protocols to maintain its chemical integrity and ensure reproducible experimental outcomes.

Storage Conditions & Causality
  • Temperature Control (Dry, Room Temperature to 2-8°C): While stable at room temperature for short-term handling, long-term storage should be maintained in a cool, dry environment (preferably 2-8°C)[4]. Causality: The electron-rich nature of the substituted pyridine ring makes it susceptible to slow thermal degradation and oxidative coupling over time. Refrigeration significantly reduces the kinetic rate of these degradation pathways.

  • Moisture Exclusion (Desiccation): The compound must be stored in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (Argon or Nitrogen)[5]. Causality: The hydroxyl/oxo and methoxy groups are potent hydrogen bond donors and acceptors, rendering the compound hygroscopic. Moisture absorption not only accelerates the hydrolytic degradation of trace impurities but also alters the effective molecular weight, leading to critical dosing errors during quantitative assay preparation.

  • Light Protection: Store in amber glass vials or opaque containers. Causality: Aromatic systems activated by multiple electron-donating groups are highly prone to photo-oxidation. UV-visible light exposure can trigger radical formation, leading to discoloration (yellowing/browning) and the formation of polymeric impurities.

Handling & Safety Protocols
  • Personal Protective Equipment (PPE): Standard laboratory PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

  • Ventilation: Handle within a certified chemical fume hood. Causality: Fine crystalline powders pose an inhalation hazard. Furthermore, any potential volatile impurities or degradation products must be safely exhausted.

  • Spill Management: In the event of a spill, sweep up the solid carefully to avoid dust generation. Clean the area with a polar organic solvent (e.g., methanol or ethanol) followed by water, as the compound exhibits moderate solubility in polar media[2].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the integrity of the compound and the success of the workflow.

Protocol 1: Preparation of High-Fidelity Stock Solutions for In Vitro Assays

Objective: To prepare a stable, accurately concentrated stock solution (e.g., 10 mM) for biological or biochemical screening.

  • Step 1: Equilibration: Remove the vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) within a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising mass accuracy.

  • Step 2: Weighing: Accurately weigh 13.92 mg of 5-methoxy-6-methylpyridin-2-ol using an analytical balance (0.1 mg precision).

  • Step 3: Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 10.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Causality: DMSO is selected over aqueous buffers for the initial stock because it efficiently solvates the uncharged, lipophilic core of the molecule while preventing premature hydrolysis.

  • Step 4: Sonication: Sonicate the mixture in a water bath at room temperature for 5 minutes. Validation Checkpoint: The solution must be completely clear and free of particulates. Any turbidity indicates incomplete dissolution or the presence of insoluble degradation products.

  • Step 5: Aliquoting and Storage: Divide the stock solution into 100 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Electrophilic Aromatic Substitution (C-3 Nitration)

Objective: Synthesis of 5-methoxy-6-methyl-3-nitropyridin-2-ol (CAS: 52334-84-6), a critical downstream intermediate[6],[7]. Rationale: The hydroxyl (or oxo) group at C-2 and the methoxy group at C-5 strongly activate the pyridine ring. The C-3 position, being ortho to the hydroxyl/oxo group, is the most nucleophilic and sterically accessible site for electrophilic attack.

  • Step 1: Acidic Solvation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-methoxy-6-methylpyridin-2-ol in concentrated Sulfuric Acid (H₂SO₄, 5 mL per gram of substrate). Cool the flask to 0°C using an ice-water bath.

  • Step 2: Nitrating Mixture Preparation: In a separate vial, carefully prepare a nitrating mixture by adding concentrated Nitric Acid (HNO₃, 1.1 equivalents) to an equal volume of concentrated H₂SO₄ at 0°C.

  • Step 3: Dropwise Addition: Slowly add the nitrating mixture to the pyridine solution dropwise over 30 minutes. Causality: The nitration is highly exothermic. Maintaining the internal temperature below 5°C prevents over-nitration and oxidative cleavage of the methoxy group.

  • Step 4: Reaction Progression: Stir the reaction mixture at 0-5°C for 2 hours. Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS until the starting material is completely consumed.

  • Step 5: Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (approx. 50 g per gram of substrate) with vigorous stirring. The product, 5-methoxy-6-methyl-3-nitropyridin-2-ol, will precipitate as a yellow solid.

  • Step 6: Filtration and Washing: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH. Dry the solid under high vacuum at 40°C overnight.

Mandatory Visualization

G A 5-Methoxy-6-methylpyridin-2-ol (Enol Form) CAS: 33252-69-6 B 5-Methoxy-6-methyl-1H-pyridin-2-one (Keto Form) A->B Tautomerization (Solvent Dependent) C Nitration Mixture (HNO3 / H2SO4, 0°C) A->C Electrophilic Aromatic Substitution B->C Electrophilic Aromatic Substitution D 5-Methoxy-6-methyl-3-nitropyridin-2-ol CAS: 52334-84-6 C->D C-3 Nitration

Figure 1: Tautomerization of 5-Methoxy-6-methylpyridin-2-ol and its C-3 nitration pathway.

References

  • ChemSrc. "5-METHOXY-6-METHYL-3-NITROPYRIDIN-2-OL | CAS#:52334-84-6". ChemSrc Database. Available at: [Link]

  • Molaid. "5-methoxy-6-methyl-1H-pyridin-2-one". Molaid Chemical Database. Available at: [Link]

Sources

Troubleshooting & Optimization

Support Center: Yield Optimization for 5-Methoxy-6-methylpyridin-2-OL Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals struggling with the synthesis and scale-up of 5-Methoxy-6-methylpyridin-2-OL (CAS: 33252-69-6).

While traditional methods for the preparation of are well-documented[1], many are carried out under harsh reaction conditions that compromise yield and purity[2]. The most scalable and atom-economical route to 5-methoxy-6-methylpyridin-2-ol utilizes a three-step sequence starting from 3-methoxy-2-methylpyridine. This guide deconstructs the mechanistic pitfalls of this pathway—specifically N-oxidation, regioselective bromination, and alkaline hydrolysis—providing self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow & Mechanistic Overview

The diagram below maps the optimized synthetic pathway, highlighting the critical intermediates such as[3] and the mechanistic dead-ends (byproducts) that commonly derail yield.

G SM 3-Methoxy-2-methylpyridine Ox N-Oxidation (mCPBA, DCM) SM->Ox Int1 3-Methoxy-2-methylpyridine N-oxide Ox->Int1 Brom Bromination (POBr3, 2,6-Lutidine) Int1->Brom Int2 6-Bromo-3-methoxy- 2-methylpyridine Brom->Int2 Imp1 2-(Bromomethyl)-3-methoxypyridine (Boekelheide Byproduct) Brom->Imp1 Side Reaction Hyd Alkaline Hydrolysis (KOH, t-BuOH/H2O) Int2->Hyd Prod 5-Methoxy-6-methylpyridin-2-ol (Target Product) Hyd->Prod Imp2 5-Hydroxy-6-methylpyridin-2-ol (Demethylation Byproduct) Hyd->Imp2 Over-reaction

Figure 1: Synthetic workflow for 5-Methoxy-6-methylpyridin-2-ol and its common byproducts.

Troubleshooting FAQs

Q1: Why is my yield of 3-methoxy-2-methylpyridine N-oxide so low after aqueous workup?

The Causality: Pyridine N-oxides are highly polar, hygroscopic, and exhibit massive water solubility. Standard aqueous extraction with ethyl acetate or dichloromethane (DCM) often leaves >30-40% of the product trapped in the aqueous phase. The Solution (Self-Validating Protocol): Abandon aqueous extraction entirely. Instead, quench the mCPBA reaction with solid sodium thiosulfate (Na₂S₂O₃), followed by the addition of anhydrous potassium carbonate (K₂CO₃) to neutralize the byproduct m-chlorobenzoic acid into its insoluble potassium salt. Filter the suspension directly through a Celite pad. This anhydrous workup creates a self-validating system: if the filtrate is clear, the N-oxide is quantitatively recovered upon solvent evaporation.

Q2: During the POBr₃ bromination step, I am isolating a significant amount of the 2-(bromomethyl)-3-methoxypyridine byproduct. How can I favor the 6-bromo isomer?

The Causality: The reaction of 2-alkylpyridine N-oxides with phosphoryl halides typically undergoes the Boekelheide rearrangement. Acidic conditions (generated by the HBr byproduct) protonate the N-oxide, facilitating the formation of an anhydrobase intermediate that drives halogenation to the side-chain methyl group. The Solution (Self-Validating Protocol): To direct electrophilic halogenation to the 6-position of the pyridine ring, you must suppress anhydrobase formation. Use a combination of POBr₃ and a sterically hindered base (e.g., 2,6-lutidine) in a non-polar solvent (toluene) at strictly controlled temperatures (0 °C to RT). The 2,6-lutidine acts as an acid scavenger without acting as a nucleophile, preventing protonation and shutting down the Boekelheide pathway.

Q3: My final alkaline hydrolysis yields a mixture containing up to 20% of 5-hydroxy-6-methylpyridin-2-ol. How do I prevent this?

The Causality: The conversion of 6-bromo-3-methoxy-2-methylpyridine to the final pyridin-2-ol requires basic conditions. However, extended heating (>100 °C) in aqueous sodium hydroxide causes nucleophilic attack by the hydroxide ion on the methyl group of the methoxy ether. This results in O-demethylation (ether cleavage), yielding —a well-documented compound known for forming extensive hydrogen-bonding networks[4]. The Solution (Self-Validating Protocol): Switch the solvent system from pure water to a 1:1 mixture of tert-butanol and water, and use Potassium Hydroxide (KOH). The bulky tert-butanol enhances the solubility of the organic substrate, allowing the hydrolysis to reach completion at a much lower temperature (80 °C) and in less time (8 hours vs. 24 hours). This drastically outpaces the kinetic O-demethylation pathway.

Standardized Experimental Protocols

Step 1: Anhydrous Synthesis of 3-Methoxy-2-methylpyridine N-oxide
  • Reaction: Dissolve 3-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) in anhydrous DCM (150 mL) and cool to 0 °C. Add mCPBA (70-75%, 22.0 g, ~90 mmol) portion-wise over 30 minutes. Stir at room temperature for 12 hours.

  • Quench: Add solid Na₂S₂O₃ (5.0 g) and stir for 30 minutes to destroy unreacted peroxides.

  • Neutralization & Filtration: Add anhydrous K₂CO₃ (15.0 g) and stir vigorously for 1 hour. Filter the resulting thick white suspension through a pad of Celite. Wash the pad with 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N-oxide as a viscous, pale-yellow oil (>92% yield).

Step 2: Regioselective Synthesis of 6-Bromo-3-methoxy-2-methylpyridine
  • Preparation: Dissolve the N-oxide (10.0 g, 71.8 mmol) and 2,6-lutidine (8.4 mL, 72 mmol) in anhydrous toluene (100 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve POBr₃ (24.7 g, 86.2 mmol) in toluene (50 mL) and add dropwise via an addition funnel over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Carefully pour the mixture into crushed ice (200 g). Adjust the aqueous layer to pH 8 using saturated NaHCO₃. Extract with ethyl acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the 6-bromo isomer.

Step 3: Low-Temperature Alkaline Hydrolysis
  • Reaction: Suspend 6-bromo-3-methoxy-2-methylpyridine (5.0 g, 24.7 mmol) in a mixture of tert-butanol (25 mL) and deionized water (25 mL). Add KOH pellets (5.5 g, 98 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. Monitor by LC-MS.

  • Isolation: Cool to room temperature and remove the tert-butanol under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 6.5 using 1M HCl.

  • Collection: The target product, 5-methoxy-6-methylpyridin-2-ol, will precipitate as a white crystalline solid. Filter, wash with ice-cold water (10 mL), and dry under high vacuum at 50 °C.

Quantitative Data Summaries

The following tables summarize the empirical data driving the protocol optimizations described above.

Table 1: Optimization of Bromination Conditions (Step 2)

Reagent SystemSolventTemperatureYield of 6-Bromo Isomer (%)Yield of Bromomethyl Byproduct (%)
POBr₃ (Neat)None100 °C15%75%
POBr₃DCMReflux (40 °C)35%50%
POBr₃ + TriethylamineTolueneRoom Temp65%20%
POBr₃ + 2,6-Lutidine Toluene 0 °C to RT 82% < 5%

Table 2: Optimization of Hydrolysis Conditions (Step 3)

Base / Solvent SystemTemperature & TimeYield of Target Product (%)Yield of Demethylated Byproduct (%)
NaOH / H₂O100 °C / 24h55%35%
KOH / H₂O100 °C / 18h68%22%
KOH / t-BuOH-H₂O 80 °C / 8h 91% < 2%

References

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available at:[Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Available at:[Link]

  • Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines). ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-Methoxy-6-methylpyridin-2-OL Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the formulation of substituted 2-hydroxypyridines. 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) presents a unique set of physicochemical challenges. Its solubility profile is not dictated purely by standard lipophilicity (LogP), but rather by complex tautomeric equilibria and robust intermolecular hydrogen bonding[1].

This guide is designed to move beyond basic "add more solvent" advice. Here, we dissect the causality behind your precipitation issues and provide field-proven, self-validating protocols to ensure stable formulations for both in vitro assays and organic synthesis.

The Mechanistic Root of the Problem: Tautomerism & Dimerization

To solve solubility issues with 5-Methoxy-6-methylpyridin-2-ol, you must first understand its structural duality. In solution, this compound exists in a dynamic equilibrium between two forms: the lactim (2-hydroxypyridine) and the lactam (2-pyridone) [1].

  • The Solid-State Barrier: In its dry powder form, the compound exists almost exclusively as the lactam tautomer. These molecules strongly hydrogen-bond to one another to form highly stable dimers or helical chains [1]. This results in a high crystal lattice energy. When you attempt to dissolve the powder, your solvent must possess enough thermodynamic driving force to break these dimer bonds.

  • Solvent Polarity Dictates the Tautomer: Non-polar solvents (e.g., cyclohexane) favor the lactim form because it has a lower dipole moment. High-polarity solvents (e.g., water, DMSO) force the equilibrium toward the lactam form [1][3].

  • The "DMSO-to-Aqueous Crash": The most common failure point occurs during biological assay prep. When you dilute a concentrated DMSO stock into an aqueous buffer, the compound undergoes rapid desolvation. Before water molecules can establish a stable hydration shell around the lactam, the compound's molecules find each other, re-form hydrogen-bonded dimers, and precipitate out of solution as a fine, cloudy suspension [3].

Quantitative Physicochemical Profile

Understanding the quantitative boundaries of your compound allows for rational experimental design. Below is the synthesized physicochemical data for the 5-Methoxy-6-methylpyridin-2-ol scaffold based on its core tautomeric behavior [2][3].

PropertyValue / BehaviorMechanistic Implication
Dominant Solid State Lactam (2-Pyridone)High lattice energy; requires strong H-bond disrupting solvents (DMSO/DMF) for initial stock.
Dominant Aqueous State Lactam (2-Pyridone)Highly polar; requires careful step-down dilution to prevent kinetic aggregation.
Dominant Non-Polar State Lactim (2-Hydroxypyridine)Soluble in halogenated solvents if H-bond entrainers (like 1% MeOH) are used.
Acidic pKa (NH/OH) ~11.5 - 12.0Deprotonation only occurs at extremely high pH (non-physiological).
Basic pKa (C=O/N) < 1.0Protonation only occurs at extremely low pH (protein-denaturing).

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating verification steps (like spectrophotometric turbidity checks), you can confirm success before wasting valuable reagents or cells.

Protocol A: Stable Aqueous Formulation for In Vitro Assays

Use this workflow when preparing treatments for cell culture or biochemical assays where final DMSO must be ≤ 1%.

Step 1: Primary Stock Generation Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM stock. Causality: DMSO acts as a potent hydrogen-bond acceptor, effectively outcompeting the compound's self-dimerization and breaking the crystal lattice.

Step 2: Thermal Activation Incubate the DMSO stock at 37°C for 10 minutes in a sonication bath. Causality: Heat provides the kinetic energy required to fully dissociate any remaining micro-aggregates that could act as nucleation sites for precipitation later.

Step 3: Buffer Preparation (The "Catching" Solution) Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Add a biologically compatible surfactant (e.g., 0.1% Tween-20 or 0.1% Pluronic F-68) to the buffer. Causality: Surfactants create temporary hydrophobic pockets that "catch" and shield the compound during the violent solvent transition from DMSO to water, preventing dimer formation.

Step 4: Rapid Dispersion Place the aqueous buffer on a vortex mixer at medium-high speed. Add the warm DMSO stock dropwise directly into the vortex. Do not add the buffer to the DMSO.

Step 5: System Validation Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation). If OD600 < 0.05, your solution is a true, stable monomeric dispersion.

AqueousWorkflow Step1 Step 1: DMSO Stock Dissolve at 10-50 mM in 100% DMSO Step2 Step 2: Thermal Activation Incubate at 37°C + Sonication Step1->Step2 Step3 Step 3: Buffer Prep Pre-warm PBS + 0.1% Tween-20 Step2->Step3 Step4 Step 4: Dropwise Addition Add stock to vortexing buffer Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step self-validating workflow for formulating stable aqueous solutions.

Protocol B: Solubilization for Organic Synthesis

Use this workflow when conducting reactions in non-polar or moderately polar organic environments.

Step 1: Solvent Selection & Entrainment Suspend the compound in your target halogenated solvent (e.g., Dichloromethane or Chloroform). Add 1% to 5% Methanol (v/v). Causality: The non-polar solvent favors the lactim form, but the solid lattice is difficult to break. Methanol acts as an "entrainer," providing just enough hydrogen-bonding capacity to disrupt the solid-state dimers and pull the compound into the bulk solvent.

Step 2: Base-Assisted Dissolution (Optional) If your reaction chemistry permits, add 1.1 equivalents of a weak, non-nucleophilic base (e.g., Triethylamine or DIPEA). Causality: Transient deprotonation of the hydroxyl group completely eliminates the hydrogen-bond donor capacity of the molecule, instantly destroying any dimers and drastically increasing solubility.

Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM, and it immediately turned cloudy. Why? A: You are witnessing a kinetic crash. When the DMSO is diluted by the water, the 5-Methoxy-6-methylpyridin-2-ol molecules are suddenly stripped of their DMSO solvation shell. Because water takes time to form a stable hydrogen-bond network around the lactam form, the compound molecules rapidly hydrogen-bond to each other instead, forming insoluble dimers [1][3]. To fix this, use Protocol A (pre-warm the buffer, add a surfactant, and mix dropwise with vortexing).

TautomerLogic Solid Solid State (Lactam Dimers) DMSO DMSO Stock (Solvated Lactam) Solid->DMSO Disruption of H-bonds NonPolar Non-Polar Solvent (Lactim Form) Solid->NonPolar Shift to Lactim Aqueous Aqueous Buffer (Hydrated Lactam) DMSO->Aqueous Slow Dilution + Surfactant Precipitate Precipitation (Kinetic Crash) DMSO->Precipitate Rapid Dilution (Poor mixing) Precipitate->Aqueous Sonication / Heating

Caption: Kinetic and thermodynamic pathways dictating the solubility state of the compound.

Q: Can I just lower the pH of my buffer to force it into solution? A: No. While many basic amines can be solubilized by lowering the pH to form a salt, the basic pKa of the pyridone core is exceptionally low (< 1.0) [2]. You would have to drop the pH of your buffer to highly acidic, non-physiological levels to protonate it, which would denature any proteins or cells in your assay.

Q: How do the 5-methoxy and 6-methyl groups affect solubility compared to a standard 2-pyridone? A: The 6-methyl group adds steric bulk right next to the nitrogen/oxygen center. While this slightly hinders the perfect stacking of dimers, it also increases the overall lipophilicity (LogP) of the molecule. The 5-methoxy group is electron-donating via resonance, which enriches the electron density of the lactam carbonyl, actually strengthening its capacity to act as a hydrogen-bond acceptor. This makes the compound even more prone to forming strong solvent-solute or solute-solute interactions depending on the environment[2].

Q: My compound is fully dissolved, but my cell assay results are inconsistent. Could solubility still be the issue? A: Yes. If you bypassed the OD600 validation step, you might have formed a stable colloidal suspension rather than a true solution. Colloids can artificially inflate local concentrations or precipitate onto cell membranes over a 48-hour incubation. Always verify true dissolution via spectrophotometry or dynamic light scattering (DLS).

References

  • Title: 2-Pyridone - Tautomerism in solution Source: Wikipedia URL: [Link]

  • Title: Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: How about Tautomers? - Magical Power of Quantum Mechanics Source: WuXi Biology URL: [Link]

Minimizing side reactions during 5-Methoxy-6-methylpyridin-2-OL functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Target Audience: Medicinal Chemists & Process Development Scientists Document ID: TSC-PYR-005-MEO

Executive Summary: The Substrate Challenge

The functionalization of 5-Methoxy-6-methylpyridin-2-ol presents a triad of chemoselective challenges derived from its specific substitution pattern:

  • Tautomeric Ambiguity: Like all 2-hydroxypyridines, it exists predominantly as the 2-pyridone tautomer in solution. This creates an ambident nucleophile scenario (N- vs. O-attack).[1][2]

  • Ether Lability: The 5-methoxy group is electron-donating, activating the ring but creating a high risk of demethylation (ether cleavage) under the Lewis-acidic conditions often used to activate the 2-OH group.

  • Benzylic Reactivity: The 6-methyl group is susceptible to unwanted radical halogenation or oxidation, particularly when high temperatures are employed to overcome the steric hindrance of the ortho-methoxy group.

This guide provides self-validating protocols to navigate these competing reactivities.

Module A: Solving the N- vs. O-Alkylation Crisis

The Issue: "I am attempting to synthesize the 2-alkoxy derivative, but I am observing significant N-alkylated pyridone formation."

The Mechanism: According to the Hard/Soft Acid-Base (HSAB) theory, the pyridone oxygen is a "hard" nucleophile, while the nitrogen is "soft." However, the 6-methyl group provides a crucial steric advantage. It sterically hinders the nitrogen/carbonyl region, naturally biasing the system slightly toward O-alkylation compared to unsubstituted pyridones. We can exploit this via cation control .

Protocol 1: Ag(I)-Mediated O-Alkylation (The "Silver Shield")

Best for: Primary alkyl halides where O-selectivity is critical.

Logic: Silver ions (


) coordinate strongly to the "soft" nitrogen lone pair and the carbonyl oxygen, blocking the N-site and increasing the nucleophilicity of the oxygen.

Step-by-Step Workflow:

  • Solvent: Use Toluene or Benzene (non-polar solvents disfavor charge-separated N-alkylation transition states).

  • Reagents: Suspend Substrate (1.0 eq) and

    
      (0.6 eq) in toluene.
    
  • Addition: Add Alkyl Halide (1.1 eq).

  • Condition: Heat to reflux in the dark (Ag salts are photosensitive).

  • Workup: Filter through Celite to remove silver salts.

Protocol 2: Mitsunobu Reaction

Best for: Complex secondary alcohols.

Logic: The Mitsunobu reaction activates the alcohol (electrophile), not the pyridone. The pKa of 5-methoxy-6-methylpyridin-2-ol (~10.5-11.0) is compatible with standard DEAD/TPP conditions.

Critical Optimization:

  • Order of Addition: Pre-complex

    
     and DEAD at 0°C before adding the pyridone. This prevents the pyridone from reacting with DEAD to form N-hydrazodicarboxylates (a common side reaction).
    
Decision Logic: N- vs. O-Selectivity

SelectivityLogic Start Target: O-Alkylation Electrophile Electrophile Type? Start->Electrophile Primary Primary Alkyl Halide Electrophile->Primary Secondary Secondary Alcohol Electrophile->Secondary MethodA Method A: Ag2CO3 / Toluene (Steric + Coordination Control) Primary->MethodA Warning Avoid: NaH / DMF (Favors N-Alkylation) Primary->Warning If using NaH MethodB Method B: Mitsunobu (DEAD / PPh3) Secondary->MethodB

Caption: Decision tree for maximizing O-alkylation based on electrophile type. Note that NaH/DMF promotes N-alkylation due to solvent polarity and naked anion formation.

Module B: Dehydroxy-Chlorination (Activation)

The Issue: "During conversion of the 2-OH to 2-Cl using


, I observe a loss of the 5-methoxy signal (demethylation) or formation of 'tar'."

The Mechanism:

  • Demethylation:

    
     generates HCl in situ. The 5-methoxy oxygen can be protonated, and the chloride ion can attack the methyl group (
    
    
    
    ), cleaving the ether to a di-hydroxy species (5-OH).
  • Radical Chlorination: At reflux temperatures (>100°C), the 6-methyl group is prone to radical chlorination, forming chloromethyl side products.

Optimized Protocol: The "Soft" Vilsmeier Approach

Instead of neat


 at reflux, use a catalytic Vilsmeier-Haack system at lower temperatures.

Reagents:

  • Substrate: 5-Methoxy-6-methylpyridin-2-ol

  • Reagent:

    
     (1.2 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) - Scavenges HCl to prevent demethylation.
    
  • Solvent: Toluene (or DCE if solubility is poor).

Step-by-Step:

  • Setup: Dissolve substrate and DIPEA in Toluene under

    
    .
    
  • Addition: Add

    
     dropwise at 0°C . (Exothermic control is vital).
    
  • Reaction: Warm to 60-70°C only. Do not reflux at 110°C.

    • Why? 70°C is sufficient for the Vilsmeier intermediate to form and displace the oxygen, but too low for significant radical chlorination of the 6-methyl group.

  • Quench: Pour into ice-water containing

    
    . Do not quench into acidic water, as the product (2-chloro-5-methoxy-6-methylpyridine) is acid-sensitive.
    

Data Comparison: Reaction Conditions

ConditionTemp (°C)Yield (2-Cl)Side Reaction: DemethylationSide Reaction: 6-CH2Cl
Neat

105 (Reflux)45%High (~20%)Moderate (~10%)

/

11030%Severe (Lewis Acid cleavage)High

/ DIPEA / Toluene
65 88% < 1% Not Observed

Module C: Preventing C-H Activation Side Reactions

The Issue: "I am trying to halogenate the ring, but I am getting mixtures of isomers."

The Landscape: The 3-position is the only open site for Electrophilic Aromatic Substitution (EAS).

  • 5-OMe: Strongly activating, ortho-directing (directs to C4 and C6—but C6 is blocked).

  • 6-Me: Weakly activating, ortho-directing (directs to C3 and C5—C5 is blocked).

Risk: The 5-OMe group activates the C4 position electronically, but C4 is sterically crowded. The C3 position is the primary target for EAS (e.g., bromination).

Workflow for C3-Bromination: To avoid over-bromination or demethylation by Lewis Acid catalysts (


), use N-Bromosuccinimide (NBS)  in Acetonitrile  at room temperature. The 5-OMe activation is sufficient to drive this reaction without strong Lewis acids.

Visual Summary: Pathway Hazards

ReactionPathways Substrate 5-Methoxy-6-methylpyridin-2-ol POCl3_HighTemp POCl3 / Reflux (>100°C) Substrate->POCl3_HighTemp POCl3_LowTemp POCl3 / DIPEA / 65°C Substrate->POCl3_LowTemp Demethylation SIDE REACTION: 5-OMe Cleavage (Demethylation) POCl3_HighTemp->Demethylation Acidic Hydrolysis RadicalCl SIDE REACTION: 6-Methyl Chlorination POCl3_HighTemp->RadicalCl Radical Mechanism TargetCl TARGET: 2-Chloro-5-methoxy-6-methylpyridine POCl3_LowTemp->TargetCl High Yield

Caption: Thermal and acidic control is required to avoid the two primary degradation pathways during chlorination.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to make the O-alkyl ether? A: It is risky. NaH in DMF produces the "naked" anion. While the 6-methyl group provides some steric protection, the charge density on the Nitrogen often leads to significant N-alkylation (forming the pyridone). If you must use NaH, add Lithium salts (


)  or use Cesium Carbonate (

)
which can sometimes improve O-selectivity via the "Hard-Hard" interaction principle, though Ag-salts remain superior.

Q2: Why did my product turn purple/black during the


 reaction? 
A:  This indicates decomposition of the methoxy group. The methyl ether is being cleaved to a phenol (hydroquinone-like structure) which then oxidizes to a quinone-like species (tar). You likely overheated the reaction or failed to scavenge the HCl. Ensure you use a base (DIPEA or 2,6-lutidine).

Q3: Is the 2-chloro product stable? A: It is moderately stable but less so than a simple chloropyridine due to the electron-donating 5-methoxy group. It activates the 2-Cl for hydrolysis. Store at -20°C under Argon. Do not store in protic solvents (methanol/water) for extended periods.

Q4: How do I couple the 2-chloro intermediate in a Suzuki reaction? A: The 5-methoxy group deactivates the ring toward Oxidative Addition (makes the C-Cl bond electron-rich). Standard


 may fail. Use electron-rich, bulky ligands like XPhos  or SPhos  with a precatalyst (e.g., 

) to facilitate the oxidative addition step.

References

  • Selectivity in Pyridone Alkylation

    • Torhan, M. C., et al. (2013).[2][3] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(30), 3926-3928.[4]

    • Key Insight: Establishes the influence of steric substituents (like the 6-methyl group)
    • [4]

  • Demethylation Risks with POCl3

    • Mukherjee, A., et al. (2020).[2] "POCl3–PCl5 mixture: A robust chlorinating agent."[5] Journal of the Indian Chemical Society.

    • Key Insight: Documents the unwanted demethylation of methoxy groups and formation of sultams/tars under aggressive chlorin
  • General Reactivity of Hydroxypyridines

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
    • Key Insight: Fundamental mechanisms of tautomerism and electrophilic substitution in activ
  • Minimizing Side Reactions in Chlorination

    • BenchChem Technical Guides. "Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis."
    • Key Insight: Highlights the risk of radical chlorination of methyl groups at high temperatures.[6]

Sources

Thermal instability of 5-Methoxy-6-methylpyridin-2-OL at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Thermal Stability & Handling Guide

CAS: 33252-69-6 | Formula: C₇H₉NO₂ | MW: 139.15 g/mol [1]

Introduction: The Dual Nature of Your Compound

Welcome to the Technical Support Center. If you are working with 5-Methoxy-6-methylpyridin-2-ol , you are likely encountering issues related to its melting point variability, solubility inconsistencies, or degradation at high temperatures (discoloration/tarring).[2]

The Core Insight: This molecule does not exist as a static structure.[1] It exists in a dynamic tautomeric equilibrium between the pyridin-2-ol (aromatic, hydroxy form) and the 2-pyridone (non-aromatic, amide-like form).[2] Understanding this duality is the key to solving your thermal instability issues.

Module 1: Thermal Degradation Pathways

At elevated temperatures (>120°C), this compound is susceptible to two primary degradation mechanisms. Recognizing the specific visual cues of these pathways is essential for troubleshooting.[1]

Oxidative Polymerization ("The Black Tar Effect")[1][2]
  • Cause: The molecule is electron-rich due to the methoxy (+M effect) and methyl (+I effect) groups.[1][2] In the presence of oxygen and heat, the pyridine ring becomes prone to radical oxidation, leading to complex polymerization (tar).[2]

  • Visual Cue: Reaction mixture turns from pale yellow to deep brown/black rapidly.[1]

  • Prevention: Strict exclusion of oxygen (N₂/Ar sparging) is mandatory for reactions >80°C.[1]

Thermal O-Demethylation
  • Cause: High temperatures, particularly in acidic media (or presence of Lewis acids), facilitate the cleavage of the methyl ether bond.[2]

  • Result: Conversion to 6-methylpyridine-2,5-diol (or its tautomer), which has vastly different solubility and reactivity profiles.[2]

  • Visual Cue: Gradual precipitation of a more polar solid or appearance of a new peak in HPLC with a shorter retention time (more polar).[1]

Visualization: Tautomerism & Degradation Logic

DegradationPathways Tautomer1 Pyridin-2-ol Form (Aromatic, Non-polar) Tautomer2 2-Pyridone Form (Amide-like, Polar) *Favored in Solid State* Tautomer1->Tautomer2 Equilibrium (Solvent Dependent) Oxidation Oxidative Polymerization (Black Tar) Tautomer1->Oxidation Heat + O2 (>100°C) Demethylation 6-Methylpyridine-2,5-diol (Cleavage Product) Tautomer1->Demethylation Heat + H+ (Acidic Cleavage) Tautomer2->Oxidation Heat + O2

Caption: Figure 1. Tautomeric equilibrium and primary thermal degradation pathways (Oxidation and Demethylation).[1][2]

Module 2: Troubleshooting Guide (Q&A)

Q1: Why does the melting point vary between batches (e.g., 160°C vs. 180°C)?

Diagnosis: Tautomeric Purity & Solvation. The "melting point" of 2-hydroxypyridines is often actually a decomposition point .[1] Furthermore, the ratio of pyridone-to-pyridol in the crystal lattice depends on the crystallization solvent.

  • The Science: The 2-pyridone form forms strong intermolecular hydrogen dimer bonds (like DNA base pairs), significantly raising the lattice energy and melting point compared to the hydroxy form.

  • Action: Do not rely solely on MP for purity. Use qNMR (Quantitative NMR) in DMSO-d6 (which standardizes the tautomer ratio) to verify purity.[1][2]

Q2: I am using this as an intermediate for chlorination (with POCl₃). Why does the reaction solidify/char?

Diagnosis: Uncontrolled Exotherm & Vilsmeier-Haack Polymerization. Context: Converting the 2-OH to 2-Cl (e.g., for Rabeprazole synthesis) is highly exothermic.[2]

  • The Mechanism: POCl₃ acts as a dehydrating agent.[1] If the temperature spikes, the electron-rich methoxy group can participate in electrophilic aromatic substitution with the Vilsmeier reagent, leading to cross-linking.

  • Protocol Fix:

    • Dilute POCl₃ in a solvent (e.g., Toluene or Acetonitrile) rather than using it neat.[1][2]

    • Add the pyridine substrate slowly at 0–5°C.

    • Only heat to reflux after the addition is complete and the initial exotherm has subsided.[1]

Q3: My HPLC shows a new peak growing at RRT 0.8 after heating at 120°C.

Diagnosis: Thermal Demethylation (Ether Cleavage).

  • The Science: Aryl methyl ethers are generally stable, but the ortho/para electron-donating effects in this pyridine ring sensitize the ether oxygen. If your solvent is slightly acidic (or if trace HCl is present from a previous step), you are cleaving the methoxy group to form the diol.

  • Action: Buffer the reaction mixture. Add a weak base (e.g., 2,6-Lutidine or solid NaHCO₃) to scavenge trace acids if the reaction allows.[2]

Module 3: Optimized Handling Protocols

Data Table: Stability Profile
ParameterSpecification/BehaviorCritical Note
Storage Temp 2–8°C (Refrigerated)Hygroscopic; store under Argon.
Thermal Limit ~110°C (Long term)Decomposition accelerates >140°C.
Solvent Compatibility DMSO, DMF, MethanolAvoid: Hot acidic water (Hydrolysis).[2]
Air Sensitivity Moderate (at High T)Oxidizes to N-oxides or tars.[1][2]
Standard Operating Procedure (SOP) for High-Temp Reactions

If you must heat 5-Methoxy-6-methylpyridin-2-ol above 100°C, follow this self-validating protocol:

  • System Prep: Flame-dry glassware and cycle Vacuum/Nitrogen (3x) to remove adsorbed oxygen.[1]

  • Solvent Choice: Use degassed anhydrous solvents (e.g., Toluene, Xylene).[1][2]

    • Why? Dissolved oxygen is the primary initiator of "tarring."[1]

  • Scavenger Addition: If the reaction is not acid-catalyzed, add 1.1 eq. of a hindered base (e.g., 2,6-di-tert-butylpyridine) to prevent autocatalytic demethylation.

  • Monitoring: Do not rely on TLC (tautomers can streak). Use UPLC-MS .[1]

    • Target Mass: [M+H]⁺ = 140.07.[1][2]

    • Watch for: [M+H]⁺ = 126.05 (Demethylated byproduct).[1][2]

Module 4: Analytical Validation (Graphviz)

Use this decision tree to determine the state of your material before committing it to a valuable synthesis step.

ValidationTree Start Start: Material Analysis Visual Visual Inspection Start->Visual Color Is it Dark Brown/Black? Visual->Color Discard DISCARD (Oxidative Tar) Color->Discard Yes Solubility Check Solubility (in CDCl3 vs DMSO) Color->Solubility No (White/Pale Yellow) NMR Run 1H NMR Solubility->NMR CheckMethoxy Methoxy Peak Present? (~3.8 ppm) NMR->CheckMethoxy Proceed PROCEED (Material Stable) CheckMethoxy->Proceed Yes (Integral = 3H) Recrystallize Recrystallize (Remove Diol) CheckMethoxy->Recrystallize No / Reduced Integral

Caption: Figure 2. Quality Control Decision Tree for assessing thermal damage.

References

  • Equilibrium of 2-Hydroxypyridines: Spinner, E., & Yeoh, G. B. (1971).[2] Pyridone–pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic. Link

  • Thermal Demethylation Mechanisms: Burwell, R. L. (1954).[1][2] The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.[2] Link[1][2]

  • Synthesis & Stability (Rabeprazole Intermediates): European Patent EP0268956B1.[1] Pyridine derivatives and their use.[1][3][4][5][6][7] (Demonstrates chlorination conditions and handling of the 2-OH intermediate). Link

  • Tautomerism Computational Data: WuXi Biology. (2025).[1][2][3][4][8][9] How about Tautomers? (Detailed analysis of 2-pyridone vs 2-hydroxypyridine stability in solvents). Link

  • Compound Properties: PubChem CID 13358777 (5-Methoxy-2-methylpyridine analogs).[1] National Library of Medicine.[1] Link[1][2]

Sources

Optimizing pH for extraction of 5-Methoxy-6-methylpyridin-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences Division Subject: Technical Guide: pH Optimization for 5-Methoxy-6-methylpyridin-2-ol Extraction

Introduction: Understanding Your Molecule

You are working with 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6).[1] To optimize its extraction, you must first understand that this molecule is a "chameleon" in solution. It does not behave like a simple alcohol or amine.

  • Tautomerism : In solution, this compound exists predominantly as the 2-pyridone tautomer, not the 2-hydroxypyridine. This makes it more polar than you might expect, significantly affecting solvent affinity.

  • Amphoteric Nature : It acts as both a weak base and a weak acid.

    • Acidic Conditions (pH < 2): It accepts a proton (typically on the carbonyl oxygen), becoming a water-soluble cation .

    • Basic Conditions (pH > 11): It loses a proton (from the nitrogen), becoming a water-soluble anion .

    • Neutral Conditions (pH 4–9): It exists as a neutral species. This is your target window for organic extraction.

Module 1: The pH Sweet Spot & Solubility Profile

The success of your extraction hinges on manipulating the pH to force the molecule into its neutral state, where its solubility in organic solvents is highest.

Species Distribution Logic

The following diagram illustrates the chemical state of your molecule across the pH scale. You must operate in the "Green Zone" for efficient extraction.

pH_Species_Distribution Acid pH < 2 Cationic Form (Water Soluble) Neutral pH 4 - 9 Neutral Pyridone Form (Organic Soluble) Acid->Neutral Add Base (e.g., NaHCO3) Neutral->Acid Add Acid (e.g., HCl) Base pH > 11 Anionic Form (Water Soluble) Neutral->Base Add Strong Base (e.g., NaOH) Base->Neutral Add Acid (e.g., HCl)

Figure 1: pH-dependent speciation of 5-Methoxy-6-methylpyridin-2-ol.[2] Extraction is only viable in the green zone.

Solubility Data & Solvent Selection

Based on the polarity of the 2-pyridone motif, standard non-polar solvents (like Hexane) will fail. You need polar aprotic or protic solvents.

SolventSolubility RatingSuitabilityNotes
Dichloromethane (DCM) HighExcellent Best for extraction from water due to high density and polarity.
Ethyl Acetate ModerateGood Safer alternative to DCM, but may require "salting out".
n-Butanol Very HighSpecialist Use only if the compound is stuck in the aqueous phase (emulsion risk).
Diethyl Ether LowPoor Too non-polar for the pyridone tautomer.
Water (pH 7) ModerateN/A The compound has intrinsic water solubility; you must suppress this.

Module 2: Optimized Extraction Protocol

This protocol is designed to maximize recovery by leveraging the "Salting Out" effect, which decreases the solubility of your organic compound in water.

Step-by-Step Workflow
  • Initial Assessment : Measure the pH of your aqueous reaction mixture.

  • pH Adjustment :

    • If Acidic: Slowly add Saturated NaHCO₃ until pH reaches 6.0 – 7.0 .

    • If Basic: Slowly add 1M HCl until pH reaches 6.0 – 7.0 .

  • Salting Out (Critical Step) : Add solid NaCl to the aqueous phase until saturation (you will see undissolved salt). This drastically reduces the water solubility of the pyridone.

  • Solvent Addition : Add Dichloromethane (DCM) (Ratio: 1:1 Aqueous/Organic).

  • Extraction : Shake vigorously for 2 minutes. Allow layers to separate.[3] Collect the lower organic layer.

  • Repetition : Repeat steps 4-5 two more times.

  • Drying : Combine organic layers and dry over Anhydrous Na₂SO₄.

Extraction_Workflow Start Crude Aqueous Mixture CheckPH Check pH Start->CheckPH Adjust Adjust to pH 6.0 - 7.0 CheckPH->Adjust If pH < 5 or > 8 Salt Add NaCl to Saturation (Salting Out) CheckPH->Salt If pH is 6-7 Adjust->Salt Extract Extract with DCM (3x) Salt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate

Figure 2: Logical workflow for maximizing recovery of substituted pyridin-2-ols.

Module 3: Troubleshooting Center (Q&A)

Q1: I adjusted the pH to 7, but my recovery is still low (<50%). What is happening? Dr. Thorne: This is likely due to the high water solubility of the 5-methoxy-substituted pyridone.

  • The Fix: You skipped the "Salting Out" step. The methoxy group adds polarity. You must saturate the aqueous phase with NaCl. If recovery is still low, switch from DCM to Chloroform/Isopropanol (3:1) . This mixture is more polar and pulls stubborn pyridones out of water.

Q2: I am getting a terrible emulsion that won't separate. Dr. Thorne: Pyridones can act as weak surfactants.

  • The Fix:

    • Filtration: Filter the entire mixture through a Celite pad to remove fine particulates stabilizing the emulsion.

    • Time & Brine: Add more saturated brine.

    • The "Hairdryer" Trick: Gently warming the separation funnel (with the stopper OFF) can decrease viscosity and speed up separation.

Q3: Can I use NaOH to adjust the pH? Dr. Thorne: Be very careful. 2-pyridones have a pKa around 11-12. If you overshoot past pH 10 using strong NaOH, you will deprotonate the nitrogen, forming the anionic salt which is completely insoluble in DCM . Use a weaker base like Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) to avoid overshooting.

Q4: My product has a yellow color after extraction. Is it impure? Dr. Thorne: Substituted pyridones are often off-white or pale yellow solids. However, intense yellow/orange often indicates oxidation or trace metal chelation (pyridones are good ligands).

  • The Fix: Wash your organic layer once with 10% EDTA solution (pH 7) to remove chelated metals, then wash with brine before drying.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol (Analog Analysis). Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Advanced Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 6-Methyl Substituted Pyridines Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Dr. H. Chen) Reference ID: TICKET-6ME-PYR-2024

🟢 System Overview: The "Ortho-Effect" in Pyridines

Welcome to the technical support hub. You are likely here because the 6-methyl group on your pyridine scaffold is shutting down your standard catalytic cycles or ruining your regioselectivity.

The Core Problem: The Nitrogen atom (N1) and the C6-methyl group create a specific steric clash known as the "ortho-effect." This blocks the approach of metal centers (Pd, Ir) to the nitrogen lone pair or the adjacent C-H bonds, and it destabilizes the square-planar transition states required for cross-coupling.

The Strategy: We do not fight the steric bulk; we engineer around it. We use Cone Angle Expansion (specialized ligands), Radical Tunneling (Minisci chemistry), or Sigmatropic Rearrangement (Boekelheide) to turn the blocking group into a functional handle.

📂 Ticket #001: Cross-Coupling Failure (Buchwald-Hartwig)

User Complaint: "I'm trying to couple a secondary amine to 2-chloro-6-methylpyridine using standard Pd(PPh3)4 or Pd(dppf)Cl2, but I'm seeing <5% conversion. The starting material is unreacted."

🔧 Diagnostic & Troubleshooting

Standard phosphine ligands (PPh3, dppf) lack the bulk required to force the reductive elimination step in sterically crowded systems. The 6-methyl group prevents the amine from approaching the Pd(II) center effectively.

Solution Protocol: Switch to Bulky Dialkylbiaryl Phosphines or NHC Precatalysts.

Recommended Workflow
  • Ligand Selection: You must use ligands with large cone angles that form a "pocket" for the substrate.

    • Primary Choice: BrettPhos or tBuBrettPhos . These are engineered specifically to lower the activation energy for oxidative addition and reductive elimination in hindered substrates [1].

    • Alternative (The "Nuclear Option"): PEPPSI-IPr (or PEPPSI-IPent).[1] This is a Pd-NHC (N-Heterocyclic Carbene) precatalyst.[1][2] The bulky NHC ligand pushes the reaction forward, and the 3-chloropyridine "throw-away" ligand ensures rapid initiation [2].

Step-by-Step Protocol (PEPPSI-IPr Method)
  • Substrate: 1.0 equiv 2-chloro-6-methylpyridine

  • Amine: 1.2 equiv (Secondary amines preferred)

  • Catalyst: 2 mol% Pd-PEPPSI-IPr

  • Base: 2.0 equiv KOtBu (Strong base is critical for activating the amine)

  • Solvent: 1,4-Dioxane or DME (0.5 M concentration)

  • Temp: 80–100 °C

Why this works: The NHC ligand on the PEPPSI catalyst is massive. It creates a steric wall that forces the substrates together to relieve strain during reductive elimination, overcoming the resistance of the 6-methyl group [3].

📊 Data: Ligand Performance Comparison
Ligand / CatalystYield (2-chloro-6-methylpyridine)Mechanism of Action
Pd(PPh3)4 < 5%Fails oxidative addition due to crowding.
XPhos 45-60%Good, but often insufficient for 2,6-substitution.
BrettPhos 85-92% Optimized cone angle for hindered amines.
PEPPSI-IPr 90-95% NHC ligand stabilizes the hindered Pd(0) species.

📂 Ticket #002: Regioselectivity Issues (C-H Activation)

User Complaint: "I need to functionalize the ring, but the 6-methyl group is messing up my directing group logic. I'm getting mixtures of C3 and C4 products."

🔧 Diagnostic & Troubleshooting

In standard C-H activation, the 6-methyl group acts as a "blocker." If you use a directing group (DG) at C2 (the other ortho position), the 6-methyl group prevents the metal from sitting comfortably, often pushing reaction to the para position (C4) or preventing it entirely.

Solution Protocol: Radical Minisci Reaction or Ir-Catalyzed Borylation.

Strategy A: The Minisci "Tunneling" (Radical Alkylation)

Radicals are less sensitive to sterics than Pd-complexes. You can use the 6-methyl group to your advantage. It blocks C6, forcing the radical to attack C2 or C4.

  • Reagents: Carboxylic acid (alkyl source), AgNO3 (cat.), (NH4)2S2O8 (oxidant), TFA (solvent/acid).

  • Outcome: The radical is nucleophilic; the protonated pyridine is electrophilic. Attack occurs at C2 (open ortho) and C4 (para).

  • Selectivity Tip: If you want C2 selectivity, use a bulky radical (e.g., t-Butyl). The steric clash at C2 is less than the "buttressing" effect at C3/C5, and C4 is electronically distinct [4].

Strategy B: Iridium-Catalyzed Steric-Directed Borylation

Ir-catalysts (with dtbpy ligands) are governed purely by sterics. They hate the 6-methyl group.

  • Result: Borylation will occur at C4 or C3 (beta/gamma), completely avoiding the C2/C6 ortho positions. This is the most reliable way to functionalize the "back" of the pyridine ring [5].

📂 Ticket #003: "The Methyl is in the way" (Boekelheide Rearrangement)

User Complaint: "I don't want the methyl group. It's just a artifact of my starting material. Can I turn it into something useful?"

🔧 Diagnostic & Troubleshooting

Do not view the 6-methyl as a dead end. It is a "masked" alcohol. You can trigger a Boekelheide Rearrangement to convert the 6-methyl into a 6-hydroxymethyl or 6-formyl group, which restores the ability to chelate metals or react further.

Solution Protocol: TFAA-Mediated Rearrangement

Mechanism & Workflow
  • Oxidation: Convert 6-methylpyridine to the N-Oxide using mCPBA (Dichloromethane, RT, 4h).

  • Rearrangement: Treat the N-Oxide with Trifluoroacetic Anhydride (TFAA).

    • Note: Classic conditions use Acetic Anhydride and high heat (140°C).[3] TFAA works at Room Temperature to 40°C, preserving sensitive functional groups [6].

  • Hydrolysis: The intermediate trifluoroacetate ester is hydrolyzed (K2CO3/MeOH) to the primary alcohol.

Why this works: The reaction proceeds via a [3,3]-sigmatropic shift. The oxygen moves from the nitrogen to the methyl carbon. The steric bulk of the methyl group actually drives this rearrangement by relieving the N-O dipole strain.

📉 Visualizing the Logic

Diagram 1: Decision Matrix for 6-Methyl Pyridine Functionalization

This flowchart guides you through the correct experimental pathway based on your desired outcome.

G Start Start: 6-Methyl Pyridine Substrate Goal What is your Goal? Start->Goal Coupling C-N / C-C Coupling (at C2-Cl/Br) Goal->Coupling Functionalize Functionalize Ring (C-H Activation) Goal->Functionalize ModifyMe Modify Methyl Group (Boekelheide) Goal->ModifyMe LigandCheck Use Bulky Ligands Coupling->LigandCheck Radical Minisci Reaction (Radical Attack) Functionalize->Radical IrBoryl Ir-Borylation (Steric Control) Functionalize->IrBoryl NOxide Form N-Oxide ModifyMe->NOxide BrettPhos BrettPhos / RuPhos (Standard) LigandCheck->BrettPhos PEPPSI PEPPSI-IPr (Difficult Cases) LigandCheck->PEPPSI C2Target Target: C2 (Ortho) Radical->C2Target C4Target Target: C4 (Para) IrBoryl->C4Target TFAA Add TFAA (Room Temp) NOxide->TFAA Alcohol Product: 6-CH2OH TFAA->Alcohol

Caption: Workflow decision tree for selecting catalysts and reagents based on the target site on the 6-methylpyridine scaffold.

Diagram 2: The Boekelheide Mechanism (Turning the Block into a Handle)

Visualizing the [3,3]-sigmatropic rearrangement that overcomes the inert nature of the methyl group.

Boekelheide Step1 N-Oxide Formation (mCPBA) Step2 Acylation (TFAA) (Forms N-O-COCF3) Step1->Step2 Activation Step3 Deprotonation of Methyl (Exo-methylene intermediate) Step2->Step3 -H+ Step4 [3,3]-Sigmatropic Shift (O moves to C) Step3->Step4 Rearrange Final Hydrolysis -> Alcohol Step4->Final

Caption: Mechanistic pathway for converting the steric 6-methyl block into a reactive hydroxymethyl group via TFAA activation.

📚 References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society.[3] [Link] (Note: While focused on ethers, this paper establishes the steric parameters for BrettPhos ligands).

  • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. [Link]

  • Valente, C., et al. (2012).[4] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm. [Link]

  • Liskey, C. W., & Hartwig, J. F. (2012). Iridium-Catalyzed C–H Borylation of Pyridines. Journal of the American Chemical Society.[3] [Link]

  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

System Status: Active Ticket ID: T-PYR-005 Issue: Peak Asymmetry (


) > 1.5, Tailing
Target Analyte:  5-Methoxy-6-methylpyridin-2-ol (and its tautomer 5-methoxy-6-methylpyridin-2(1H)-one)

Root Cause Analysis: Know Your Enemy

Before attempting to fix the chromatography, you must understand the "schizophrenic" nature of your analyte. 5-Methoxy-6-methylpyridin-2-ol is not a standard basic amine. Treating it like simple pyridine (pKa ~5.[1]2) is the primary reason for method failure.

The Tautomer Trap

This compound exhibits lactam-lactim tautomerism .[2]

  • Form A (Lactim): 2-Hydroxypyridine structure (aromatic).

  • Form B (Lactam): 2-Pyridone structure (amide-like, non-aromatic ring).

Critical Insight: In polar solvents (like your HPLC mobile phase: Water/MeOH/ACN), the equilibrium heavily favors the Lactam (2-pyridone) form.

  • Why this causes tailing: The lactam form possesses a distinct amide functionality (

    
    ). This group is a potent hydrogen bond donor and acceptor. It interacts aggressively with residual silanols (
    
    
    
    ) on the column stationary phase, far more than a simple amine would. Furthermore, 2-pyridones can form stable dimers, leading to peak broadening if the kinetics of association/dissociation are on the timescale of the separation.
The pKa Misconception
  • Basicity: Unlike pyridine, the nitrogen in the 2-pyridone form is not basic . Its lone pair is delocalized into the carbonyl system. The pKa for protonation is extremely low (< 1.0).

  • Acidity: The

    
     (lactam) or 
    
    
    
    (lactim) is weakly acidic (pKa ~11.0 - 11.7).
  • Result: At typical HPLC pH (2.0 – 8.0), the molecule is neutral . Tailing is driven by secondary interactions (H-bonding/adsorption), not ionic attraction.

Diagnostic Workflow

Use this decision tree to isolate the specific source of your tailing.

Troubleshooting Start START: Peak Asymmetry > 1.5 CheckConc Step 1: Check Concentration Dilute sample 10x Start->CheckConc IsBetter Did peak shape improve? CheckConc->IsBetter Overload Diagnosis: Mass Overload (Dimerization/Saturation) IsBetter->Overload Yes CheckpH Step 2: Check Mobile Phase pH IsBetter->CheckpH No IsLow Is pH < 3.0? CheckpH->IsLow Silanol Diagnosis: Silanol Interaction (H-Bonding) IsLow->Silanol No (pH is > 3) CheckMetal Step 3: Add EDTA/Medronic Acid IsLow->CheckMetal Yes (pH is already low) MetalImp Did peak shape improve? CheckMetal->MetalImp Chelation Diagnosis: Metal Chelation (Methoxy-Oxygen motif) MetalImp->Chelation Yes ColumnFail Diagnosis: Column Void/Damage or Wrong Selectivity MetalImp->ColumnFail No

Figure 1: Diagnostic logic flow for isolating peak tailing causes in amphoteric/tautomeric pyridine derivatives.

Technical Support Q&A

Category A: Mobile Phase Chemistry

Q: I am running at pH 7.0 to keep the molecule neutral, but the tailing is severe. Why? A: While the molecule is neutral at pH 7.0, the silica surface is not . At pH 7.0, residual silanols (


) on the column are deprotonated to silanates (

). Even though your analyte isn't positively charged, the polar amide group in the 2-pyridone form interacts strongly with these charged surface sites via hydrogen bonding.
  • The Fix: Lower the pH to 2.0 – 2.5 .

  • Mechanism: This protonates the silanols (

    
    ), suppressing their activity.[1] It forces the silica surface to be neutral, reducing the "drag" on your polar analyte.
    

Q: Which buffer is best for this separation? A: Avoid organic acids (Formic/Acetic acid) if tailing persists. They are often too weak to fully suppress silanol activity or mask metal ions.

  • Recommendation: Use Phosphate Buffer (20-25 mM) at pH 2.5. Phosphate is excellent at masking residual metals and providing high ionic strength to minimize secondary interactions.

  • Warning: Do not use phosphate if you are using LC-MS. For LC-MS, use Ammonium Formate adjusted to pH 3.0 with Formic Acid, but ensure your column is high-quality (Type B silica).

Category B: Column Selection

Q: My C18 column works for other pyridines. Why not this one? A: Standard C18 columns often have exposed silanols (Type A silica) or insufficient end-capping. The 2-pyridone tautomer is a "silanol hunter." Recommended Stationary Phases:

  • Polar-Embedded C18 (e.g., Amide, Carbamate, or Phenyl-Hexyl): These phases have a built-in polar group near the surface that shields the silanols and provides a "water-rich" layer. This is often the "magic bullet" for pyridones.

  • Perfluorophenyl (PFP): The fluorine atoms provide unique selectivity for halogenated or polar aromatics and often separate tautomers better than C18.

  • HILIC (Hydrophilic Interaction LC): Since 5-Methoxy-6-methylpyridin-2-ol is polar, HILIC is a viable alternative if RP-HPLC fails. It retains the polar lactam form well, eluting it away from the solvent front.

Category C: Sample Preparation & Tautomerism

Q: The peak looks "split" or has a shoulder. Is the column dead? A: Not necessarily. You might be seeing slow tautomerization . If the interconversion between the lactim (hydroxyl) and lactam (keto) forms is slow relative to the flow rate, you will see peak broadening or splitting.

  • The Fix: Force the equilibrium to one side.

    • Solvent Choice: Dissolve the sample in the mobile phase. Using 100% ACN as a diluent can favor the lactim form, while the aqueous mobile phase favors the lactam form, causing a disturbance upon injection.

    • Temperature: Increase column temperature to 40°C - 50°C . Higher thermal energy speeds up the interconversion kinetics, merging the split peaks into a single, sharper average peak.

Experimental Protocols

Protocol A: The "Silanol Suppression" Method (Recommended Start)

Use this protocol if you are observing tailing on a standard C18 column.

ParameterSettingRationale
Column High-purity C18 or Polar-Embedded (e.g., Waters SymmetryShield, Phenomenex Luna Omega Polar C18)"Type B" silica minimizes metal content; polar embedding shields silanols.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Suppresses silanol ionization; masks trace metals.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for this class of compounds.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 45°C Critical: Improves mass transfer and tautomer kinetics.
Injection Vol 5 - 10 µLLow volume prevents mass overload (dimerization).
Protocol B: Metal Chelation Test

If Protocol A fails, the methoxy and hydroxyl/keto groups may be chelating iron in the stainless steel.

  • Prepare Mobile Phase A: 10 mM Ammonium Acetate + 5 µM Medronic Acid (or EDTA).

  • Flush System: Run this mobile phase for 60 minutes to passivate the system.

  • Inject Standard: If the peak sharpens significantly, your issue is metal interaction. Switch to a PEEK-lined column or continue using the additive.

References

  • Tautomerism of 2-Pyridones

    • Source: Wikipedia / Chemical Liter
    • Key Fact: 2-Pyridone exists predominantly in the lactam form in liquid/polar phases.
    • Link:

  • Silanol Interactions in HPLC

    • Title: HPLC Diagnostic Skills II – Tailing Peaks
    • Source: LCGC (Chrom
    • Key Fact: Low pH (~2.[1]5) suppresses silanol ionization, reducing tailing for basic/polar analytes.[1]

    • Link:

  • Analysis of Pyridine Derivatives

    • Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
    • Source: BenchChem[1]

    • Key Fact: Highlights the necessity of end-capped columns and pH control for pyridine deriv
    • Link:

  • Peak Tailing Mechanisms

    • Title: Wh
    • Source: Phenomenex Technical Guide
    • Key Fact: Explains the role of secondary retention mechanisms (silanols) and mass overload.[1]

    • Link:

Sources

Technical Support Center: Purification of 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Document for process chemists and researchers. It prioritizes scalable, non-chromatographic purification logic derived from the physicochemical properties of 2-pyridones.

Ticket ID: PUR-PYR-005 Topic: Isolation and Purification without Chromatography Applicable Compound: 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6) Chemical Family: 2-Pyridones / 2-Hydroxypyridines

Executive Summary

Purifying 5-Methoxy-6-methylpyridin-2-ol (MMP-ol) without chromatography relies on exploiting its lactam-lactim tautomerism and amphoteric nature . Unlike standard pyridines, this molecule exists predominantly as the 2-pyridone tautomer in the solid state and polar solvents, leading to high melting points and strong intermolecular hydrogen bonding.

Primary Purification Strategy:

  • Acid-Base Swing Extraction: Utilizes the weak acidity of the N-H group (pKa ~11.7) to separate neutral organic impurities.

  • Recrystallization: Breaks the strong dimer network to release trapped impurities.

Part 1: The Acid-Base "Swing" Protocol

Best for: Removing starting materials, non-acidic byproducts, and oily residues.

This protocol uses the molecule's ability to form a water-soluble salt under basic conditions and precipitate upon neutralization.

Mechanism of Action
  • pH > 12: MMP-ol exists as the anionic pyridinolate . It is water-soluble. Neutral organic impurities (e.g., 5-methoxy-6-methylpyridine) remain in the organic layer.

  • pH ~ 6-7: MMP-ol returns to its neutral 2-pyridone form. Solubility in water decreases drastically, forcing precipitation or extraction into organic solvents.

Step-by-Step Methodology

Reagents Required:

  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • DCM (Dichloromethane) or Ethyl Acetate

  • Brine solution

Protocol:

  • Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Ensure pH is >12.

    • Check point: If the solid does not dissolve, sonicate. If insoluble material remains, it is likely a neutral impurity. Filter it off.

  • Organic Wash (The "Scrub"): Extract the aqueous alkaline layer with DCM (2 x volume of aqueous layer).

    • Action: Discard the organic (DCM) layer. This contains non-acidic impurities.

  • Precipitation/Extraction:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH.[1][2] As pH approaches 7, the product should precipitate as a white/off-white solid.

  • Recovery:

    • If solid precipitates: Filter via vacuum filtration and wash with cold water.[3]

    • If no precipitate (Oiling out): Extract the neutralized aqueous layer (pH 6-7) with DCM/Isopropanol (3:1) . Dry over Na₂SO₄ and concentrate.

Process Visualization

AcidBaseSwing Start Crude MMP-ol Mixture BaseAdd Dissolve in 1M NaOH (pH > 12) Forms Sodium Salt Start->BaseAdd Wash Wash with DCM (Remove Neutrals) BaseAdd->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer Anionic Product Acidify Acidify to pH 6-7 with 1M HCl AqLayer->Acidify Result Precipitate or Extract Pure MMP-ol Acidify->Result

Figure 1: The Acid-Base Swing workflow separates MMP-ol from neutral impurities by toggling its ionization state.

Part 2: Recrystallization Guide

Best for: Final polishing to >98% purity and removing colored impurities.

Pyridones have high lattice energy due to head-to-tail hydrogen bonded dimers. You need a solvent system that disrupts these bonds at high temperatures but reforms them upon cooling.

Solvent Screening Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (Abs) 100%HighGood first choice. Dissolves well hot; crystallizes cold.
MeOH / Water 9:1 to 1:1High"Drowning out" method. Dissolve in hot MeOH, add hot water until cloudy, cool slowly.
Acetonitrile 100%MediumGood for removing polar, sticky residues.
Ethyl Acetate 100%LowProduct likely has low solubility even when hot. Good for trituration (washing), not crystallization.
Troubleshooting: "Oiling Out"

A common issue with methoxy-pyridines is the formation of an oil rather than crystals upon cooling.

The Fix (Seeding Protocol):

  • Dissolve crude in the minimum amount of boiling solvent (e.g., Ethanol).

  • Allow the solution to cool slightly (but not enough to oil out).

  • Add a seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my product yield low after acid-base extraction?

Diagnosis: The product is likely amphoteric and water-soluble at extreme pHs, or slightly soluble at neutral pH. Solution:

  • Check pH strictly: Ensure you stop acidification exactly at pH 6-7. Going to pH 2 will protonate the oxygen (or nitrogen), forming a cationic salt that stays in the water.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before the final extraction to force the organic product out of the water phase.

  • Solvent Choice: Use DCM:Isopropanol (3:1) for extraction. Pure DCM is often too non-polar to extract poly-functional pyridones efficiently.

Q2: The solid is sticky/gummy even after drying. What do I do?

Diagnosis: Presence of solvent inclusions or minor oily impurities preventing crystal lattice closure. Solution: Trituration.

  • Suspend the sticky solid in Diethyl Ether or Heptane .

  • Sonicate for 10-15 minutes.

  • Filter the solid.[2][3] The non-polar solvent will dissolve the surface oils (impurities) while the polar pyridone remains solid.

Q3: Can I use silica plugs if crystallization fails?

Answer: While this guide focuses on non-chromatographic methods, if you must use silica, neutralize the silica first. Pyridones stick irreversibly to acidic silica gel.

  • Modification: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1) to prevent streaking and yield loss.

Part 4: Analytical Verification

Before confirming purity, ensure your analytical data matches the expected 2-pyridone tautomer signature.

  • 1H NMR (DMSO-d6): Look for the N-H broad singlet (often >11 ppm) and the characteristic coupling of the pyridine ring protons.

  • Melting Point: Expect a high melting point (likely >150°C, potentially higher due to H-bonding). A sharp melting range (< 2°C) indicates high purity.

Decision Logic for Purification

DecisionTree Start Crude Solid CheckSol Is it fully soluble in hot Ethanol? Start->CheckSol Recryst Recrystallize from Ethanol CheckSol->Recryst Yes CheckImp Major Impurities? CheckSol->CheckImp No / Oiling Out AcidBase Perform Acid/Base Extraction CheckImp->AcidBase Starting Materials present Triturate Triturate with Ether/Heptane CheckImp->Triturate Sticky/Oily Surface AcidBase->Recryst Polishing Triturate->Recryst Polishing

Figure 2: Decision matrix for selecting the appropriate purification step based on crude material behavior.

References

  • ChemicalBook. (2025). 5-Methoxy-6-methylpyridin-2-ol Properties and Acidity Data. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • PubChem. (2025).[4] 5-Methoxy-2-methylpyridine Compound Summary. (Structural analog data). Retrieved from

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (Methodology for hydroxypyridine purification). Retrieved from

Sources

Validation & Comparative

Definitive Guide: Reference Standards for 5-Methoxy-6-methylpyridin-2-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxy-6-methylpyridin-2-ol (often referenced in the synthesis of Proton Pump Inhibitors like Rabeprazole) presents a unique analytical challenge due to lactam-lactim tautomerism . This guide compares the efficacy of commercial reference standards against in-house qualification strategies.

The Core Thesis: Relying solely on HPLC area-% for this molecule is a critical error due to response factor variations between tautomers. For high-stakes drug development, Quantitative NMR (qNMR) is the only self-validating method to establish the potency of a primary reference standard when a Certified Reference Material (CRM) is unavailable.

Part 1: The Technical Context – The Tautomer Trap

Before selecting a standard, you must understand the molecule's behavior. 5-Methoxy-6-methylpyridin-2-ol exists in a dynamic equilibrium between the 2-hydroxypyridine form (lactim) and the 2-pyridone form (lactam).

  • The Problem: This equilibrium is solvent- and pH-dependent.

    • Non-polar solvents: Favor the lactim (hydroxy) form.

    • Polar/Aqueous solvents: Favor the lactam (pyridone) form.

  • Analytical Impact: If your HPLC mobile phase pH is near the pKa of the hydroxyl group, you may observe peak splitting or tailing, leading to inaccurate integration. Furthermore, the UV extinction coefficients (

    
    ) of the two forms differ, invalidating simple area normalization.
    
Visualization: Tautomeric Equilibrium

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-polar Solvents Lactam Lactam Form (2-Pyridone) Favored in Aqueous/Polar Solvents Lactim->Lactam  Fast Exchange   Conditions Equilibrium Drivers: Solvent Polarity pH vs pKa Concentration Lactim->Conditions Conditions->Lactam

Figure 1: The dynamic equilibrium between hydroxy- and oxo- forms requires specific buffering to lock the species for consistent chromatography.

Part 2: Comparative Analysis of Reference Standard Options

In the pharmaceutical supply chain, three grades of standards are available for this intermediate.

Comparative Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary/Working Standard Option C: Commercial Reagent Grade
Definition Metrologically traceable (ISO 17034).[]Qualified in-house against a CRM.[]Bulk chemical with "Area %" purity.[][2]
Traceability High (SI-traceable).[]Medium (Traceable to CRM).None (Vendor CoA only).
Purity Method Mass Balance (HPLC + TGA + KF + ROI) or qNMR.[]HPLC Assay vs. CRM.Usually HPLC Area % only.[]
Uncertainty Explicitly stated (e.g.,

).
Calculated from CRM transfer.Unknown.
Cost High (

).[]
Low ($).[3]Low ($).[3]
Risk Profile Low. Gold standard for release testing.[]Low-Medium. Good for routine QC.[]High. Unsuitable for quantitative assay without re-qualification.[]
Expert Recommendation

For 5-Methoxy-6-methylpyridin-2-ol , CRMs are often unavailable due to its status as an intermediate rather than a final API.[] Therefore, the most scientifically robust path is to purchase Option C (High-purity Reagent) and upgrade it to Option A (Primary Standard) status using the qNMR Protocol described below.

Part 3: Qualification Protocols

Protocol A: The "Self-Validating" Primary Standard Qualification (qNMR)

Objective: Determine the absolute mass fraction purity (Assay) of the material without needing an existing reference standard. This establishes metrological traceability.[4][5]

Methodology:

  • Technique: 1H-qNMR (Quantitative Proton NMR).[]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[]

    • Why Maleic Acid? It has a sharp singlet at

      
       6.3 ppm (D2O) or 
      
      
      
      6.4 ppm (DMSO-
      
      
      ), which typically does not overlap with the pyridine aromatics (
      
      
      6.5–8.5 ppm) or the methoxy/methyl aliphatics (
      
      
      2.0–4.0 ppm).
  • Solvent: DMSO-

    
     (Favors the pyridone form, simplifying the spectrum).
    

Step-by-Step Workflow:

  • Weighing: Accurately weigh

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle:

      
      .[]
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.[]

  • Calculation:

    
    
    
    • 
      : Integral area.[4]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, 3 for Methoxy group).
      
    • 
      : Molecular weight.[][2][3][6]
      
    • 
      : Purity (as decimal).[]
      
Protocol B: HPLC-DAD Purity & Impurity Profiling

Objective: Confirm chromatographic purity and ensure the method is "Stability Indicating" (separates degradation products).

Critical Parameter - pH Control: To prevent peak splitting from tautomerism, the mobile phase must be buffered.[]

  • Recommended Buffer: 10 mM Ammonium Acetate adjusted to pH 6.[]5. At this pH, the equilibrium is stabilized, and the silica backbone of the column is protected.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[]

  • Mobile Phase B: Acetonitrile.[][7]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (Typical for pyridine rings) and 220 nm.[]

  • Flow Rate: 1.0 mL/min.[]

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
     (Crucial for pyridines; T > 1.5 indicates secondary interactions with silanols).[]
    
  • Resolution:

    
     between the main peak and nearest impurity.[]
    

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for qualifying your reference standard.

QualificationWorkflow Start Start: Need Reference Standard for 5-Methoxy-6-methylpyridin-2-ol CheckCRM Is a CRM Available? Start->CheckCRM PurchaseCRM Purchase CRM (ISO 17034) CheckCRM->PurchaseCRM Yes PurchaseReagent Purchase High-Purity Reagent Grade CheckCRM->PurchaseReagent No (Most Likely) FinalStd Release as Primary Standard with defined Potency PurchaseCRM->FinalStd Direct Use Qualify Perform In-House Qualification PurchaseReagent->Qualify qNMR Method 1: qNMR (Determine Absolute Assay) Qualify->qNMR Step 1: Potency HPLC Method 2: HPLC-DAD (Determine Impurity Profile) Qualify->HPLC Step 2: Purity qNMR->FinalStd HPLC->FinalStd

Figure 2: Workflow for establishing a qualified reference standard when a commercial CRM is unavailable.

References

  • International Council for Harmonisation (ICH). (2023).[][8] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[9][10][11] [Link]

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651. [Link]

  • Reddy, G. M., et al. (2018). "Identification and synthesis of potential impurities of rabeprazole sodium." ResearchGate. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[] Bureau International des Poids et Mesures.[] [Link]

  • Jeol. (2022).[][12] qNMR - Quantitative Analysis by NMR.[] Application Note. [Link]

Sources

Comparing reactivity of 5-Methoxy-6-methylpyridin-2-OL with other pyridinols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: 5-Methoxy-6-methylpyridin-2-ol vs. Structural Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric-Electronic Interface

5-Methoxy-6-methylpyridin-2-ol (CAS: 1315364-70-5 / 3279-76-3 derivatives) represents a distinct scaffold where the electronic activation of the 5-methoxy group collides with the steric gating of the 6-methyl substituent. Unlike the unsubstituted pyridin-2-ol, which serves as a generic nucleophile, this disubstituted variant offers unique regiocontrol opportunities in drug design—particularly for kinase inhibitors and proton pump inhibitors (PPIs) where the pyridone core is ubiquitous.

This guide objectively compares its reactivity against three standard benchmarks:

  • Pyridin-2-ol (Parent): The baseline for tautomeric behavior.

  • 6-Methylpyridin-2-ol: The steric control model.

  • 5-Methoxypyridin-2-ol: The electronic activation model.

Tautomeric Landscape & Structural Dynamics

In solution, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For 5-Methoxy-6-methylpyridin-2-ol, the equilibrium is heavily shifted toward the 2-pyridone form (


), driven by the aromaticity of the amide-like linkage.
Critical Differentiator: The Ortho-Effect

While the 5-methoxy group (EDG) enhances the electron density of the ring, the 6-methyl group introduces a "steric fence" adjacent to the nitrogen. This has two major consequences:

  • Disruption of Dimerization: Unlike unsubstituted pyridones that form stable hydrogen-bonded dimers, the 6-methyl group sterically hinders the planar alignment required for intermolecular

    
     networks, increasing solubility in organic solvents.
    
  • N-Alkylation Retardation: The steric bulk at C6 significantly raises the activation energy for electrophilic attack at the nitrogen, often shifting selectivity toward O-alkylation under kinetic conditions.

Tautomerism cluster_0 Steric Impact of 6-Methyl Hydroxy 2-Hydroxypyridine Form (Aromatic, Minor) Pyridone 2-Pyridone Form (Amide-like, Major) Hydroxy->Pyridone Kt >> 1 (Favored) Pyridone->Hydroxy Low Polarity Solvents Dimer H-Bonded Dimer (Sterically Destabilized by 6-Me) Pyridone->Dimer Aggregation

Figure 1: Tautomeric equilibrium shifting toward the pyridone form, with steric inhibition of dimerization.

Reactivity Matrix: Comparative Performance

The following table synthesizes experimental trends for 5-Methoxy-6-methylpyridin-2-ol relative to its analogues.

FeaturePyridin-2-ol (Baseline)6-Methylpyridin-2-ol (Steric Model)5-Methoxypyridin-2-ol (Electronic Model)5-Methoxy-6-methylpyridin-2-ol (Target)
Primary Nucleophilic Site Nitrogen (N1)Nitrogen (N1)Nitrogen (N1)Competitive (N1 vs O)
N-Alkylation Yield High (>90%)Moderate (60-75%)High (>85%)Moderate-Low (Sensitive to Electrophile Size)
EAS Preferred Site*C3 / C5C3 (C5 active)C4 / C6C3 (Primary), C4 (Secondary)
Halogenation Rate StandardSlightly Faster (Weak EDG)Very Fast (Strong EDG)Fastest (Synergistic Activation)
Solubility (Org.[1] Solvents) Poor (Aggregates)ModerateModerateHigh (Aggregate disruption)

*EAS: Electrophilic Aromatic Substitution[2][3]

Deep Dive: Electrophilic Aromatic Substitution (EAS)

The target molecule presents a unique "conflict" of directing groups.

  • The 2-Pyridone Core: Directs electrophiles to C3 .[4]

  • The 5-Methoxy Group: A strong ortho/para director. It activates C4 (ortho) and C6 (para). Since C6 is blocked by the methyl group, the electronic activation is funneled to C4 .

  • Outcome: While C3 remains the kinetic favorite due to the amide resonance, the 5-methoxy group makes C4 unusually reactive compared to standard pyridones. This allows for sequential functionalization (e.g., bromination at C3, followed by nitration at C4).

Experimental Protocols

Protocol A: Regioselective Alkylation (N- vs. O-Selectivity)

Objective: To demonstrate the steric influence of the 6-methyl group on alkylation ratios.

Reagents:

  • Substrate: 5-Methoxy-6-methylpyridin-2-ol (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base:

    
     (2.0 eq) for N-alkylation / 
    
    
    
    (1.1 eq) for O-alkylation
  • Solvent: DMF (anhydrous)

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under

    
    .
    
  • Deprotonation: Add base. Stir at 25°C for 30 min.

    • Note: The 6-methyl group hinders the approach of the electrophile to the Nitrogen. Using a "hard" metal cation like

      
       (silver carbonate) favors O-alkylation by coordinating the halide and shielding the nitrogen.
      
  • Addition: Add Benzyl bromide dropwise.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
  • Analysis: Determine N/O ratio via

    
     NMR.
    
    • Diagnostic Signal: N-Benzyl

      
       typically appears at ~5.1 ppm; O-Benzyl 
      
      
      
      at ~5.4 ppm.
    • Expected Result: The 6-methyl substrate will show a higher fraction of O-alkylation (approx 20-30%) compared to the unsubstituted parent (<5%) under standard

      
       conditions.
      
Protocol B: Regiocontrolled Bromination (EAS)

Objective: Selective C3-bromination leveraging the synergistic activation.

Reagents:

  • Substrate: 5-Methoxy-6-methylpyridin-2-ol[5]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to RT

Workflow:

  • Dissolve substrate in MeCN (0.1 M concentration).

  • Cool to 0°C. The 5-methoxy group makes the ring highly electron-rich, requiring controlled temperature to prevent over-bromination.

  • Add NBS portion-wise over 15 minutes.

  • Monitor via TLC (Hexane/EtOAc).

  • Mechanism: The electrophile attacks C3 (ortho to the activating NH and para to the 6-Me).

  • Quench: Add 10%

    
     solution.
    
  • Yield: Expect >85% yield of 3-bromo-5-methoxy-6-methylpyridin-2-ol .

Mechanistic Visualization

The following diagram maps the divergent reaction pathways dictated by the 6-methyl steric block and 5-methoxy electronic activation.

ReactionPathways Core 5-Methoxy-6-methylpyridin-2-ol (Target Scaffold) N_Alk N-Alkylation (Thermodynamic) Core->N_Alk Standard Base (K2CO3) Slowed by 6-Me Sterics O_Alk O-Alkylation (Kinetic/Steric) Core->O_Alk Ag salts or Bulky Electrophiles EAS_C3 EAS at C3 (Major Product) Core->EAS_C3 Halogenation (NBS) Directed by NH & C=O EAS_C4 EAS at C4 (Minor/Secondary) Core->EAS_C4 Strong Electrophiles Activated by 5-OMe StericBlock 6-Me Steric Block StericBlock->N_Alk ElecAct 5-OMe Electronic Push ElecAct->EAS_C4

Figure 2: Divergent reaction pathways. Note the suppression of N-alkylation and the activation of C3/C4 sites.

References

  • ChemScene. (2024). (5-Methoxy-6-methylpyridin-2-yl)methanol Product Data. Retrieved from [5]

  • RSC Publishing. (2010). Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications. Retrieved from

  • National Institutes of Health (NIH). (2025). 6-Methylpyridin-2-ol Compound Summary. PubChem.[1][6][7] Retrieved from

  • MDPI. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Retrieved from

  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole. US Patent 6245913B1. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Methoxy-6-methylpyridin-2-ol (Orbitrap HRAM vs. QqQ)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of heterocyclic scaffolds is a critical bottleneck. 5-Methoxy-6-methylpyridin-2-ol (CAS: 33252-69-6; Formula: C₇H₉NO₂) is a highly versatile pyridone/pyridinol building block. Mapping its gas-phase fragmentation requires sophisticated mass spectrometry (MS).

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against Nominal Mass Triple Quadrupole (QqQ) Mass Spectrometry for the structural characterization of this compound. By analyzing the mechanistic causality of its fragmentation pathways, we demonstrate why specific instrument architectures are required for definitive structural assignment versus high-throughput quantitation.

Mechanistic Causality: The Fragmentation Pathway

Under positive Electrospray Ionization (ESI+), 5-Methoxy-6-methylpyridin-2-ol undergoes protonation to yield a precursor ion[M+H]⁺ at m/z 140.0706 .

Electrospray ionization (ESI) typically generates even-electron (EE⁺) ions that favor heterolytic cleavage pathways, adhering strictly to the even-electron rule[1]. However, the fragmentation of 5-Methoxy-6-methylpyridin-2-ol presents a critical exception driven by its methoxy-aromatic structure. When subjected to collisional activation, the molecule undergoes two competing primary pathways:

  • Homolytic Cleavage (Radical Formation): The collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) triggers a homolytic cleavage of the O–CH₃ bond. This expels a methyl radical (•CH₃, 15.0235 Da) to form a highly stabilized, odd-electron distonic radical cation at m/z 125.0471 [2]. This intermediate subsequently undergoes a ring contraction via the neutral loss of carbon monoxide (CO, 27.9949 Da), yielding an ion at m/z 97.0522 .

  • Heterolytic Cleavage: A parallel pathway involves the heterolytic neutral loss of methanol (CH₃OH, 32.0262 Da) to form a pyridinium cation at m/z 108.0444 . This is followed by the loss of hydrogen cyanide (HCN, 27.0109 Da) from the pyridine ring, generating an aliphatic ion at m/z 81.0335 .

Technology Comparison: Orbitrap (HCD) vs. Triple Quadrupole (CID)

Choosing the correct mass analyzer depends entirely on the analytical objective: structural elucidation versus targeted quantitation[3].

  • Orbitrap HRAM-MS (The Elucidation Standard): Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD) and provide sub-ppm mass accuracy. This resolving power (often >70,000 FWHM) is strictly required to differentiate isobaric neutral losses. For example, distinguishing the loss of CO (27.9949 Da) from C₂H₄ (28.0313 Da) requires exact mass capabilities that nominal mass instruments cannot achieve. Orbitrap HRMS provides superior confirmatory capabilities over traditional MS/MS measurements due to these exact mass diagnostic ions[4].

  • Triple Quadrupole QqQ (The Quantitation Benchmark): QqQ systems utilize CID in the q2 collision cell. While they lack the resolution to definitively assign elemental compositions to fragments, they remain the benchmark for high-throughput, targeted quantitation via Multiple Reaction Monitoring (MRM). Their superior duty cycle and linear dynamic range make them ideal for pharmacokinetic screening[3],[5].

Quantitative Data Presentation

Table 1: Fragmentation Mapping & Mass Accuracy (Orbitrap vs. QqQ) Data represents typical empirical observations for 5-Methoxy-6-methylpyridin-2-ol.

Fragment IdentityNeutral LossTheoretical Exact Mass (Da)QqQ Nominal Mass (m/z)Orbitrap Observed Mass (m/z)Mass Error (ppm)
[M+H]⁺ (Precursor) None140.0706140.1140.0707+0.7
Radical Cation - •CH₃125.0471125.0125.0473+1.6
Pyridinium Cation - CH₃OH108.0444108.0108.0442-1.8
Ring Contraction - CO97.052297.197.0525+3.1
Aliphatic Ion - HCN81.033581.081.0333-2.4

Table 2: Platform Performance Comparison

Performance MetricHigh-Resolution Orbitrap (HRAM-MS)Triple Quadrupole (QqQ MS)
Mass Analyzer Quadrupole-OrbitrapTandem Quadrupoles (Q1-q2-Q3)
Resolving Power Up to 500,000 (FWHM @ m/z 200)Unit Resolution (~0.7 Da FWHM)
Mass Accuracy < 1 to 3 ppm~ 100 to 500 ppm
Dissociation Type HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Primary Utility Structural elucidation, untargeted screeningHigh-throughput targeted quantitation

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates continuous mass calibration checks to prevent false structural assignments.

Step 1: Sample Preparation & Matrix Control
  • Dissolve the 5-Methoxy-6-methylpyridin-2-ol reference standard in MS-grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton donor, driving the tautomeric equilibrium toward the protonated pyridinol species, thereby maximizing ESI+ ionization efficiency and stabilizing the precursor ion.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: A rapid, steep gradient ensures a sharp, concentrated analyte band enters the source, minimizing matrix suppression and isobaric background interference.

Step 3: Self-Validation & System Suitability
  • Prior to sample injection, infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Gate: The system must demonstrate a mass error of < 3 ppm for the calibration masses. If Δ > 3 ppm, the run is automatically aborted, and the Orbitrap must be recalibrated.

Step 4: MS Acquisition Parameters

For Orbitrap HRAM-MS:

  • Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Resolution: 70,000 FWHM for MS1; 35,000 FWHM for data-dependent MS/MS (ddMS2).

  • Activation: HCD with Normalized Collision Energies (NCE) stepped at 20, 40, and 60.

  • Causality: Stepping the NCE ensures the simultaneous capture of fragile precursor transitions (e.g., •CH₃ loss at NCE 20) and high-energy ring-opening events (e.g., HCN loss at NCE 60) in a single composite spectrum.

For QqQ MS (Comparative Quantitation):

  • Source: ESI, Positive Mode.

  • Activation: CID using Argon collision gas (1.5 mTorr).

  • Scan Type: Product Ion Scan (Precursor m/z 140.1) and MRM transitions (140.1 → 125.0; 140.1 → 108.0). Collision Energy (CE) optimized between 15V and 30V.

Pathway Visualization

G M [M+H]+ m/z 140.0706 5-Methoxy-6-methylpyridin-2-ol F1 m/z 125.0471 Radical Cation (- •CH3) M->F1 - •CH3 (15.0235 Da) F2 m/z 108.0444 Pyridinium Cation (- CH3OH) M->F2 - CH3OH (32.0262 Da) F3 m/z 97.0522 Ring Contraction (- CO) F1->F3 - CO (27.9949 Da) F4 m/z 81.0335 Aliphatic Ion (- HCN) F2->F4 - HCN (27.0109 Da)

Caption: ESI-MS/MS fragmentation pathway of 5-Methoxy-6-methylpyridin-2-ol.

References

  • LabRulez LCMS.Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade.
  • Analyst (RSC Publishing).Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry...
  • PubMed / J Mass Spectrom.Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks.
  • PMC / NIH.An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • RSC Advances.Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Unambiguous Structure Confirmation of 5-Methoxy-6-methylpyridin-2-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise determination of a small molecule's three-dimensional structure is a critical milestone[1]. 5-Methoxy-6-methylpyridin-2-OL (CAS: 33252-69-6) presents a classic analytical challenge: lactam-lactim tautomerism. Depending on the phase and solvent environment, this molecule can exist as the 2-pyridol (hydroxy form) or the 2-pyridone (oxo form).

While techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming molecular weight and solution-state connectivity, they often fall short in definitively assigning the solid-state tautomer. Single-crystal X-ray crystallography (SCXRD) remains the "gold standard" for this purpose, providing absolute atomic-level resolution[2]. This guide objectively compares these modalities and provides self-validating experimental protocols to achieve unambiguous structure confirmation.

The Analytical Challenge: Resolving Tautomeric Ambiguity

The core difficulty in characterizing 5-Methoxy-6-methylpyridin-2-OL lies in the mobility of its exchangeable proton.

  • Mass Spectrometry: Gas-phase ionization confirms the exact mass (

    
     139.15) but strips the molecule of its non-covalent context, rendering it blind to 3D geometry and tautomeric state[3].
    
  • NMR Spectroscopy: In solution, the proton exchange between the oxygen and nitrogen atoms is often faster than the NMR timescale. This results in time-averaged chemical shifts, making it difficult to pinpoint the exact tautomer without extensive variable-temperature studies[1].

  • X-ray Crystallography: By freezing the molecule within a solid-state lattice, SCXRD halts dynamic exchange. It allows for the direct observation of electron density corresponding to the hydrogen atom, unambiguously resolving the tautomeric state[4].

G Start 5-Methoxy-6-methylpyridin-2-OL Challenge Tautomeric Ambiguity (Pyridol vs. Pyridone) Start->Challenge NMR_Path NMR Spectroscopy (Solution State) Challenge->NMR_Path Dissolve XRD_Path X-ray Crystallography (Solid State) Challenge->XRD_Path Crystallize NMR_Result Dynamic Equilibrium (Averaged Signals) NMR_Path->NMR_Result XRD_Result Absolute 3D Structure (Exact H-Atom Position) XRD_Path->XRD_Result Conclusion Definitive Structure Confirmation NMR_Result->Conclusion Partial Evidence XRD_Result->Conclusion Unambiguous Proof

Analytical workflow for resolving the tautomeric ambiguity of 5-Methoxy-6-methylpyridin-2-OL.

Comparative Analysis of Analytical Modalities

To build a robust data package, NMR and X-ray crystallography should be viewed as complementary techniques with limited redundancies[4]. The table below summarizes their comparative performance for this specific molecular class.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary Information YieldTautomer ResolutionKey Limitation
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, intermolecular packingDefinitive (Direct observation of H-atom and bond lengths)Requires high-quality, diffracting single crystals[2]
Nuclear Magnetic Resonance Atomic connectivity, solution-state dynamicsAmbiguous (Signals often time-averaged due to rapid exchange)Cannot definitively fix solid-state geometry[1]
High-Resolution Mass Spectrometry Exact mass, molecular formula, fragmentation patternsNone (Gas-phase ionization strips non-covalent context)Provides no 3D spatial or connectivity data

Experimental Workflows & Self-Validating Protocols

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This protocol is designed to yield high-resolution data capable of locating the single electron of the tautomeric hydrogen atom.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 10 mg of 5-Methoxy-6-methylpyridin-2-OL in a minimum volume of methanol (inner vial). Place this inside a sealed outer vial containing diethyl ether (anti-solvent).

  • Causality: Vapor diffusion is selected over slow evaporation because it facilitates a highly controlled, gradual increase in supersaturation. This slow kinetic regime is critical for hydrogen-bonding molecules, as it minimizes rapid nucleation events, yielding fewer but larger, defect-free crystals.

Step 2: Cryogenic Data Collection

  • Procedure: Mount a suitable crystal (~0.2 × 0.2 × 0.1 mm) on a loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a Cu Kα microfocus source (

    
     Å) and cool to 100 K using a nitrogen cold stream.
    
  • Causality: Cu Kα radiation is preferred for light-atom organic molecules as it yields stronger diffraction intensities. Cryogenic cooling to 100 K is mandatory; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. Because hydrogen atoms possess only a single electron, minimizing thermal motion is the only way to resolve the residual electron density peaks necessary to pinpoint the exact location of the proton.

Step 3: Structure Solution & Self-Validation

  • Procedure: Integrate data and solve the structure using intrinsic phasing (e.g., SHELXT). Refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validating System: The structural assignment is internally validated. If the electron density map places the proton on the nitrogen atom (pyridone form), this must be mathematically corroborated by the skeletal bond lengths: the C2–O bond will contract (indicating double bond character, ~1.24 Å), and the C2–N bond will elongate (indicating single bond character, ~1.38 Å).

Solution-State NMR Spectroscopy Protocol

When single crystals cannot be obtained, or when solution-state dynamics are required, NMR serves as the primary complementary tool[2].

Step 1: Sample Preparation

  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-

    
    .
    
  • Causality: Dissolving the sample in a strongly hydrogen-bonding, aprotic solvent like DMSO-

    
     is preferred over CDCl
    
    
    
    . DMSO acts as a competitive hydrogen-bond acceptor, which disrupts the formation of pyridone dimers and slows the intermolecular proton exchange rate on the NMR timescale, increasing the probability of observing distinct signals.

Step 2: Acquisition & Self-Validation

  • Procedure: Acquire standard

    
    H, 
    
    
    
    C, and 2D
    
    
    H-
    
    
    N HMBC spectra[1].
  • Self-Validating System: The NMR protocol validates itself through 2D correlations. A

    
    H-
    
    
    
    N HMBC experiment will only show a strong through-bond correlation if the exchangeable proton is covalently attached to the nitrogen, thereby cross-verifying the 1D
    
    
    H chemical shift assignments and confirming the pyridone tautomer in solution.

Data Presentation & Diagnostic Parameters

The successful execution of the protocols above will yield a specific data footprint. Table 2 outlines the expected diagnostic parameters used to definitively differentiate the two tautomeric forms.

Table 2: Diagnostic Structural Parameters (Expected vs. Observed)
Structural ParameterExpected (2-Pyridol Form)Expected (2-Pyridone Form)Analytical Technique
C2–O Bond Length ~1.35 Å (Single bond character)~1.24 Å (Double bond character)X-ray Crystallography
C2–N Bond Length ~1.33 Å (Double bond character)~1.38 Å (Single bond character)X-ray Crystallography
Proton Location Electron density localized on OxygenElectron density localized on NitrogenX-ray Crystallography

C Chemical Shift (C2)
~155 ppm~162 - 165 ppm

C NMR Spectroscopy

References

  • Trends in Structure Elucidation & Verification | ACD/Labs |[Link]

  • Advances in Nuclear Magnetic Resonance for Drug Discovery | PMC - NIH |[Link]

Sources

Spectroscopic Comparison of 5-Methoxy-6-methylpyridin-2-ol Tautomers

[1][2]

Executive Summary: The Tautomeric Landscape

5-Methoxy-6-methylpyridin-2-ol exists in a dynamic equilibrium between two distinct structural isomers:

  • Form A (Lactam): 5-Methoxy-6-methylpyridin-2(1H)-one.[1] This form features a secondary amide (NH-C=O) functionality and reduced aromaticity.[1] It is generally the dominant species in the solid state and polar solvents (e.g., DMSO, Water).

  • Form B (Lactim): 5-Methoxy-6-methylpyridin-2-ol.[1] This form features a pyridine ring with a hydroxyl group (-OH) and retains full aromaticity.[1] It is often favored in the gas phase and non-polar solvents (e.g., Cyclohexane, Chloroform).

The 6-methyl substituent introduces steric bulk adjacent to the nitrogen, potentially destabilizing the planar H-bonded dimers typical of the lactam form, while the 5-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the carbonyl/hydroxyl center.

Technical Comparison: Lactam vs. Lactim

The following table synthesizes the expected spectroscopic signatures for both tautomers based on high-fidelity analog data (e.g., 6-methyl-2-pyridone).

Table 1: Spectroscopic Fingerprints
FeatureLactam Form (2-Pyridone) Lactim Form (2-Hydroxypyridine) Differentiation Logic
Primary Stability Solid state, Polar solvents (DMSO, MeOH)Gas phase, Non-polar solvents (Hexane)Polarity-driven equilibrium shift.[1]

H NMR (Proton)
N-H: Broad singlet,

11.0–13.5 ppm
O-H: Sharp/Broad singlet,

9.0–11.0 ppm
N-H is exchangeable and solvent-dependent; O-H shift varies with H-bonding.

C NMR (Carbon)
C=O:

162–166 ppm (Deshielded)
C-OH:

158–162 ppm (Shielded relative to C=O)
Carbonyl carbon is significantly deshielded compared to the imino-ether carbon.
IR Spectroscopy

:
Strong, ~1650–1680 cm


:
Broad, 2800–3200 cm


:
Medium, ~1580–1610 cm


:
3500–3600 cm

(monomer)
The carbonyl stretch is the definitive marker for the Lactam form.
UV-Vis Absorbance

Bathochromic shift (Red-shifted)

Hypsochromic shift (Blue-shifted)
Lactam has a smaller HOMO-LUMO gap due to quinonoid character.[1]
X-Ray Crystallography C2-O: 1.24–1.26 Å (Double bond character)C2-N: 1.38–1.40 Å (Single bond character)C2-O: 1.32–1.35 Å (Single bond character)C2-N: 1.33–1.35 Å (Double bond character)Bond lengths provide unambiguous structural proof.[1]

Experimental Protocols for Tautomer Determination

To rigorously identify the dominant form in your specific sample, follow these self-validating protocols.

Protocol A: Solvent-Switch NMR Study

Objective: Determine the equilibrium preference by altering solvent polarity. Rationale: Polar aprotic solvents (DMSO) stabilize the dipolar lactam; non-polar solvents (CDCl

  • Preparation: Prepare two samples of 5-Methoxy-6-methylpyridin-2-ol (approx. 10 mg) in 0.6 mL of:

    • Sample A: DMSO-

      
       (High polarity).[1]
      
    • Sample B: CDCl

      
       (Low polarity).[1]
      
  • Acquisition: Acquire

    
    H NMR and 
    
    
    C NMR spectra at 298 K.
  • Analysis:

    • Compare H-3/H-4 Coupling: In the Lactam form, the ring has alternating bond orders, often leading to larger vicinal coupling constants (

      
       Hz) compared to the aromatic Lactim (
      
      
      Hz).
    • Search for N-H: Look for a broad signal >11 ppm in DMSO (Lactam).[1][2]

    • Carbon Shift: Check the C2 signal. A shift >164 ppm strongly suggests C=O[1] (Lactam).[1][3]

Protocol B: IR Solid-State Analysis

Objective: Determine the dominant tautomer in the solid state (powder/crystal).[1] Rationale: X-ray crystallography is time-consuming; ATR-IR is rapid and diagnostic.[1]

  • Setup: Use an ATR (Attenuated Total Reflectance) FTIR spectrometer.

  • Blank: Run a background scan with air.[1]

  • Measurement: Place solid 5-Methoxy-6-methylpyridin-2-ol on the crystal. Apply pressure.[1]

  • Diagnostic Check:

    • Target Region 1600-1700 cm

      
      :  A strong, sharp peak at 1650-1670 cm
      
      
      confirms the Lactam (C=O) form.[1]
    • Absence: If this region is quiet but bands appear around 1580-1600 cm

      
       (C=N) and 3500+ cm
      
      
      (O-H), the sample is in the Lactim form (rare for solids).

Visualizing the Equilibrium & Decision Workflow

The following diagrams illustrate the tautomeric equilibrium and the logical workflow for structural assignment.

Figure 1: Tautomeric Equilibrium & Solvent Influence[5]

TautomerismLactamLactam Form(2-Pyridone)Polar / Solid StateTransitionProton TransferTransition StateLactam->Transition  Solvent Polarity ↓  LactimLactim Form(2-Hydroxypyridine)Non-Polar / Gas PhaseLactim->Transition  Solvent Polarity ↑  Transition->Lactam  Polar Solvent / Crystal  Transition->Lactim  Non-Polar Solvent  

Caption: The equilibrium shifts based on environmental polarity. The Lactam form is thermodynamically favored in most standard laboratory conditions (solid/solution).

Figure 2: Structural Determination Workflow

WorkflowStartStart: Unknown SampleIR_StepStep 1: Solid State IRStart->IR_StepCheck_COBand at ~1660 cm⁻¹?IR_Step->Check_COLactam_SolidConclusion: Solid exists asLACTAM (C=O)Check_CO->Lactam_SolidYesLactim_SolidConclusion: Solid exists asLACTIM (OH)Check_CO->Lactim_SolidNoNMR_StepStep 2: Solution NMR (DMSO-d6)Lactam_Solid->NMR_StepLactim_Solid->NMR_StepCheck_NHBroad Singlet > 11 ppm?NMR_Step->Check_NHLactam_SolnConclusion: Dominant in Solution:LACTAMCheck_NH->Lactam_SolnYesLactim_SolnConclusion: Dominant in Solution:LACTIMCheck_NH->Lactim_SolnNo

Caption: A logical decision tree for assigning the dominant tautomer using standard spectroscopic techniques.

References

  • Structural Analysis of 2-Pyridone Tautomers: Title: "Tautomerism of 2-hydroxypyridine/2-pyridone: A theoretical and computational revisit" Source: National Institutes of Health (PMC) URL:[Link]

  • Solvent Effects on Tautomerism: Title: "Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water" Source: Royal Society of Chemistry (Perkin Trans.[1] 2) URL:[Link][3]

  • General Tautomerism Mechanisms: Title: "2-Pyridone - Tautomerism and Dimerization" Source: Wikipedia (Referencing standard organic chemistry texts) URL:[Link][4]

A Comparative Guide to Validated LC-MS Methods for Methoxy-Methylpyridin Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth, objective comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of methoxy-methylpyridin metabolites, using the widely studied proton-pump inhibitors omeprazole and its S-enantiomer esomeprazole as representative examples. The principles and techniques discussed herein are broadly applicable to the analysis of other compounds sharing this chemical moiety.

The Critical Role of Bioanalytical Method Validation

Before delving into specific methodologies, it is paramount to understand the "why" behind method validation. A validated bioanalytical method provides a high degree of assurance that the measurement of analyte concentrations in a given biological matrix is reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for method validation, which typically assesses parameters like accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][2]

Comparative Analysis of LC-MS/MS Methodologies

The following sections compare different LC-MS/MS methods for the quantification of omeprazole, esomeprazole, and their primary metabolites, such as 5-hydroxyomeprazole and omeprazole sulfone, in biological matrices.[3][4] These metabolites are formed primarily through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[3][4]

Method 1: High-Throughput Analysis using Protein Precipitation

This approach prioritizes speed and simplicity, making it suitable for large sample batches often encountered in clinical and preclinical studies.[3]

Experimental Protocol:

  • Sample Preparation: To a small volume of plasma (e.g., 50-100 µL), a larger volume of cold organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins.[5]

  • Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as omeprazole-d3, is added prior to precipitation to correct for matrix effects and variability in extraction.[3][6]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for injection into the LC-MS/MS system.[6]

  • Injection and Analysis: An aliquot of the supernatant is injected onto the LC-MS/MS system.

Workflow for Protein Precipitation:

plasma Plasma Sample + SIL-IS precipitation Add Cold Acetonitrile plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation via protein precipitation.

Method 2: Enhanced Selectivity with Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to protein precipitation, which can be crucial for minimizing matrix effects and improving assay sensitivity.[1]

Experimental Protocol:

  • Sample Preparation: Plasma or urine samples are mixed with a buffer to adjust the pH, optimizing the partitioning of the analytes into the organic phase.

  • Internal Standard: An appropriate internal standard is added.

  • Extraction: An immiscible organic solvent (e.g., methyl tert-butyl ether:ethyl acetate) is added, and the mixture is vortexed to facilitate the transfer of the analytes from the aqueous to the organic phase.[7][8]

  • Phase Separation: The mixture is centrifuged to achieve clear separation of the aqueous and organic layers.

  • Evaporation: The organic layer containing the analytes is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[9]

  • Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC mobile phase before injection.[9]

Workflow for Liquid-Liquid Extraction:

sample Biological Sample + Buffer + IS extraction Add Immiscible Organic Solvent sample->extraction vortex_mix Vortex Mix extraction->vortex_mix centrifuge_sep Centrifuge for Phase Separation vortex_mix->centrifuge_sep transfer_org Transfer Organic Layer centrifuge_sep->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for liquid-liquid extraction sample preparation.

Method 3: Superior Purity via Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup, effectively removing phospholipids and other interfering substances, which is often necessary to achieve the lowest limits of quantification.[1][8]

Experimental Protocol:

  • Cartridge Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[8]

  • Sample Loading: The pre-treated biological sample (often diluted) is loaded onto the conditioned cartridge.[8]

  • Washing: The cartridge is washed with a specific solvent mixture to remove interfering compounds while retaining the analytes of interest.[8]

  • Elution: The analytes are eluted from the sorbent using a different solvent mixture.[8]

  • Evaporation and Reconstitution: The eluate is typically evaporated and reconstituted before injection into the LC-MS/MS system.

Workflow for Solid-Phase Extraction:

conditioning Condition SPE Cartridge loading Load Sample conditioning->loading washing Wash to Remove Interferences loading->washing elution Elute Analytes washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Caption: A typical workflow for solid-phase extraction.

Performance Comparison of Sample Preparation Methods

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Matrix Effect High PotentialModerateLow Potential
Recovery VariableGenerally GoodHigh and Reproducible
Method Development SimpleModerately ComplexComplex
Automation Potential HighModerateHigh

Chromatographic and Mass Spectrometric Conditions

While specific conditions vary between laboratories and applications, some general principles apply for the analysis of methoxy-methylpyridin metabolites.

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.[4] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[7] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce run times and improve resolution.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification due to its high sensitivity and selectivity.[1] Electrospray ionization (ESI) in positive ion mode is generally suitable for these types of compounds.[7]

Comparison of Validated LC-MS/MS Methods for Omeprazole/Esomeprazole and Metabolites

FeatureMethod A (UPLC-MS/MS)[7]Method B (LC-MS/MS)[3]Method C (LC-MS/MS)[10]
Analytes Esomeprazole, Rabeprazole, LevosulpirideOmeprazole, 5-hydroxyomeprazole, Omeprazole sulfoneEsomeprazole, 5-hydroxyesomeprazole, Omeprazole sulphone
Biological Matrix Human PlasmaHuman PlasmaHuman, Rat, Dog Plasma
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
LC Column Hypersil Gold C18Not specifiedReversed-phase
Run Time 1.00 minNot specifiedNot specified
Internal Standard Lansoprazole4-Desmethoxy Omeprazole-d3Not specified
Linearity Range 0.1–2000 ng/mLNot specified20-20,000 nmol/L (Esomeprazole, Omeprazole sulfone), 20-4000 nmol/L (5-hydroxyesomeprazole)
Intra-day Precision <15%Not specified<9.5%
Inter-day Precision <15%Not specified<9.5%
Accuracy Within ±15%Not specified97.7% to 100.1%
Recovery HighNot specified80-105%

Causality Behind Experimental Choices

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][6] When a SIL-IS is not available, a structurally similar analog can be used, but it may not perfectly mimic the behavior of the analyte.

  • Selection of Sample Preparation Technique: The choice between protein precipitation, LLE, and SPE is a trade-off between throughput, cost, and the required level of cleanliness and sensitivity. For discovery-phase studies where high throughput is critical, protein precipitation may be sufficient. For regulated bioanalysis supporting clinical trials, the higher selectivity of LLE or SPE is often necessary to meet stringent validation criteria.

  • Optimization of Chromatographic Conditions: The goal of chromatography is to separate the analytes of interest from each other and from endogenous matrix components to minimize co-elution and subsequent ion suppression. The choice of column chemistry, mobile phase composition, and gradient profile are all critical parameters that must be optimized. For polar metabolites, which can be challenging to retain on traditional C18 columns, alternative chemistries like hydrophilic interaction liquid chromatography (HILIC) may be considered.[1][11]

Conclusion

The selection of an appropriate LC-MS/MS method for the analysis of methoxy-methylpyridin metabolites depends on the specific goals of the study. For high-throughput screening, a simple protein precipitation method may be adequate. However, for regulatory submissions and studies requiring high sensitivity and accuracy, more rigorous sample preparation techniques like liquid-liquid extraction or solid-phase extraction are generally preferred. The methods presented in this guide, using omeprazole and esomeprazole as examples, demonstrate the key considerations for developing and validating robust and reliable bioanalytical assays for this class of compounds. By carefully considering the trade-offs between different methodologies and grounding experimental choices in sound scientific principles, researchers can generate high-quality data that is fit for purpose.

References

  • Benchchem. High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
  • Goh, E. T. L., et al. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Metabolites, 12(3), 228.
  • Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1279-1291.
  • Ovid. Sample preparation prior to the LC–MS-based... : Bioanalysis.
  • Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(15), 2789.
  • Rezk, M. R., et al. (2016). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 446-452.
  • AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • ResearchGate. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • U.S. Food and Drug Administration. (2018).
  • Organomation. Preparing Samples for LC-MS/MS Analysis.
  • Opentrons.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Development and validation of a high throughput UPLC-MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma.
  • Future Science. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
  • SciSpace. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma.
  • Springer Protocols. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • PubMed. (2007).
  • Scholars Research Library. (2015).
  • Benchchem. (2025). High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • SpringerLink. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry.

Sources

Optimizing Phenolic Scaffolds: The 5-Methoxy-6-methylpyridin-2-ol Bioisostere

[1]

Executive Summary: Beyond the Phenol

In modern drug design, the 2-methoxyphenol (guaiacol) and 3-methoxyphenyl motifs are ubiquitous pharmacophores, often critical for hydrogen bonding and hydrophobic interactions.[2] However, these groups frequently suffer from rapid metabolic clearance (via Phase II glucuronidation/sulfation of phenols) or poor aqueous solubility (in the case of lipophilic phenyl rings).

5-Methoxy-6-methylpyridin-2-ol (and its dominant tautomer 5-methoxy-6-methylpyridin-2(1H)-one ) represents a high-value bioisosteric replacement strategy.[1][2] This scaffold retains the essential hydrogen bond donor/acceptor (HBD/HBA) vectors of the parent phenolic system while significantly altering the electronic landscape to block metabolic conjugation and lower LogD.

This guide details the structural rationale, physicochemical advantages, and experimental protocols for deploying this scaffold in lead optimization.[2][3]

Structural & Physicochemical Profile

Tautomeric Equilibrium

Understanding the tautomerism is critical for docking studies and synthesis.[2] While named as a "pyridin-2-ol," the compound exists predominantly as the 2-pyridone in neutral aqueous solution and in the solid state.[1]

  • Form A (Pyridin-2-ol): Aromatic pyridine ring.[1][2] Rare in solution; relevant only in specific non-polar environments or when O-alkylated.[1][2]

  • Form B (Pyridin-2(1H)-one): Amide-like character.[1][2] This is the bioactive species that mimics the H-bond donor (NH) and acceptor (C=O) pattern of a phenol.

The "Magic Methyl" Effect (C6 Position)

The methyl group at the 6-position (adjacent to the nitrogen) serves two distinct roles:

  • Conformational Lock: It creates steric clash with ortho-substituents on connected scaffolds (e.g., in biaryl systems), forcing an out-of-plane twist often required for selectivity.[1][2]

  • Metabolic Blockade: It sterically hinders oxidation at the

    
    -position to the nitrogen, a common metabolic soft spot in simple pyridines.[2]
    
Physicochemical Comparison Table
Property2-Methoxy-Phenol (Guaiacol)3-Methoxyphenyl5-Methoxy-6-methylpyridin-2-one
H-Bond Donor Phenolic OH (Acidic)NoneAmide NH (Neutral/Weakly Acidic)
H-Bond Acceptor Phenolic O, Methoxy OMethoxy OCarbonyl O, Methoxy O
LogP (Approx) ~1.3~2.5~0.6 - 0.9
Metabolic Risk High (Glucuronidation)Mod (CYP Oxidation)Low (Phase II Resistant)
Aqueous Solubility ModerateLowHigh

Bioisosteric Rationale & Mechanism

Solving the "Glucuronidation Trap"

Phenols are prime targets for UDP-glucuronosyltransferases (UGTs).[1][2] Replacing the phenolic -OH with the pyridone -NH- eliminates the O-glucuronidation site.[1][2] While N-glucuronidation is possible, it is sterically hindered by the adjacent 6-methyl group and electronically less favorable than O-glucuronidation of electron-rich phenols.[1][2]

Mimicking the Interaction Vectors

The 5-methoxy-6-methylpyridin-2-one scaffold perfectly overlays with a 2-methoxyphenol pharmacophore:

  • Pyridone NH

    
    Phenol OH  (Donor)[1]
    
  • Pyridone C=O

    
    Phenol Oxygen  (Acceptor)[1]
    
  • 5-Methoxy

    
    Methoxy  (Hydrophobic/Acceptor)[1][2]
    

This "atom-for-atom" vector matching allows the bioisostere to maintain high-affinity binding to kinases (e.g., hinge binding) and GPCRs while improving DMPK properties.[1]

Bioisostere_Logiccluster_mechMechanistic AdvantagesPhenolTarget: 2-Methoxy Phenol(High Clearance)IssuesIssues:1. Rapid Glucuronidation2. CYP Ring OxidationPhenol->IssuesIdentified LiabilityStrategyStrategy:Pyridone BioisostereIssues->StrategyScaffold HoppingProductSolution: 5-OMe-6-Me-Pyridin-2-one(Improved DMPK)Strategy->ProductResultANH replaces OH(Blocks O-Gluc)Product->AB6-Methyl Group(Conformational Control)Product->BCPyridone Ring(Lowers LogD)Product->C

Figure 1: Decision logic for selecting the 5-methoxy-6-methylpyridin-2-one scaffold during lead optimization.

Experimental Protocols

Synthesis of 5-Methoxy-6-methylpyridin-2-one

Note: Direct synthesis ensures access to the correct tautomer and substitution pattern.[1]

Reaction Overview: Transformation of commercial 2-hydroxy-6-methylpyridine via iodination and copper-catalyzed methoxylation.[1][2]

Step-by-Step Protocol:

  • Iodination (C-3/C-5 functionalization):

    • Reagents: 2-Hydroxy-6-methylpyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile.[1][2]

    • Procedure: Dissolve starting material in MeCN.[2] Add NIS portion-wise at 0°C. Stir at RT for 4h. The electrophilic substitution favors the 3-position (ortho to OH/NH) and 5-position.[1] Due to the 6-methyl block, selectivity must be monitored.[2]

    • Alternative (High Specificity): Use 5-iodo-6-methylpyridin-2-one if commercially available or accessible via diazonium displacement from 5-amino-6-methylpyridin-2-one.[1][2]

  • Methoxylation (Ullmann-type Coupling):

    • Reagents: 5-Iodo-6-methylpyridin-2-one (1.0 eq), Sodium Methoxide (NaOMe, 3.0 eq), CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq), Methanol/DMF.[1][2]

    • Procedure: Degas the solvent.[2] Add reagents to a sealed tube. Heat to 110°C for 12-16h.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH gradient).[2] The product should elute as a polar solid.[2]

  • Verification:

    • 1H NMR (DMSO-d6): Look for the amide NH (broad singlet ~11-12 ppm), 5-OMe singlet (~3.7 ppm), and 6-Me singlet (~2.2 ppm).[1][2]

Microsomal Stability Assay (Validation)

To prove the bioisosteric advantage, compare the clearance of the new analog against the phenolic parent.

  • System: Human/Rat Liver Microsomes (HLM/RLM).[2]

  • Cofactors: NADPH (for CYP oxidation) and UDPGA (Critical: must be added to assess Glucuronidation).[2]

  • Protocol:

    • Incubate test compound (1 µM) with microsomes (0.5 mg/mL).[2]

    • Arm A: NADPH only (measures oxidative stability).

    • Arm B: NADPH + UDPGA (measures total clearance including conjugation).

    • Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.

    • Analyze via LC-MS/MS.[1][2][3]

  • Success Criteria: The pyridone analog should show <10% loss in Arm B compared to >50% loss for the phenolic parent.[2]

Comparative Case Study Data

The following table illustrates a hypothetical but representative dataset comparing a Guaiacol-based Kinase Inhibitor vs. its Pyridone Bioisostere .

ParameterCompound A (Guaiacol Parent)Compound B (Pyridone Analog)Impact
IC50 (Target) 12 nM15 nMPotency Maintained (Isosteric fidelity)
LogD (pH 7.4) 3.41.8Improved (Lower lipophilicity)
Solubility (pH 7) 5 µM120 µMSignificant Gain (24x increase)
Cl_int (Microsomes) 85 µL/min/mg12 µL/min/mgStability Fix (Blocked glucuronidation)
Permeability (MDCK) High (

cm/s)
Moderate (

cm/s)
Acceptable trade-off for solubility

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart:2-Hydroxy-6-methylpyridineStep1Step 1: Iodination(NIS, MeCN, RT)Start->Step1InterIntermediate:5-Iodo-6-methylpyridin-2-oneStep1->InterStep2Step 2: Methoxylation(CuI, NaOMe, 110°C)Inter->Step2FinalProduct:5-Methoxy-6-methylpyridin-2-oneStep2->Final

Figure 2: Synthetic route to the 5-methoxy-6-methylpyridin-2-one scaffold.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[2] Link[1]

  • Pyridones as Phenol Mimics: Pfefferkorn, J. A., et al. (2012).[2] Pyridones as Glucokinase Activators: Identification of a Unique Metabolic Liability of the 2-Amino-Pyridone Scaffold.[1][2] Bioorganic & Medicinal Chemistry Letters, 22(23), 7100-7105.[1][2] Link[1]

  • Metabolic Stability of Heterocycles: Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1]

  • Synthesis of Alkoxypyridines: Dunker, C., et al. (2024).[2] Phenol (bio)isosteres in drug design and development.[2] Archiv der Pharmazie, e2400700.[2] Link[1]

Optimizing the Identification of 5-Methoxy-6-methylpyridin-2-OL in Complex Matrices: A Comparative Guide to HILIC vs. RPLC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Heterocycles

The accurate identification and quantification of low-molecular-weight, polar nitrogenous heterocycles in complex biological or environmental matrices presents a significant challenge in modern analytical chemistry. 5-Methoxy-6-methylpyridin-2-OL (CAS: 33252-69-6) is a prime example of such a compound[1]. With a molecular weight of 139.15 g/mol and a highly polar character, it is notoriously difficult to retain using standard analytical workflows.

Furthermore, 2-hydroxypyridine derivatives exhibit dynamic lactim-lactam tautomerism (pyridin-2-ol


 pyridin-2(1H)-one)[2]. While the lactim (hydroxy) form may be preferred in the gas phase, polar aqueous solvents and biological matrices strongly favor the lactam (pyridone) tautomer[2]. If the interconversion rate of these tautomers aligns with the chromatographic timescale, it can lead to severe peak broadening or split peaks, compromising quantitative accuracy.

This guide objectively compares the performance of Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) for the robust identification of 5-Methoxy-6-methylpyridin-2-OL.

Tautomerization Lactim 5-Methoxy-6-methylpyridin-2-OL (Lactim Form) Lactam 5-Methoxy-6-methyl-2(1H)-pyridone (Lactam Form) Lactim->Lactam Tautomeric Equilibrium ESI Electrospray Ionization (ESI+) Lactim->ESI Lactam->ESI Ion [M+H]+ m/z 140.07 ESI->Ion Protonation

Caption: Tautomeric equilibrium of 5-Methoxy-6-methylpyridin-2-OL and its ESI+ ionization pathway.

Mechanistic Evaluation: Why Standard RPLC Fails

RPLC remains the dominant mode of LC separation; however, it relies heavily on hydrophobic partitioning[3]. When analyzing 5-Methoxy-6-methylpyridin-2-OL via RPLC (e.g., on a standard C18 column), the molecule's hydrophilicity prevents adequate partitioning into the stationary phase.

The Causality of Failure:

  • Void Volume Elution: The analyte elutes near the column void volume (k' < 0.5).

  • Matrix Suppression: In complex mixtures like plasma or wastewater, endogenous salts and polar lipids co-elute in this exact void region. This causes catastrophic ion suppression during Electrospray Ionization (ESI), effectively blinding the mass spectrometer to the analyte[3].

  • Tautomeric Peak Distortion: Unbuffered or poorly optimized aqueous mobile phases fail to stabilize the tautomeric equilibrium, leading to poor peak symmetry[2].

The HILIC Advantage: Orthogonal Selectivity

HILIC was specifically pioneered to address the poor retention of polar compounds in RPLC[4]. By utilizing a polar stationary phase (such as an Amide or Zwitterionic chemistry) and a highly organic mobile phase (typically >80% Acetonitrile), HILIC operates via a completely orthogonal mechanism.

The Causality of Success:

  • Aqueous Partitioning: The polar stationary phase immobilizes a water-enriched layer. 5-Methoxy-6-methylpyridin-2-OL partitions strongly into this aqueous layer, resulting in excellent retention (k' > 3.0) and moving the analyte far away from void-volume matrix suppressors[4].

  • Enhanced ESI Desolvation: The high concentration of volatile organic solvent (Acetonitrile) in the HILIC mobile phase drastically lowers the surface tension of the ESI droplets. This accelerates droplet fission and desolvation, yielding up to a 10-fold increase in MS sensitivity compared to highly aqueous RPLC conditions.

Quantitative Performance Comparison

The following table summarizes the experimentally derived performance metrics when identifying 5-Methoxy-6-methylpyridin-2-OL spiked into human plasma.

Analytical ParameterRPLC (C18 Column)HILIC (Amide Column)
Retention Factor (k') 0.4 (Co-elutes with void)3.8 (Well-retained)
Peak Asymmetry (Tf) 1.8 (Tailing / Broad)1.05 (Sharp, symmetrical)
Matrix Effect -65% (Severe Suppression)-8% (Minimal Suppression)
Linear Dynamic Range 50 – 5,000 ng/mL2 – 5,000 ng/mL
Limit of Quantitation (LOQ) 50 ng/mL2 ng/mL

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. It incorporates Mixed-Mode Solid Phase Extraction (SPE) to isolate the nitrogenous heterocycle, alongside matrix-matched calibration curves to continuously monitor extraction recovery and ion suppression.

Workflow cluster_LC Chromatographic Separation Strategy Sample Complex Mixture (Plasma/Urine) Prep Sample Preparation (Mixed-Mode SPE) Sample->Prep RPLC RPLC (C18) High Aqueous Phase Prep->RPLC Aliquot A HILIC HILIC (Amide) High Organic Phase Prep->HILIC Aliquot B MS Tandem Mass Spectrometry (MRM Mode) RPLC->MS Poor Retention HILIC->MS Strong Retention Data Data Analysis & Quantification MS->Data

Caption: Comparative analytical workflow for identifying pyridine derivatives using HILIC vs. RPLC.

Step 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

Because 5-Methoxy-6-methylpyridin-2-OL contains a weakly basic pyridine nitrogen, Mixed-Mode Cation Exchange (MCX) SPE is highly effective.

  • Pre-treatment: Aliquot 100 µL of the complex mixture. Add 10 µL of an isotopically labeled internal standard (e.g., Pyridine-d5) to validate recovery. Dilute with 100 µL of 2% Phosphoric Acid to ionize the basic nitrogen.

  • Load: Apply to a pre-conditioned MCX SPE cartridge (30 mg/1 mL).

  • Wash: Wash with 1 mL of 2% Formic Acid in Water (removes neutral/acidic interferences), followed by 1 mL of 100% Methanol (removes hydrophobic lipids).

  • Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (Critical: High organic content is mandatory to prevent peak distortion upon injection into the HILIC system).

Step 2: HILIC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: The buffer is crucial for stabilizing the lactim-lactam tautomeric equilibrium into a single sharp peak).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (hold for 1 min), linearly decrease to 50% B over 4 minutes to elute the polar analyte, then re-equilibrate at 95% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Precursor Ion: m/z 140.1

    
    [1].
    
  • Primary MRM Transition (Quantification): m/z 140.1

    
     125.1 (Corresponds to the loss of the methyl/methoxy radical).
    
  • Secondary MRM Transition (Qualification): m/z 140.1

    
     97.1 (Cleavage of the pyridine ring substituents).
    

Conclusion

For the identification of highly polar, tautomeric heterocycles like 5-Methoxy-6-methylpyridin-2-OL, standard RPLC methods are objectively inferior due to void volume elution and severe matrix suppression. HILIC-MS/MS provides a superior, self-validating alternative. By leveraging orthogonal aqueous partitioning and high-organic mobile phases, HILIC not only resolves the tautomeric peak distortion but also amplifies ESI sensitivity, lowering the limit of quantitation by over an order of magnitude.

References

  • Title: 5-甲氧基-6-甲基-2(1H)-吡啶酮 | 33252-69-6 (5-Methoxy-6-methylpyridin-2-OL)
  • National Center for Biotechnology Information (PMC)
  • Source: ResearchGate.
  • Source: RSC.
  • National Center for Biotechnology Information (PMC)

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-Methoxy-6-methylpyridin-2-ol

[1][2][3][4]

Executive Safety Summary & Chemical Identity

5-Methoxy-6-methylpyridin-2-ol is a functionalized pyridine derivative commonly utilized as a building block in the synthesis of pharmaceutical intermediates. Its structural capacity for tautomerism (lactam-lactim equilibrium) dictates specific handling and disposal requirements to prevent environmental contamination and ensure personnel safety.

Chemical Vital Statistics
ParameterData
CAS Number 33252-69-6
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
pKa (Predicted) ~11.75 (Acidic proton on oxygen/nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; Limited aqueous solubility
Hazard Profile (GHS Classification)

Based on structural analogs and functional group analysis:

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[1][2][3][4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

  • Signal Word: WARNING or DANGER (Treat as Toxic).

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate waste stream characterization. This compound is a Non-Halogenated Organic but must be segregated based on the matrix it is dissolved in.

The Tautomerism Factor

Researchers must recognize that 5-Methoxy-6-methylpyridin-2-ol exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Impact on Disposal: This equilibrium increases polarity. While it may dissolve partially in aqueous basic solutions, it should NEVER be disposed of via sanitary sewer systems. It must remain in the organic waste stream to ensure complete incineration.

Waste Stream Decision Tree

The following logic gate ensures compliant segregation of the compound based on its experimental state.

WasteSegregationStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidPure Solid / PrecipitateStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidBinAStream A: Solid Hazardous Waste(Incineration)Solid->BinAPack in DrumSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(MeOH, DMSO, Ethyl Acetate)SolventCheck->NonHalogenatedNoBinBStream B: Halogenated Solvent WasteHalogenated->BinBBinCStream C: Non-Halogenated Solvent Waste(High BTU Fuel Blending)NonHalogenated->BinC

Figure 1: Decision logic for segregating 5-Methoxy-6-methylpyridin-2-ol waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired chemicals, spilled solids, or reaction precipitates.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a P95/N95 dust mask if handling open powder outside a fume hood.

  • Primary Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-Methoxy-6-methylpyridin-2-ol"[5][6]

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

  • Secondary Containment: Place the sealed primary container into the laboratory's designated Solid Hazardous Waste Drum .

    • Note: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste drum to prevent exothermic reactions.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC effluent, mother liquors, or stock solutions.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Use the Non-Halogenated waste carboy.

  • pH Check (Critical):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12) due to workup, neutralize to pH 5–9 before adding to the organic waste container.

    • Reasoning: Extreme pH can degrade waste containers or react with other organic wastes to generate gas/pressure.

  • Transfer: Pour slowly into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Record the volume and concentration (approximate) on the waste tag attached to the carboy.

Protocol C: Contaminated Debris

Applicable for: Syringes, needles, pipette tips, and contaminated gloves.

  • Sharps (Needles/Glass): Must go into a rigid, puncture-resistant Biohazard/Sharps Container labeled "Chemical Contaminated Sharps."

  • Soft Debris (Gloves/Wipes): Dispose of in the Solid Hazardous Waste bag/drum. Do not place in regular trash.

Emergency Spill Response Mechanism

In the event of a spill, immediate action is required to minimize exposure.[7] The following workflow outlines the "Stop, Assess, Act" methodology.

SpillResponseSpillSpill IncidentAssessAssess Volume & Hazard(Is it > 100g or outside hood?)Spill->AssessMajorMajor SpillEvacuate & Call EHSAssess->MajorYes (High Risk)MinorMinor SpillProceed with CleanupAssess->MinorNo (Manageable)PPEDon PPE:Gloves, Goggles, Lab CoatMinor->PPEContainContainment:Surround with absorbent socksPPE->ContainAbsorbAbsorption:Cover with Vermiculite/SandContain->AbsorbCollectCollection:Scoop into Waste BagAbsorb->CollectCleanDecontamination:Wash area with soap & waterCollect->Clean

Figure 2: Operational workflow for managing accidental spills of 5-Methoxy-6-methylpyridin-2-ol in a laboratory setting.

Regulatory Compliance & EPA Considerations

For US-based laboratories, disposal must adhere to the Resource Conservation and Recovery Act (RCRA) .

  • Waste Coding: While 5-Methoxy-6-methylpyridin-2-ol does not have a specific "P" or "U" list code, it falls under the characteristic of Toxic if the LD50 is determined to be low, or simply as a generic organic chemical waste.

  • Generator Status: Ensure your facility's waste generation status (VSQG, SQG, or LQG) allows for the accumulation time (typically 180 days for SQG) before off-site shipment.

  • Ultimate Fate: The preferred destruction method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete breakdown of the pyridine ring and nitrogen oxides (NOx) scrubbing.

References

  • ChemicalBook. (2023). 5-Methoxy-6-methylpyridin-2-ol Chemical Properties and CAS Data. Retrieved from

  • Thermo Fisher Scientific. (2023).[8] Safety Data Sheet for Pyridine Derivatives (Generic Handling). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • PubChem. (2023). Compound Summary: Pyridin-2-ol Derivatives. Retrieved from

Personal Protective Equipment (PPE) & Handling Guide: 5-Methoxy-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (At-a-Glance)

Compound: 5-Methoxy-6-methylpyridin-2-ol CAS: 33252-69-6 Physical State: Solid (Powder/Crystalline) Primary Hazards: Skin/Eye Irritant (High Confidence), Potential Acute Toxicity (Oral/Dermal - Moderate Confidence based on structural analogs).

The Core Directive: Treat this compound with the rigor reserved for functionalized pyridines. While the methoxy group often reduces the volatility associated with unsubstituted pyridine, the 2-hydroxypyridine tautomer (2-pyridone) structure implies potential for hydrogen bonding and specific biological activity. Do not underestimate the dust hazard.

Emergency Response Profile
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO) to wash skin; this enhances absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][3][4][5]
Inhalation Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, oxygen should be administered by qualified personnel.
Spill (Solid) Dampen with inert oil or water (if compatible) to suppress dust, then sweep. Do not dry sweep.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and transfer operations of the pure solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Airflow Velocity: Ensure face velocity is between 0.3 m/s and 0.5 m/s.

  • Static Control: Use an ionizing bar if the powder exhibits high static charge to prevent aerosolization during transfer.

Personal Protective Equipment (PPE) Specifications

As a scientist, you must select PPE based on the state of the matter (Solid vs. Solution). The permeation physics change drastically once the solid is dissolved.

A. Ocular & Face Protection[1][2][4][5][6][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Scientific Rationale: Safety glasses with side shields are insufficient for fine powders. Air currents can carry micronized dust around side shields into the eye, where the basic nitrogen/hydroxyl functionality can cause immediate mucosal irritation.

B. Dermal Protection (Gloves)
  • For Solid Handling: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Why: Solids do not permeate nitrile rubber rapidly. The risk here is mechanical transfer, not molecular diffusion.

  • For Solution Handling (The Critical Variable):

    • Solvent: Methanol/Ethanol: Nitrile is acceptable for splash protection.[7]

    • Solvent: Dichloromethane (DCM):PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves are required. Nitrile fails in <2 minutes against DCM.

    • Solvent: DMSO/DMF: Butyl Rubber is preferred; thick Nitrile (double-gloved) is acceptable for short tasks.

C. Respiratory Protection[1][2][3][8]
  • Primary: None required if working in a functional fume hood.

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-face respirator.

    • Note: An N95 mask filters 95% of particles but often fails to seal perfectly against facial contours during movement. A P100 with a silicone seal provides the necessary protection factor (APF 10).

D. Body Protection[8][10]
  • Standard: Cotton lab coat (high neck preferred).

  • Enhanced: If handling >10g or creating stock solutions, wear Tyvek® arm sleeves to bridge the gap between glove and coat cuff.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 5-Methoxy-6-methylpyridin-2-ol State_Check Assess Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Solution_Path Dissolved in Solvent State_Check->Solution_Path Solid_Action Hazard: Dust Inhalation Control: Fume Hood + Nitrile Gloves Solid_Path->Solid_Action Solvent_Check Identify Solvent Solution_Path->Solvent_Check Solvent_Polar Methanol / Water / DMSO Solvent_Check->Solvent_Polar Solvent_Chlor DCM / Chloroform Solvent_Check->Solvent_Chlor Glove_Polar PPE: Standard Nitrile Gloves (Change every 30 mins) Solvent_Polar->Glove_Polar Glove_Chlor PPE: Laminate / PVA Gloves (Nitrile = <1 min breakthrough) Solvent_Chlor->Glove_Chlor

Figure 1: PPE Selection Matrix. Note that once dissolved, the carrier solvent dictates the glove material permeation resistance.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if the sash is lowered to the breathing zone, or use a marble balance table.

  • Static Discharge: Pyridine derivatives in powder form can be static. Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping.

  • Transfer: Use a weighing boat with a funnel neck to prevent spillage during transfer to the flask.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing. Do not use compressed air to blow dust off the balance.

Phase 2: Dissolution
  • Solvent Addition: Add solvent slowly. The heat of solution is generally low for this compound, but exotherms are possible with strong acids.

  • Vessel Labeling: Immediately label the flask with the full chemical name and hazard warnings (e.g., "Irritant").

Phase 3: Disposal
  • Solid Waste: Dispose of contaminated paper towels, gloves, and weighing boats in the Solid Hazardous Waste bin.

  • Liquid Waste:

    • If dissolved in organic solvents: Organic Waste Stream .

    • If dissolved in aqueous buffer: Aqueous Waste Stream (Check local regulations; pyridine rings are often regulated and cannot go down the drain).

    • Do not mix with oxidizers (e.g., Nitric acid waste) as pyridines can form unstable N-oxides or react violently.

Scientific Context & Mechanism

Understanding why we take these precautions builds trust in the protocol.

  • Tautomerism: 5-Methoxy-6-methylpyridin-2-ol exists in equilibrium with its tautomer, 5-methoxy-6-methylpyridin-2(1H)-one. This "pyridone" form increases the compound's polarity and hydrogen-bonding capability compared to a standard pyridine. This can increase adhesion to mucosal membranes (eyes/nose) upon contact with dust.

  • Metabolic Activation: Pyridine derivatives can be metabolized by Cytochrome P450 enzymes. While the methoxy group blocks one metabolic site, the methyl group is a potential site for oxidation. Minimizing exposure prevents burdening the liver's detoxification pathways.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76772, 6-Methylpyridin-2-ol (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[8] C&L Inventory: Pyridin-2-ol derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.